Clerodendrin
Description
structure given in first source; isolated from Clerodendron trichotomum Thun
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFTVAAHLRFBST-DBFWEQBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152569 | |
| Record name | Clerodendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119738-57-7 | |
| Record name | Clerodendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clerodendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Clerodendrin: A Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodendrin, a neo-clerodane diterpenoid found within the Clerodendrum genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound's natural sources, the global distribution of Clerodendrum species, and a summary of its known biological effects. This document details the methodologies for extraction and isolation and presents available quantitative data. Furthermore, it elucidates the current understanding of the signaling pathways modulated by compounds within Clerodendrum extracts, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The genus Clerodendrum, belonging to the Lamiaceae family, comprises a vast number of species, with estimates ranging from 150 to over 500.[1][2][3] These plants are predominantly found in tropical and warm temperate regions across the globe, with a high concentration of species in tropical Africa and southern Asia.[1][4] A few species also extend into the tropical Americas, northern Australasia, and the temperate zones of eastern Asia.[1][4] Various parts of Clerodendrum plants have been utilized in traditional medicine systems for centuries to treat a wide array of ailments, including inflammation, cancer, and hypertension.[5][6]
One of the key bioactive constituents isolated from this genus is this compound, a group of neo-clerodane diterpenoids. This guide will focus on the natural sourcing, distribution, and the current understanding of the biological mechanisms of this compound and related compounds from the Clerodendrum genus.
Plant Distribution and Natural Sources of this compound
The Clerodendrum genus is widely distributed throughout tropical and subtropical regions of the world.[1] The highest diversity of species is found in tropical Africa and southern Asia.[1][4] These plants are typically shrubs, lianas, or small trees.[1]
This compound and its analogues have been isolated from various Clerodendrum species. Notably, Clerodendrum trichotomum, Clerodendrum infortunatum, and Clerodendrum phlomidis are recognized as significant natural sources of these compounds.[3][7] Different parts of the plant, including the leaves, roots, and stems, have been reported to contain this compound, although the concentration can vary.[2][3]
Quantitative Analysis of this compound
Quantitative data on the yield of specific this compound compounds is limited in the available literature. However, one study has reported the content of this compound A in the roots of two different plant species. The data is summarized in the table below.
| Plant Species | Plant Part | Compound | Method of Analysis | Yield (% w/w) | Reference |
| Clerodendrum phlomidis | Root | This compound A | HPTLC | 0.073 | [2] |
| Premna integrifolia | Root | This compound A | HPTLC | 0.04 | [2] |
HPTLC: High-Performance Thin-Layer Chromatography
Experimental Protocols
General Extraction and Isolation of Clerodane Diterpenoids
The following is a generalized protocol for the extraction and isolation of clerodane diterpenoids, including this compound, from Clerodendrum species, based on methodologies described in the literature.[2][3]
4.1.1. Materials
-
Plant material (e.g., dried and powdered leaves, roots, or stems of Clerodendrum species)
-
Solvents: Hexane, Methanol, Ethanol, Ethyl acetate, Chloroform
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
4.1.2. Extraction Procedure
-
Air-dry the collected plant material in the shade and then pulverize it into a coarse powder.
-
Perform a primary extraction using a non-polar solvent like hexane to remove lipids and other non-polar compounds. This can be done through maceration or Soxhlet extraction for 48-72 hours.
-
Filter the extract and concentrate it using a rotary evaporator.
-
The marc (plant residue) is then subjected to a second extraction with a more polar solvent, typically methanol or ethanol, using the same method as the primary extraction.[3]
-
Concentrate the methanolic or ethanolic extract under reduced pressure.
4.1.3. Fractionation and Isolation
-
The crude polar extract is often subjected to liquid-liquid partitioning. For instance, it can be suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
-
Monitor the resulting fractions using TLC to identify those containing the compounds of interest (diterpenoids).
-
The fraction rich in diterpenoids is then subjected to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform.
-
Collect the fractions and analyze them by TLC. Fractions with similar TLC profiles are pooled together.
-
Further purification of the pooled fractions can be achieved by repeated column chromatography or by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound compounds.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification of this compound A
The following protocol is based on a validated method for the quantification of this compound A.[2]
4.2.1. Materials
-
HPTLC plates (pre-coated with silica gel 60 F254)
-
Mobile phase: n-hexane:ethyl formate (7:3, v/v)
-
Derivatizing agent: Anisaldehyde-sulphuric acid reagent
-
Standard this compound A
-
Sample extracts
-
HPTLC scanner
4.2.2. Procedure
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
After development, dry the plate and derivatize it by spraying with the anisaldehyde-sulphuric acid reagent, followed by heating.
-
Scan the plate in a densitometer at the wavelength of maximum absorbance for the derivatized this compound A.
-
Quantify the amount of this compound A in the samples by comparing the peak areas with that of the standard.
Biological Activities and Signaling Pathways
Extracts from Clerodendrum species, rich in diterpenoids and flavonoids, have been shown to possess a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][8][9] While research specifically on isolated this compound is still emerging, studies on crude extracts and related compounds provide insights into the potential mechanisms of action.
Anticancer Activity
Extracts from Clerodendrum have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). One study on a clerodane diterpenoid from Clerodendrum infortunatum suggested its anticancer potential is mediated through the modulation of the PI3K-Akt and p53 signaling pathways.[3] Furthermore, extracts have been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[9]
The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, have also been implicated as targets.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of Clerodendrum extracts are thought to be mediated, in part, through the inhibition of key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[10][11][12][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[13] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] It is hypothesized that compounds like this compound may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the activation of NF-κB.
Conclusion
This compound and its parent genus, Clerodendrum, represent a promising area for natural product research and drug development. The wide distribution of these plants and the traditional use in medicine underscore their potential. While preliminary studies on crude extracts and related compounds have begun to shed light on the anticancer and anti-inflammatory mechanisms, further research is critically needed. Specifically, detailed studies on isolated this compound compounds are required to definitively elucidate their molecular targets and signaling pathways. The development of standardized and optimized protocols for extraction and purification will also be crucial for advancing research and potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this important class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids from Clerodendrum genus and their biological activities : Review article | ADMET and DMPK [pub.iapchem.org]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical Characterization and Anticancer Activity of Clerodendrum chinense Leaf Extract Against Breast and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhododendrin ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 13. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Clerodendrin in Clerodendrum Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete and experimentally verified biosynthetic pathway of clerodendrin has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from the established biosynthesis of related neo-clerodane diterpenoids, primarily within the Lamiaceae family, to which the Clerodendrum genus belongs.
Introduction
Clerodendrum, a genus in the Lamiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids.[1] Among these, the neo-clerodane diterpenoids, such as this compound, have garnered significant interest due to their potential biological activities, including insect antifeedant properties.[1] this compound is a complex bicyclic diterpenoid characterized by a decalin core and various oxygenated functional groups.[2] Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related high-value compounds. This guide provides a detailed overview of the proposed biosynthetic route to this compound, along with relevant experimental protocols for its study.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound, a C20 diterpenoid, is proposed to originate from the general terpenoid pathway, starting with the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) pathway in the plastids.[3]
The pathway can be conceptually divided into three main stages:
-
Formation of the Diterpene Precursor: The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3]
-
Formation of the Clerodane Skeleton: A two-step cyclization process catalyzed by diterpene synthases (diTPSs) forms the characteristic bicyclic core of clerodane diterpenes.[4][5]
-
Post-Modification and Functionalization: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane skeleton to yield the final this compound molecule.[6][7]
Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis begins with the MEP pathway, which converts pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP.[3] Subsequently, GGPP synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to produce the C20 precursor, GGPP.[3]
Stage 2: Formation of the Neo-Clerodane Skeleton
This stage involves the action of two classes of diterpene synthases:
-
Class II diTPS (Clerodane Diphosphate Synthase): GGPP is first cyclized by a class II diTPS. For the formation of the clerodane skeleton, this is typically a kolavenyl diphosphate synthase (KPS), also referred to as a clerodienyl diphosphate synthase.[5] This enzyme protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, kolavenyl diphosphate.[8] In some species of Lamiaceae, a neo-cleroda-4(18),13E-dienyl diphosphate synthase has been identified, which likely represents the initial step in the biosynthesis of many insect-antifeedant clerodanes.[5]
-
Class I diTPS (Kaurene Synthase-Like): The kolavenyl diphosphate intermediate is then acted upon by a class I diTPS, often a kaurene synthase-like (KSL) enzyme.[4] This enzyme removes the diphosphate group, generating a carbocation that undergoes further cyclization and rearrangement to form the final clerodane hydrocarbon skeleton.[4]
Stage 3: Oxidative Modifications
The final and most diverse stage in the biosynthesis of this compound involves a series of post-modifications of the clerodane scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups, epoxides, and other functionalities at specific positions on the molecule.[6][7][9] The formation of the furan ring, a common feature in many clerodane diterpenoids, is also catalyzed by CYPs.[6] The specific CYPs involved in this compound biosynthesis in Clerodendrum species have yet to be identified.
Below is a DOT language script for a diagram illustrating the putative biosynthesis pathway of this compound.
Quantitative Data
Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, are not currently available in the literature. However, studies on various Clerodendrum species provide some quantitative information on the content of other secondary metabolites, which can serve as a reference for future quantitative studies on this compound.
| Plant Species | Tissue | Compound Class | Compound | Concentration/Content | Reference |
| Clerodendrum serratum | Aqueous Root Extract | Phenolics | Total Phenolics | 134.4 mg/g | [10] |
| Flavonoids | Total Flavonoids | 67.67 mg/g | [10] | ||
| Saponins | Total Saponins | 38.2 mg/g | [10] | ||
| Alkaloids | Total Alkaloids | 12.67 mg/g | [10] | ||
| Clerodendrum viscossum | Leaves | Alkaloids | Total Alkaloids | 1.30 g/100 g | [11] |
| Flavonoids | Total Flavonoids | 16.04 mg/g | [11] | ||
| Phenolics | Total Phenolics | 57.48 mg/g | [11] | ||
| Saponins | Total Saponins | 13.31 g/100 g | [11] | ||
| Tannins | Total Tannins | 46.63 mg/100 g | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for the elucidation and characterization of the this compound biosynthetic pathway.
Extraction and Quantification of this compound
This protocol is adapted from general methods for the extraction and analysis of clerodane diterpenoids from plant tissues.[8][12][13]
Objective: To extract and quantify this compound from Clerodendrum species plant material.
Materials:
-
Fresh or freeze-dried plant tissue (leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Solvents: Methanol, Ethyl acetate, Hexane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
This compound standard (if available)
Procedure:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lyophilize the powdered tissue to remove water.
-
-
Extraction:
-
Weigh approximately 100 mg of dried, powdered plant material into a glass vial.
-
Add 5 mL of methanol and vortex thoroughly.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process twice more on the plant material pellet, and pool the supernatants.
-
-
Purification (Optional but Recommended):
-
Evaporate the pooled methanol extract to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of 50% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the clerodane diterpenoids with 5 mL of ethyl acetate.
-
Evaporate the ethyl acetate eluate to dryness and re-dissolve in a known volume (e.g., 1 mL) of methanol for HPLC analysis.
-
-
Quantification by HPLC:
-
Inject the purified extract onto an HPLC system equipped with a C18 column.
-
Develop a suitable gradient elution method using water and acetonitrile or methanol as the mobile phases.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector for higher specificity.
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Quantify the amount of this compound in the plant extract by comparing the peak area to the calibration curve.
-
Below is a DOT language script for the experimental workflow for this compound extraction and quantification.
In Vitro Diterpene Synthase Assay
This protocol is based on established methods for characterizing diTPS activity from Lamiaceae species.[4][5][14]
Objective: To determine the enzymatic activity of candidate class I and class II diterpene synthases involved in this compound biosynthesis.
Materials:
-
E. coli expression system for recombinant protein production
-
Purified candidate diTPS enzymes (class I and class II)
-
Substrates: GGPP for class II diTPS; kolavenyl diphosphate for class I diTPS
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
Alkaline phosphatase
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Recombinant Enzyme Production:
-
Clone the coding sequences of candidate diTPS genes into an E. coli expression vector.
-
Express the proteins in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Set up the reaction mixture in a glass vial:
-
50 µL of assay buffer
-
10 µM of the appropriate substrate (GGPP for class II, or the product of the class II reaction for class I)
-
1-5 µg of purified recombinant enzyme
-
-
For coupled assays (class II + class I), include both enzymes in the same reaction.
-
Incubate the reaction at 30°C for 2-4 hours.
-
-
Product Dephosphorylation and Extraction:
-
Stop the reaction by adding 500 µL of 50 mM Tris-HCl, pH 8.5, containing 10 units of alkaline phosphatase.
-
Incubate at 37°C for 1 hour to dephosphorylate the diterpene diphosphate products.
-
Extract the dephosphorylated products three times with an equal volume of hexane or ethyl acetate.
-
Pool the organic layers and evaporate to a small volume under a stream of nitrogen.
-
-
Product Analysis by GC-MS:
-
Analyze the concentrated extract by GC-MS.
-
Separate the products on a suitable capillary column (e.g., DB-5ms).
-
Identify the enzymatic products by comparing their mass spectra with known standards or with spectra from the NIST library.
-
Below is a DOT language script for the in vitro diTPS assay workflow.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of candidate biosynthetic genes in different tissues of Clerodendrum species.[15][16][17][18]
Objective: To correlate the expression of candidate diTPS and CYP genes with the accumulation of this compound in different plant tissues.
Materials:
-
Clerodendrum tissues (e.g., young leaves, mature leaves, stems, roots, flowers)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Gene-specific primers for candidate genes and reference genes
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest tissues and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the candidate diTPS and CYP genes, as well as for one or more stably expressed reference genes (e.g., actin, ubiquitin).
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer pair.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
-
Compare the gene expression profiles across the different tissues to identify genes that are co-expressed in tissues where this compound accumulates.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Clerodendrum species is a complex process that likely involves a conserved pathway for clerodane skeleton formation followed by a series of species-specific oxidative modifications. While the complete pathway remains to be elucidated, the information presented in this guide provides a solid foundation for future research. The proposed pathway, based on analogous systems in related Lamiaceae species, offers a roadmap for the identification and characterization of the key enzymes involved.
Future research should focus on:
-
Transcriptome and Genome Sequencing: Generating sequence data for this compound-producing Clerodendrum species will be instrumental in identifying candidate diTPS and CYP genes.
-
Functional Genomics: The functional characterization of these candidate genes through in vitro enzyme assays and in vivo expression studies (e.g., in Nicotiana benthamiana) will be necessary to confirm their roles in the pathway.
-
Metabolite Profiling: Detailed metabolite profiling of different tissues and developmental stages will help to identify biosynthetic intermediates and understand the regulation of the pathway.
-
Precursor Feeding Studies: The use of labeled precursors can help to trace the flow of metabolites through the pathway and confirm the proposed biosynthetic route.[19][20]
By employing these strategies, the complete biosynthetic pathway of this compound can be elucidated, paving the way for the metabolic engineering of this and other valuable neo-clerodane diterpenoids for pharmaceutical and agricultural applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An extremely promiscuous terpenoid synthase from the Lamiaceae plant Colquhounia coccinea var. mollis catalyzes the formation of sester-/di-/sesqui-/mono-terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genome-Wide Identification and Expression Analysis of TPS Gene Family in Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phcogrev.com [phcogrev.com]
- 20. phcogrev.com [phcogrev.com]
November 2025
Abstract
This technical guide provides a comprehensive overview of clerodendrin and the broader class of neo-clerodane diterpenoids, a structurally diverse group of natural products with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their biological activities, mechanisms of action, and the experimental methodologies used in their study. Quantitative data on their bioactivities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area of natural product chemistry.
Introduction
Neo-clerodane diterpenoids are a large and diverse class of bicyclic diterpenes characterized by a decalin core and a varied side chain at the C-9 position. These compounds are predominantly found in plant genera such as Clerodendrum and Teucrium. Historically, plants from these genera have been used in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and fever. Modern phytochemical investigations have led to the isolation and characterization of numerous neo-clerodane diterpenoids, with this compound being a prominent example.
The scientific interest in these compounds has grown substantially due to their wide range of potent biological activities. These include insect antifeedant, cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide aims to consolidate the current knowledge on this compound and related neo-clerodane diterpenoids, with a focus on providing practical information for researchers in the field.
Biological Activities and Quantitative Data
Neo-clerodane diterpenoids exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery. The following tables summarize the quantitative data for some of the most significant activities.
Cytotoxic Activity
Many neo-clerodane diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Scutestrigillosin A | HONE-1 | 5.2 | [1] |
| Scutestrigillosin A | P-388 | 4.1 | [1] |
| Scutestrigillosin A | MCF7 | 7.7 | [1] |
| Scutestrigillosin A | HT29 | 6.5 | [1] |
| Scutestrigillosin B | HONE-1 | 4.8 | [1] |
| Scutestrigillosin B | P-388 | 3.5 | [1] |
| Scutestrigillosin B | MCF7 | 6.9 | [1] |
| Scutestrigillosin B | HT29 | 5.8 | [1] |
| Scutestrigillosin C | HONE-1 | 6.3 | [1] |
| Scutestrigillosin C | P-388 | 4.9 | [1] |
| Scutestrigillosin C | MCF7 | 7.2 | [1] |
| Scutestrigillosin C | HT29 | 6.1 | [1] |
| Trichotomone | HeLa | 28.92 µg/mL | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of neo-clerodane diterpenoids are well-documented and are often attributed to their ability to modulate key inflammatory pathways.
| Compound/Extract | Assay | IC50 (µM) | Reference |
| Diterpenoid 1 from Sinularia maxima | NF-κB Inhibition | 20.11 ± 1.21 | [3] |
| Diterpenoid 2 from Sinularia maxima | NF-κB Inhibition | 15.81 ± 2.29 | [3] |
| Diterpenoid 4 from Sinularia maxima | NF-κB Inhibition | 29.10 ± 1.54 | [3] |
| Diterpenoid 8 from Sinularia maxima | NF-κB Inhibition | 25.43 ± 1.98 | [3] |
| Chloroformic extract of Clerodendrum chinense flowers | Trypanosoma cruzi inhibition | 1.12 µg/mL | [4] |
| Chloroformic extract of Clerodendrum splendens flowers | Trypanosoma cruzi inhibition | 1.98 µg/mL | [4] |
Insect Antifeedant Activity
A significant body of research has focused on the insect antifeedant properties of neo-clerodane diterpenoids, highlighting their potential as natural pesticides.
| Compound | Insect Species | EC50 (µg/cm²) | Reference |
| Ajugacumbin B | Helicoverpa armigera | 15.2 ± 1.65 | [5] |
| Ajuforrestins D/E | Helicoverpa armigera | 16.8 ± 1.87 | [5] |
Neuroprotective Activity
Recent studies have begun to explore the neuroprotective effects of neo-clerodane diterpenoids, with promising initial results.
| Compound | Assay | EC50 (µM) | Reference |
| Compound 7 from Ajuga campylantha | RSL3-induced ferroptosis in HT22 cells | 10 | [6] |
| Balanspene D | NGF-induced neurite outgrowth | 20.2 µg/mL | [7] |
| Balanspene E | NGF-induced neurite outgrowth | 12.7 µg/mL | [7] |
| Balanspene F | NGF-induced neurite outgrowth | 4.0 µg/mL | [7] |
| Balanspene G | NGF-induced neurite outgrowth | 2.4 µg/mL | [7] |
Antimicrobial Activity
Several neo-clerodane diterpenoids and extracts containing them have shown activity against various pathogens.
| Extract/Compound | Organism | IC50 (µg/mL) | Reference |
| Chloroformic extract of Clerodendrum chinense flowers | Plasmodium falciparum | < 10 | [4] |
| Chloroformic extract of Clerodendrum splendens flowers | Plasmodium falciparum | < 10 | [4] |
| Chloroformic extract of Clerodendrum chinense stem | Trypanosoma cruzi | 1.21 | [4] |
| Chloroformic extract of Clerodendrum chinense flowers | Trypanosoma cruzi | 1.12 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related neo-clerodane diterpenoids.
Isolation and Purification of Neo-clerodane Diterpenoids
Objective: To isolate and purify neo-clerodane diterpenoids from plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Clerodendrum or Teucrium species)
-
Solvents for extraction (e.g., hexane, dichloromethane, ethyl acetate, methanol)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
NMR spectrometer
-
Mass spectrometer
Protocol:
-
Extraction:
-
Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their polarity.
-
-
Column Chromatography:
-
Subject the desired fraction (often the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.
-
-
Size-Exclusion Chromatography:
-
Further purify the pooled fractions using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent like methanol, to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the isolated compounds using a semi-preparative or preparative HPLC system equipped with a C18 column.
-
Use a gradient elution with a mixture of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure compounds.
-
-
Structure Elucidation:
-
Determine the structure of the purified compounds using spectroscopic techniques, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., HRESIMS).
-
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of isolated neo-clerodane diterpenoids on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (neo-clerodane diterpenoids) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Insect Antifeedant Bioassay
Objective: To evaluate the antifeedant activity of neo-clerodane diterpenoids against a target insect pest.
Materials:
-
Target insect larvae (e.g., Spodoptera littoralis)
-
Leaf discs from a suitable host plant
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Petri dishes
-
Filter paper
Protocol:
-
Preparation of Treated Leaf Discs:
-
Dissolve the test compounds in a volatile solvent like acetone to prepare different concentrations.
-
Apply a known volume of each compound solution evenly onto the surface of a pre-weighed leaf disc.
-
Prepare control discs by applying only the solvent.
-
Allow the solvent to evaporate completely.
-
-
Bioassay Setup:
-
Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce a single, pre-starved insect larva into each Petri dish.
-
-
Incubation and Observation:
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed from both the treated and control discs.
-
-
Data Analysis:
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Determine the EC50 value (the concentration that causes a 50% reduction in feeding) by plotting the AFI against the compound concentrations.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of neo-clerodane diterpenoids are a result of their interaction with various cellular signaling pathways. This section explores some of the key mechanisms that have been elucidated.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] Several diterpenoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[3]
Caption: Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.
Antagonism of the PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Ligand activation of PPARγ leads to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11] Some neo-clerodane diterpenoids have been identified as PPARγ antagonists, suggesting a potential therapeutic application in conditions where PPARγ activity is dysregulated, such as certain cancers and osteoporosis.[12]
Caption: Antagonism of the PPARγ signaling pathway by neo-clerodane diterpenoids.
Experimental and Drug Discovery Workflow
The discovery and development of new drugs from natural products like neo-clerodane diterpenoids follows a systematic workflow, from the initial collection of plant material to the identification of lead compounds and preclinical studies.
References
- 1. innovationtoimpact.org [innovationtoimpact.org]
- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some Clerodendrum species from Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Clerodendrum trichotomum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodendrum trichotomum, a member of the Lamiaceae family, has a rich history of use in traditional medicine across East Asia for treating a variety of ailments, including hypertension, inflammation, and skin conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of this plant, supported by quantitative data from pharmacological studies. It details the phytochemical constituents responsible for its therapeutic effects, with a focus on phenylpropanoid glycosides, flavonoids, and diterpenoids. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of key bioactive compounds, as well as for the in vitro and in vivo assessment of its anti-inflammatory, antioxidant, and antihypertensive properties. Finally, signaling pathway diagrams for its anti-inflammatory and photoprotective activities are presented to elucidate its mechanisms of action at the molecular level, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Ethnobotanical Uses
Clerodendrum trichotomum, commonly known as Harlequin Glorybower, has been utilized for centuries in traditional Chinese, Korean, and Japanese medicine.[1] Various parts of the plant, including the leaves, stems, roots, and flowers, are employed to address a wide range of health concerns.[1][2]
Traditionally, it is recognized for its potent anti-inflammatory, analgesic, sedative, and hypotensive properties.[1] Decoctions of the leaves and roots are commonly used to treat rheumatoid arthritis, joint pain, numbness, and paralysis.[3] In Chinese medicine, it is also recommended for skin conditions like eczema due to its antipruritic effects.[1] Furthermore, historical and modern ethnobotanical records indicate its use for managing hypertension, asthma, and even malaria and dysentery.[1][3]
Phytochemical Composition
The diverse therapeutic effects of Clerodendrum trichotomum are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include phenylpropanoid glycosides, flavonoids, and various terpenoids.[1][2]
-
Phenylpropanoid Glycosides: This is a dominant group of phenolic compounds in C. trichotomum, with acteoside (verbascoside) and isoacteoside being the most abundant and well-studied.[4][5] Other notable phenylpropanoid glycosides include leucosceptoside A, martynoside, and trichotomoside.[3] These compounds are major contributors to the plant's antioxidant and anti-inflammatory activities.
-
Flavonoids: A variety of flavonoids have been identified, primarily in the leaves and flowers. These include apigenin, luteolin, and their glycosidic derivatives.[6] Flavonoids are well-known for their antioxidant and anti-inflammatory properties.
-
Diterpenoids: The roots of C. trichotomum are a particularly rich source of abietane diterpenoids.[3]
-
Other Constituents: The plant also contains triterpenes, sterols, and alkaloids, which may contribute to its overall medicinal properties.[7]
Quantitative Data on Pharmacological Activities
Anti-inflammatory Activity
| Assay | Plant Part/Extract/Compound | Dose/Concentration | Result | Reference |
| Carrageenan-induced Rat Paw Edema | 30% Methanol Leaf Extract | 1 mg/kg | 19.5% inhibition | [8] |
| Carrageenan-induced Rat Paw Edema | 60% Methanol Leaf Extract | 1 mg/kg | 23.0% inhibition | [8] |
| Capillary Permeability Assay (Evans Blue) | 60% Methanol Leaf Extract | 1 mg/kg | 47.0% inhibition | [8] |
| Prostaglandin E2 (PGE2) Production in RAW 264.7 cells | 60% Methanol Leaf Extract | - | Significant suppression | [8] |
Antihypertensive Activity
| Assay | Plant Part/Extract/Compound | IC50 Value (µg/mL) | Reference |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Acteoside | 373 ± 9.3 | [9][10] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Leucosceptoside A | 423 ± 18.8 | [9][10] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Martynoside | 524 ± 28.1 | [9][10] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Acteoside isomer | 376 ± 15.6 | [9][10] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Isomartynoside | 505 ± 26.7 | [9][10] |
Antioxidant Activity
| Assay | Plant Part/Extract/Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Acteoside | - | Strong activity |
| DPPH Radical Scavenging | Isoacteoside | - | Strong activity |
| DPPH Radical Scavenging | Leucosceptoside A | - | Strong activity |
| DPPH Radical Scavenging | Martynoside | - | Strong activity |
Experimental Protocols
Preparation of Ethanolic Leaf Extract
This protocol describes the preparation of a 70% ethanol extract of C. trichotomum leaves, suitable for initial pharmacological screening.
-
Plant Material Collection and Preparation: Collect fresh leaves of C. trichotomum. Wash the leaves thoroughly with distilled water to remove any debris. Dry the leaves in a hot air oven at 60°C for 24 hours. Pulverize the dried leaves into a fine powder using a mechanical grinder.
-
Extraction: Macerate 100 g of the dried leaf powder in 1 L of 70% ethanol at room temperature (25°C) for 24 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilization and Storage: Freeze-dry the concentrated extract to obtain a powdered form. Store the lyophilized extract at -70°C until further use.[4]
Isolation of Acteoside
This protocol provides a general method for the isolation of acteoside from the stems of C. trichotomum using solvent partitioning and column chromatography.
-
Initial Extraction: Extract the dried and powdered plant material (e.g., stems) with methanol. Concentrate the methanolic extract under reduced pressure.
-
Solvent Partitioning: Suspend the concentrated methanolic extract in water and partition it successively with dichloromethane, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in phenylpropanoid glycosides, to column chromatography on a silica gel column.
-
Elution: Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Purification: Combine the fractions containing acteoside and further purify them using preparative high-performance liquid chromatography (HPLC) or repeated column chromatography to obtain pure acteoside.
Quantitative Analysis by HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of acteoside and isoacteoside in C. trichotomum extracts.
-
Standard and Sample Preparation: Prepare standard stock solutions of acteoside and isoacteoside in methanol. Prepare the plant extract by dissolving a known amount in methanol and filtering it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Construct a calibration curve by injecting known concentrations of the standard solutions.
-
Quantification: Inject the sample extract and determine the concentrations of acteoside and isoacteoside by comparing their peak areas with the calibration curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes the widely used carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of C. trichotomum extracts.
-
Animals: Use male Sprague-Dawley rats (180-200 g). House the animals under standard laboratory conditions and acclimatize them for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin, 1 mg/kg), and test groups receiving different doses of the C. trichotomum extract. Administer the extracts or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.[8]
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of C. trichotomum extracts or isolated compounds.
-
Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test sample and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. Mix well and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is also measured.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.
Signaling Pathways and Mechanisms of Action
Inhibition of UV-Induced MAPK Signaling Pathway in Skin
Clerodendrum trichotomum extract has been shown to protect the skin from UV-B-induced damage by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. UV-B radiation activates cell surface receptors, leading to the phosphorylation and activation of the MAPK cascade (including ERK, JNK, and p38), which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP-1 and MMP-9. These enzymes degrade collagen and other extracellular matrix proteins, leading to photoaging. The extract of C. trichotomum inhibits this process by suppressing the phosphorylation of the MAPK components, thereby reducing the expression of MMPs and preserving the integrity of the skin's extracellular matrix.
Caption: Inhibition of the UV-B-induced MAPK signaling pathway by C. trichotomum extract.
Anti-inflammatory Action via COX-2/PGE2 Pathway Inhibition
The anti-inflammatory effects of Clerodendrum trichotomum are, in part, mediated by the inhibition of the cyclooxygenase-2 (COX-2) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the expression of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. Extracts from C. trichotomum have been shown to suppress the production of PGE2, suggesting an inhibitory effect on the COX-2 enzyme or its upstream signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin converting enzyme inhibitory phenylpropanoid glycosides from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. mdpi.com [mdpi.com]
The Intricate Architecture of Clerodendrin: A Technical Guide to its Chemical Structure and Stereochemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The name "Clerodendrin" is associated with two structurally distinct natural products isolated from the Clerodendrum genus: a flavonoid glycoside and a neo-clerodane diterpenoid, more accurately known as this compound A. This guide provides a detailed technical overview of the chemical structure and stereochemistry of both molecules. It consolidates spectroscopic data, outlines experimental protocols for their isolation and characterization, and visualizes their structures and relevant biological pathways. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
This compound: The Flavonoid Glycoside
This compound, in a more recent context, refers to the flavonoid glycoside apigenin-7-O-glucuronopyranosyl(1→2)-glucuronopyranoside. Its structure is characterized by an apigenin aglycone linked to a diglucuronide sugar moiety.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this flavonoid is (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1]. This nomenclature precisely defines the stereochemistry at all chiral centers within the two glucuronic acid residues.
Caption: Chemical structure of this compound (flavonoid glycoside).
Spectroscopic Data
| Apigenin-7-O-β-D-glycoside Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Apigenin Core | ||
| 2 | - | 164.7 |
| 3 | 6.87 (s) | 103.5 |
| 4 | - | 182.5 |
| 5 | 12.97 (s) | 161.9 |
| 6 | 6.43 (d, J=2.2 Hz) | 100.3 |
| 7 | - | 163.4 |
| 8 | 6.82 (d, J=2.2 Hz) | 95.3 |
| 9 | - | 157.4 |
| 10 | - | 105.8 |
| 1' | - | 121.4 |
| 2', 6' | 7.95 (d, J=8.9 Hz) | 129.1 |
| 3', 5' | 6.93 (d, J=8.9 Hz) | 116.5 |
| 4' | 10.51 (s) | 161.6 |
| Glucoside Moiety | ||
| 1'' | 5.44 (d, J=7.4 Hz) | 99.9 |
| 2'' | 3.71 (m) | 73.5 |
| 3'' | 3.27-3.47 (m) | 77.6 |
| 4'' | 3.27-3.47 (m) | 69.9 |
| 5'' | 3.27-3.47 (m) | 76.9 |
| 6'' | 3.27-3.47 (m) | 63.5 |
Data adapted from studies on apigenin-7-O-β-D-glycoside.[2][3]
Experimental Protocols
The following is a generalized protocol for the isolation of flavonoid glycosides from Clerodendrum species, based on common chromatographic techniques.
Caption: Workflow for flavonoid glycoside isolation.
-
Extraction: Dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides typically concentrate in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over stationary phases like Sephadex LH-20, eluting with methanol, or polyamide resin with a gradient of ethanol-water.
-
Preparative HPLC: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.[4][5]
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., ESI-MS).
Biological Activity: Anti-inflammatory Effects
Apigenin-7-O-β-D-glucuronide has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] The mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[3][8]
Caption: Inhibition of the MAPK pathway by Apigenin-7-O-glucuronide.
This compound A: The Diterpenoid
This compound A is a bitter-tasting neo-clerodane diterpenoid first isolated from Clerodendron tricotomum. It is known for its potent antifeedant activity against various insects.
Chemical Structure and Stereochemistry
The structure of this compound A was established through extensive chemical degradation and spectroscopic analysis, with its absolute configuration confirmed by X-ray crystallography of a derivative.[9] It possesses a characteristic neo-clerodane skeleton with multiple stereocenters. The IUPAC name is [(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate.
Caption: Chemical structure of this compound A.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound A.
| Property | Value |
| Molecular Formula | C₃₁H₄₂O₁₂ |
| Molecular Weight | 606.66 g/mol |
| Melting Point | 164-165 °C |
| Optical Rotation [α]D | +13° (c 1.0 in CHCl₃) |
¹H NMR Spectroscopic Data (in CDCl₃, δ, ppm):
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2 | 5.25 (d, J=10 Hz) |
| H-3 | 4.00 (dd, J=10, 4 Hz) |
| H-4 | 2.55 (m) |
| H-6 | 5.60 (t, J=4 Hz) |
| H-7 | 2.20 (m) |
| H-10 | 2.70 (m) |
| H-11 | 5.30 (m) |
| H-12 | 6.25 (m) |
| H-14 | 3.80 (m) |
| H-15 | 4.50 (t, J=8 Hz) |
| H-16a | 3.90 (m) |
| H-16b | 3.70 (m) |
| H-18 | 1.05 (d, J=7 Hz) |
| H-19 | 4.65, 4.25 (ABq, J=12 Hz) |
| H-20 | 1.10 (d, J=7 Hz) |
| OAc x 3 | 2.00, 2.05, 2.10 (s) |
| Ester side chain | 1.50 (s), 1.80 (q), 0.90 (t) |
Data extracted from the original structure elucidation paper by Kato et al. (1973).
Experimental Protocols
The absolute configuration of this compound A was unequivocally determined by single-crystal X-ray diffraction analysis of its p-bromobenzoate chlorohydrin derivative.
-
Derivative Preparation: this compound A is treated with hydrochloric acid to open the epoxide ring, forming a chlorohydrin. This product is then reacted with p-bromobenzoyl chloride in pyridine to yield the crystalline p-bromobenzoate derivative.
-
Crystallization: The derivative is crystallized from a suitable solvent system (e.g., ether-petroleum ether) to obtain single crystals suitable for X-ray diffraction.
-
Data Collection: A single crystal is mounted on a goniometer and exposed to an X-ray beam. Diffraction data are collected using photographic methods (e.g., Weissenberg photographs) or a modern diffractometer.
-
Structure Solution and Refinement: The structure is solved using Patterson and Fourier methods. The absolute configuration is determined by utilizing the anomalous dispersion effect of the bromine atom.
Crystallographic Data for this compound A p-bromobenzoate chlorohydrin derivative:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 18.95 Å |
| b | 22.74 Å |
| c | 10.06 Å |
| Z | 4 |
Data from Katayama et al. (1973).
Conclusion
The term "this compound" encompasses at least two distinct and significant natural products: a flavonoid diglucuronide with anti-inflammatory properties and a neo-clerodane diterpenoid, this compound A, with potent antifeedant activity. A precise understanding of their respective chemical structures and stereochemistry is fundamental for any further investigation into their pharmacological potential and for the development of new therapeutic agents or agrochemicals. This guide has consolidated the key structural and experimental data for both compounds to aid researchers in these fields.
References
- 1. A cobalt induced cleavage reaction and a new series of arenecobalt carbonyl complexes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill. ) Fuss, Allium cepa L., respectively [sid.ir]
- 5. jmp.ir [jmp.ir]
- 6. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nepjol.info [nepjol.info]
An In-depth Technical Guide to the Physical and Chemical Properties of Clerodendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodendrin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific this compound, identified by the CAS number 119738-57-7. This compound is structurally known as apigenin-7-O-glucuronopyranosyl(1→2)-glucuronopyranoside[1]. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data, experimental insights, and visualizations of its biological interactions.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound (CAS: 119738-57-7) are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆O₁₇ | [2][3] |
| Molecular Weight | 622.49 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 1057.6 ± 65.0 °C | [2] |
| Density (Predicted) | 1.88 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [4] |
| pKa (Predicted) | 2.67 ± 0.70 | [3] |
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the apigenin aglycone, including aromatic protons of the A and B rings, and a singlet for the H-3 proton. Additionally, signals corresponding to the two glucuronic acid moieties will be present in the carbohydrate region, with anomeric proton signals appearing as doublets.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon (C-4) of the flavone skeleton, as well as signals for the aromatic carbons of apigenin. The carbons of the two glucuronic acid units, including the anomeric carbons, will also be evident.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. For apigenin-7-O-diglucuronide, the precursor ion [M-H]⁻ at m/z 621.1 is expected. Key fragment ions would include m/z 445.1, corresponding to the loss of one glucuronic acid moiety, and m/z 269.0, representing the apigenin aglycone[5].
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching vibrations from the glycosidic linkages and hydroxyl groups.
Biological Activity and Signaling Pathways
This compound (CAS: 119738-57-7) has been identified as a potent inhibitor of Interleukin-4 (IL-4) and β-hexosaminidase[3]. These inhibitory activities suggest its potential as an anti-inflammatory and anti-allergic agent.
Inhibition of the IL-4 Signaling Pathway
Interleukin-4 plays a central role in the development of allergic inflammation and is a key driver of the Th2 immune response. The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that primarily involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, this leads to the phosphorylation and activation of STAT6. Activated STAT6 translocates to the nucleus and induces the transcription of various genes involved in the allergic inflammatory response.
While the precise mechanism of IL-4 inhibition by this compound is still under investigation, it is hypothesized to interfere with this signaling cascade, potentially by inhibiting the phosphorylation of STAT6.
Experimental Protocols
This section provides generalized methodologies for key experiments related to the study of this compound. These protocols are based on standard techniques used for similar compounds and should be optimized for specific laboratory conditions.
Isolation and Purification of this compound
The isolation of this compound, an apigenin diglucuronide, from its natural source, such as Clerodendron trichotomum, typically involves the following steps:
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, such as 70% ethanol, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. The fraction containing the glycosides (typically the n-butanol fraction) is collected.
-
Column Chromatography: The butanolic fraction is then subjected to column chromatography using stationary phases like Sephadex LH-20 or polyamide resin, with a gradient of solvents (e.g., methanol-water) to separate the compounds based on their polarity and size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC to obtain the pure compound.
β-Hexosaminidase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the activity of β-hexosaminidase, an enzyme released during degranulation of mast cells and basophils, which is a marker for allergic reactions.
Methodology:
-
Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line) are cultured in a suitable medium.
-
Sensitization: The cells are sensitized with anti-DNP IgE.
-
Treatment: The sensitized cells are pre-incubated with various concentrations of this compound for a defined period.
-
Induction of Degranulation: Degranulation is induced by adding DNP-BSA.
-
Enzyme Activity Measurement: The supernatant is collected, and the β-hexosaminidase activity is measured using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The absorbance of the released p-nitrophenol is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.
IL-4 Induced STAT6 Phosphorylation Inhibition Assay
This assay determines the ability of this compound to inhibit the IL-4-induced phosphorylation of STAT6 in target cells.
Methodology:
-
Cell Culture: A suitable cell line that expresses the IL-4 receptor (e.g., human bronchial epithelial cells BEAS-2B) is cultured.
-
Treatment: Cells are pre-treated with different concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with recombinant human IL-4 to induce STAT6 phosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition by this compound.
Conclusion
This compound (CAS: 119738-57-7) presents a promising scaffold for the development of novel anti-inflammatory and anti-allergic therapeutics due to its inhibitory effects on IL-4 and β-hexosaminidase. This technical guide has provided a consolidated resource of its known physical and chemical properties, along with insights into its biological activities and relevant experimental methodologies. Further research is warranted to fully elucidate its mechanism of action, particularly in the context of the IL-4/STAT6 signaling pathway, and to establish its complete pharmacokinetic and pharmacodynamic profiles. The information and protocols presented herein are intended to facilitate these future investigations and accelerate the translation of this natural product into potential clinical applications.
References
- 1. jmp.ir [jmp.ir]
- 2. mzCloud – Apigenin 7 O glucuronide [mzcloud.org]
- 3. A natural flavonoid, apigenin isolated from Clerodendrum viscosum leaves, induces G2/M phase cell cycle arrest and apoptosis in MCF-7 cells through the regulation of p53 and caspase-cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Clerodendrin Derivatives in Clerodendrum infortunatum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodendrum infortunatum, a perennial shrub belonging to the Lamiaceae family, has a long history of use in traditional medicine across India and other parts of Asia for treating a variety of ailments, including inflammation, skin diseases, tumors, and microbial infections.[1] Modern scientific investigation into its phytochemical composition has revealed a wealth of bioactive compounds, with a particular focus on a class of neo-clerodane diterpenoids known as clerodendrins. This technical guide provides an in-depth overview of the key clerodendrin derivatives isolated from C. infortunatum, their associated biological activities, and detailed experimental protocols for their isolation and evaluation.
Core Bioactive Compounds: this compound and its Derivatives
The primary this compound derivatives that have been isolated and characterized from Clerodendrum infortunatum are clerodin and its analogues. These compounds are noted for their complex chemical structures and significant biological activities, particularly their insecticidal and potential anticancer properties.[1]
The structures of the most prominent this compound derivatives identified in C. infortunatum are provided below:
-
Clerodin: This is the parent compound of this subclass of diterpenoids found in the plant.[2] Its structure has been confirmed through 1H NMR and single-crystal X-ray crystallography.[2][3]
-
15-methoxy-14,15-dihydroclerodin: A derivative of clerodin.
-
15-hydroxy-14,15-dihyroclerodin: Another derivative of clerodin.[1]
Quantitative Bioactivity Data
The bioactive potential of extracts from Clerodendrum infortunatum and its isolated compounds has been quantified in several studies. The following tables summarize the key findings, with a focus on cytotoxic and antioxidant activities.
Table 1: Cytotoxic Activity of Clerodendrum infortunatum Extracts and Isolated Compounds
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Decoction Extract | HeLa | MTT | > 200 µg/mL | [4] |
| Clerodin | THP-1 | MTT | Concentration-dependent reduction in cell viability | [5] |
Table 2: Antioxidant Activity of Clerodendrum infortunatum Extracts
| Extract | Assay | IC50 Value | Reference |
| Aqueous Leaf Extract | DPPH | 223.6 µg/ml | [6] |
| Ethyl Acetate Root Extract | DPPH | 217.9 µg/ml | [6] |
| Methanolic Leaf Extract | DPPH | 59.96 µg/mL | [7] |
| Lectin (CIL) | DPPH | 6.1 ± 0.1 mg.mL-1 | [8] |
Experimental Protocols
This section details the methodologies for the isolation of this compound derivatives and the key bioassays used to evaluate their activity.
Isolation and Purification of Clerodin
The following protocol is a composite of methodologies described in the literature for the isolation of clerodin from the leaves of C. infortunatum.[2][3][9]
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Clerodendrum infortunatum.
-
Air-dry the leaves in the shade and then pulverize them into a coarse powder.
2. Extraction:
-
Perform Soxhlet extraction on the powdered leaves (e.g., 50 g) with a low-polarity solvent system, such as 1% ethyl acetate in n-hexane, for approximately 72 hours.[2][3]
-
Concentrate the resulting extract using a rotary evaporator.
3. Chromatographic Separation:
-
Dissolve the concentrated extract in a suitable solvent like chloroform.
-
Subject the dissolved extract to column chromatography on silica gel (e.g., 60-120 mesh).
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate. A common mobile phase for eluting clerodin is a mixture of hexane and ethyl acetate (e.g., 75:25 v/v).[9]
-
Monitor the fractions using Thin Layer Chromatography (TLC). The presence of clerodin can be confirmed by Salkowski test.[9]
4. Crystallization and Identification:
-
Combine the fractions containing pure clerodin and concentrate them.
-
Allow the concentrated solution to stand for crystallization. The pure compound often appears as green crystals.[2]
-
Confirm the structure of the isolated clerodin using spectroscopic techniques such as 1H NMR, 13C NMR, and single-crystal X-ray crystallography.[3][9]
MTT Assay for Cytotoxicity
This protocol is based on methodologies used to assess the cytotoxic effects of C. infortunatum extracts and compounds on cancer cell lines.[4][5][10]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, THP-1) in appropriate media and conditions until they reach 80-90% confluency.[10]
-
Trypsinize the cells, count them, and seed approximately 2 x 10^4 cells/well in a 96-well plate.[4]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
2. Treatment:
-
Prepare various concentrations of the plant extracts (e.g., 200-800 µg/mL) or isolated compounds.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test substances. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the wells at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method used to evaluate the antioxidant capacity of C. infortunatum extracts.[6][8][11]
1. Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 400 µg/mL).[8]
-
Prepare various concentrations of the plant extracts or isolated compounds in a suitable solvent (e.g., methanol).
2. Reaction Mixture:
-
In a set of test tubes or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the different concentrations of the sample.[6]
-
Prepare a control containing the solvent and the DPPH solution, and a blank containing the solvent only. Use a standard antioxidant like ascorbic acid for comparison.[8]
3. Incubation and Measurement:
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[6][8]
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
4. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, by plotting the percentage of inhibition against the concentration.[7]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound derivatives from Clerodendrum infortunatum.
Bioassay-guided isolation of clerodin.
Workflow for the MTT cytotoxicity assay.
Antioxidant mechanism of C. infortunatum compounds.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anti-microbial and anti-cancer activity of gold nanoparticles phytofabricated using clerodin enriched clerodendrum ethanolic leaf extract - Journal of King Saud University - Science [jksus.org]
- 6. ijpsr.com [ijpsr.com]
- 7. nepjol.info [nepjol.info]
- 8. A New Galactose-Specific Lectin from Clerodendrum infortunatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allstudiesjournal.com [allstudiesjournal.com]
- 10. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Review of the Pharmacological Properties of Clerodendrin Compounds
For Researchers, Scientists, and Drug Development Professionals
The genus Clerodendrum comprises approximately 500 species of flowering plants within the Lamiaceae family, distributed across tropical and warm temperate regions worldwide.[1][2] For centuries, various parts of these plants have been utilized in traditional medicine systems in India, China, Korea, Japan, and Thailand to treat a wide array of ailments, including rheumatism, inflammation, fever, and skin diseases.[1][2][3][4][5] Modern phytochemical investigations have revealed a rich and diverse chemical composition, including diterpenoids, triterpenoids, flavonoids, and phenylethanoid glycosides, which are responsible for the observed pharmacological activities.[1][2] This technical guide provides an in-depth review of the core pharmacological properties of compounds derived from Clerodendrum, with a focus on their anti-inflammatory, insecticidal, and neuroprotective effects.
Anti-inflammatory Properties
Extracts and isolated compounds from various Clerodendrum species have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[1][2][3][4][6]
Quantitative Data on Anti-inflammatory Activity
| Plant Species | Extract/Compound | Assay | Model | Concentration/Dose | % Inhibition/Effect | Reference |
| Clerodendron inerme | Methanol Extract | Protein Denaturation | In vitro | 100 µg/ml | 85.80% | [7] |
| Clerodendron inerme | Methanol Extract | HRBC Membrane Stabilization | In vitro | 100 µg/ml | 85.50% | [7] |
| Clerodendron infortunatum | Hydroethanolic Extract | Protein Denaturation | In vitro | 100, 200, 300, 400, 500 µg/ml | 25.71, 32.5, 46.07, 57.5, 65.36% | [5] |
| Clerodendron trichotomum | 60% Methanol Fraction | Carrageenan-induced paw edema | Rat | 1 mg/kg | 23.0% | [8] |
| Clerodendron trichotomum | 60% Methanol Fraction | Evans blue dye leakage | Mouse | 1 mg/kg | 47.0% | [8] |
| Clerodendron infortunatum | Methanol Extract | Carrageenan-induced paw edema | Rat | 250, 500 mg/kg | Significant (p<0.01) | [9] |
| Clerodendron infortunatum | Methanol Extract | Histamine-induced paw edema | Rat | 250, 500 mg/kg | Significant (p<0.01) | [9] |
| Clerodendron infortunatum | Methanol Extract | Dextran-induced paw edema | Rat | 250, 500 mg/kg | Significant (p<0.01) | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin 1 mg/kg), and test groups (receiving different doses of the Clerodendrum extract or compound).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation:
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of the test extract.
-
Incubation: The mixture is incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, the absorbance is measured at 660 nm.
-
Analysis: The percentage inhibition of protein denaturation is calculated.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of Clerodendrum compounds are often attributed to the inhibition of pro-inflammatory mediators and enzymes. For instance, the 60% methanol fraction of Clerodendron trichotomum leaves was found to suppress prostaglandin E2 (PGE2) generation in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, suggesting an inhibition of the cyclooxygenase-2 (COX-2) pathway.[8]
Caption: Proposed anti-inflammatory mechanism of Clerodendrum compounds.
Insecticidal and Antifeedant Properties
Several species of Clerodendrum are recognized for their pesticidal properties.[1] Clerodane diterpenoids, in particular, have shown significant insecticidal and antifeedant activities.
Quantitative Data on Insecticidal and Antifeedant Activity
| Plant Species | Compound | Pest Species | Assay | Parameter | Value | Reference |
| Clerodendron infortunatum | Clerodin (CL) | Helicoverpa armigera | Choice Test | AI50 | 6 ppm | [10][11] |
| Clerodendron infortunatum | 15-methoxy-14, 15-dihydroclerodin (MD) | Helicoverpa armigera | Choice Test | AI50 | 6 ppm | [10][11] |
| Clerodendron infortunatum | 15-hydroxy-14, 15-dihyroclerodin (HD) | Helicoverpa armigera | Choice Test | AI50 | 8 ppm | [10][11] |
| Clerodendron infortunatum | Clerodin (CL) | Helicoverpa armigera | No-Choice Test | AI50 | 8 ppm | [10][11] |
| Clerodendron infortunatum | 15-methoxy-14, 15-dihydroclerodin (MD) | Helicoverpa armigera | No-Choice Test | AI50 | 9 ppm | [10][11] |
| Clerodendron infortunatum | 15-hydroxy-14, 15-dihyroclerodin (HD) | Helicoverpa armigera | No-Choice Test | AI50 | 11 ppm | [10][11] |
| Clerodendron inerme | Hexane Extract | Ariadne merione | Topical Application | LC50 | 4.963% | [12] |
| Clerodendron inerme | Acetone Extract | Ariadne merione | Topical Application | LC50 | 9.747% | [12] |
| Clerodendron inerme | Petroleum Ether Extract | Ariadne merione | Topical Application | LC50 | 14.70% | [12] |
Experimental Protocols
Antifeedant Activity Assay (Choice and No-Choice Methods):
This assay determines the deterrence of a compound on insect feeding.
-
Leaf Disc Preparation: Cabbage leaf discs are prepared using a cork borer.
-
Treatment: For the choice test, one half of a leaf disc is treated with the test compound solution and the other half with the solvent control. For the no-choice test, the entire leaf disc is treated with the test compound.
-
Insect Introduction: Third-instar larvae of Helicoverpa armigera are introduced into a petri dish containing the treated leaf disc(s).
-
Observation: The area of the leaf disc consumed is measured after 24 and 48 hours.
-
Analysis: The Antifeedant Index (AI) is calculated. An AI of 100% indicates complete feeding deterrence.
Topical Application for Insecticidal Activity:
This method assesses the contact toxicity of a compound.
-
Insects: Third-instar larvae of the target pest are used.
-
Application: A specific concentration of the test compound in a suitable solvent (e.g., acetone) is applied to the dorsal thoracic region of each larva using a micro-applicator.
-
Observation: The larvae are observed for mortality at 24, 48, and 72 hours post-treatment.
-
Analysis: The percentage mortality is calculated, and LC50 values are determined.
Workflow for Isolation and Bioassay of Insecticidal Compounds
Caption: Workflow for isolating and testing insecticidal compounds.
Neuroprotective Properties
Recent studies have highlighted the potential of Clerodendrum compounds in mitigating neuronal damage and offering protection against neurodegenerative conditions.[1][13][14][15]
Quantitative Data on Neuroprotective Activity
| Plant Species | Extract/Compound | Model | Parameter | Dose | Effect | Reference |
| Clerodendron glandulosum | Hydroalcoholic Extract | Ischemia-Reperfusion (Rat) | SOD activity | 200, 400 mg/kg | Significantly increased | [13] |
| Clerodendron glandulosum | Hydroalcoholic Extract | Ischemia-Reperfusion (Rat) | CAT activity | 200, 400 mg/kg | Significantly increased | [13] |
| Clerodendron glandulosum | Hydroalcoholic Extract | Ischemia-Reperfusion (Rat) | MDA levels | 200, 400 mg/kg | Significantly decreased | [13] |
| Clerodendron glandulosum | Hydroalcoholic Extract | Ischemia-Reperfusion (Rat) | MPO levels | 200, 400 mg/kg | Significantly decreased | [13] |
| Clerodendrum serratum | Ethanol Extract | Acute Restraint Stress (Mouse) | SOD activity | 25, 50 mg/kg | Attenuated increase | [14] |
| Clerodendrum serratum | Ethanol Extract | Acute Restraint Stress (Mouse) | Norepinephrine levels | 25, 50 mg/kg | Significantly restored | [15] |
| Clerodendrum serratum | Ethanol Extract | Acute Restraint Stress (Mouse) | 5-Hydroxytryptamine levels | 25, 50 mg/kg | Significantly restored | [15] |
Experimental Protocols
Acute Restraint Stress-Induced Depressive-Like Behavior in Mice:
This model is used to evaluate the antidepressant and neuroprotective effects of compounds.
-
Animals: Adult male Swiss albino mice are used.
-
Pre-treatment: Animals are pre-treated with the test extract or vehicle for 7 days.
-
Stress Induction: On the 7th day, mice are subjected to acute restraint stress by placing them in a well-ventilated 50 ml centrifuge tube for 6 hours.
-
Behavioral Tests: Following the stress period, behavioral tests such as the Forced Swim Test and Tail Suspension Test are conducted to assess depressive-like behavior.
-
Biochemical Analysis: Brain tissue is collected for the analysis of oxidative stress markers (e.g., SOD, MDA) and neurotransmitter levels (e.g., norepinephrine, serotonin).
Signaling Pathways in Neuroprotection
The neuroprotective effects of polyphenols, including those found in Clerodendrum, are often mediated through the modulation of key signaling pathways involved in cell survival and antioxidant defense.[16] Flavonoids like apigenin and luteolin, present in Clerodendrum serratum, are known to exert neuroprotective effects.[14][15] These compounds can activate pathways such as the PI3K/Akt and ERK pathways, which promote neuronal survival.[16] Additionally, they can enhance the antioxidant capacity of neurons by upregulating the Nrf2 pathway.[16]
Caption: Neuroprotective signaling pathways modulated by Clerodendrum flavonoids.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Anti-Inflammatory Activity of Clerodendron infortunatum Linn. Extract in Rats | Semantic Scholar [semanticscholar.org]
- 10. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of Clerodendrin bioactivities
An In-Depth Technical Guide to the In Silico Prediction of Bioactivities for Phytochemicals from Clerodendrum Species
Introduction
The genus Clerodendrum, belonging to the Lamiaceae family, encompasses over 500 species distributed across tropical and warm temperate regions.[1][2][3][4] These plants have a rich history in traditional medicine, where they are used to treat a variety of ailments including rheumatism, asthma, inflammation, hypertension, and diabetes.[2][4][5][6] The therapeutic potential of this genus is attributed to a diverse array of phytochemicals, including flavonoids, terpenoids, and phenylethanoid glycosides.[1][3][4] The term "Clerodendrin" itself can refer to specific neo-clerodane diterpenoids (e.g., this compound A, B, C) isolated from these plants.[4][5]
In the modern drug discovery landscape, computational, or in silico, methods have become indispensable for accelerating the identification and characterization of bioactive compounds. These techniques offer a rapid and cost-effective approach to screen vast libraries of natural products, predict their biological targets, and evaluate their pharmacokinetic properties before embarking on resource-intensive laboratory experiments. This guide provides a comprehensive overview of the application of in silico methodologies to predict the bioactivities of compounds derived from the Clerodendrum genus, offering insights for researchers, scientists, and drug development professionals.
Predicted Bioactivities and Molecular Targets: In Silico Evidence
Computational studies have explored the interaction of various phytochemicals from Clerodendrum species with a range of biological targets. Molecular docking, a key in silico technique, predicts the binding affinity and orientation of a ligand (phytochemical) within the active site of a target protein. These predictions, often expressed as binding energy or docking scores, provide a quantitative estimate of inhibitory potential.
Quantitative Docking Results
The following tables summarize the quantitative data from various in silico docking studies performed on compounds isolated from or associated with the Clerodendrum genus.
Table 1: Predicted Anti-Cancer Activity
| Phytochemical | Target Protein | Predicted Binding Affinity / Score | Source |
|---|---|---|---|
| 1,2,4-Trimethyl-3-nitrobicyclo[3.3.1]nonan-9-one | RAD51 | Glide Score: -6.16 kcal/mol | [7] |
| 5-Fluorouracil (Standard Drug) | RAD51 | Glide Score: -5.87 kcal/mol | [7] |
| Oleic acid eicosyl ester | VEGFR-1 | Total Score: 13.6396 | [8] |
| DL-Alpha Tocopherol | VEGFR-1 | Total Score: 12.2866 | [8] |
| Oleic acid eicosyl ester | VEGFR-2 | Total Score: 15.4975 | [8] |
| Isopropyl linoleate | VEGFR-2 | Total Score: 13.6396 | [8] |
| Salvigenin | EGFR | -7.4 kcal/mol | [9] |
| alpha-Bisabolol | EGFR | -6.4 kcal/mol |[9] |
Table 2: Predicted Anti-Hypertensive Activity
| Phytochemical | Target Protein | Predicted Binding Affinity / Score | Source |
|---|---|---|---|
| Acteoside | ROCK I / ROCK II | Good Glide Score | [10][11] |
| Osmanthuside β6 | ROCK I / ROCK II | Good Glide Score | [10][11] |
| Acteoside | PDE5 | Good Glide Score | [10][11] |
| Quercetin | Angiotensin-Converting-Enzyme (ACE) | Binding Energy: -35.564 kJ/mol |[12] |
Table 3: Predicted Antiviral Activity (SARS-CoV-2)
| Phytochemical | Target Protein | Predicted Binding Affinity / Score | Source |
|---|---|---|---|
| Taraxerol | RdRp | -7.4 kcal/mol | [13] |
| Friedelin | RdRp | -7.1 kcal/mol | [13] |
| Stigmasterol | RdRp | -7.0 kcal/mol | [13] |
| Hesperidin | 3CLpro | -41.84 kJ/mol | [12] |
| Hesperidin | Helicase | High Binding Affinity |[12] |
Table 4: Other Predicted Activities
| Phytochemical | Target Protein/Enzyme | Predicted Binding Affinity / Score | Activity | Source |
|---|---|---|---|---|
| Verbenone | COX-2 | -8.5 kcal/mol | Anti-inflammatory | [14] |
| Rofecoxib (Standard Drug) | COX-2 | -7.9 kcal/mol | Anti-inflammatory | [14] |
| Hispidulin | VEGF-A | High Affinity | Anti-diabetic Retinopathy | [12] |
| Scutellarin | GABA Receptor | Glide Energy: -50.78 | Anxiolytic | [15] |
| Xylitol | GABA Receptor | Glide Energy: -27.211 | Anxiolytic | [15] |
| Quercetin | Tyrosinase | Non-hydrogen bonding interaction | Anti-tyrosinase |[12] |
Signaling Pathways and System-Level Predictions
Beyond single-target interactions, in silico analysis helps elucidate the broader impact of Clerodendrum phytochemicals on complex cellular signaling pathways. Network pharmacology and pathway analysis of transcriptomic data have implicated several key cascades in the bioactivity of these compounds.
PI3K/Akt/mTOR Signaling Pathway
Several flavonoids found in Clerodendrum, such as hispidulin and pectolinaringen, are predicted to exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Extracts from Clerodendrum trichotomum have also been shown to regulate genes involved in this pathway.[16]
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by Clerodendrum flavonoids.
PPAR Signaling Pathway
Studies on Clerodendrum trichotomum extracts in metabolic disorders have revealed significant regulation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[16] PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism, making them important targets for treating conditions like dyslipidemia and hepatic steatosis.
Caption: Predicted activation of the PPAR signaling pathway by Clerodendrum extract.
Methodologies and Protocols
The reliability of in silico predictions is fundamentally dependent on the rigor of the computational protocols employed. Below are representative methodologies cited in studies on Clerodendrum phytochemicals.
In Silico Experimental Workflow
A typical computational workflow for identifying potential drug candidates from natural products involves several sequential steps, from data preparation to simulation and analysis.
Caption: A generalized workflow for in silico drug discovery from natural products.
Protocol 1: Molecular Docking (Representative)
This protocol is a composite based on methodologies reported for docking Clerodendrum compounds.[7][8][13][14]
-
Protein Preparation :
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, the protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.
-
The structure is energy minimized using a force field such as OPLS (Optimized Potentials for Liquid Simulations).
-
-
Ligand Preparation :
-
The 2D structures of phytochemicals are drawn or obtained from databases like PubChem.
-
The structures are converted to 3D and optimized using a program like LigPrep.[7] This step generates possible ionization states at a physiological pH and performs a thorough conformational search.
-
-
Grid Generation :
-
Docking Execution :
-
The prepared ligands are docked into the receptor grid using a docking algorithm (e.g., Glide's Standard Precision (SP) or Extra Precision (XP) mode, AutoDock Vina).[7][10][13]
-
The software samples multiple conformations and orientations of each ligand within the active site and scores them based on a scoring function that estimates binding affinity.
-
-
Analysis :
Protocol 2: ADMET Prediction (Representative)
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's drug-likeness. These are often predicted using web-based tools.[13][14][17]
-
Tool Selection : Publicly available servers like SwissADME and pkCSM are commonly used.[13][14][17]
-
Input : The 2D structure of the phytochemical (usually in SMILES format) is submitted to the server.
-
Parameter Calculation : The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption : Gastrointestinal (GI) absorption, Caco-2 permeability.
-
Distribution : Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism : Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion : Total clearance.
-
Toxicity : AMES toxicity (mutagenicity), hepatotoxicity.
-
-
Drug-Likeness Evaluation : The predictions are evaluated against established rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.
Protocol 3: In Vivo Anti-inflammatory Assay (Representative)
In silico predictions of anti-inflammatory activity, such as the inhibition of COX-2, are often validated using animal models like the carrageenan-induced paw edema test.[18]
-
Animal Model : Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.
-
Grouping : Animals are divided into several groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the Clerodendrum extract or isolated compound.
-
Administration : The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation : After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized edema.
-
Measurement : The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Analysis : The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups indicates potent anti-inflammatory activity.
Conclusion and Future Directions
The application of in silico techniques has significantly advanced our understanding of the therapeutic potential of phytochemicals from the Clerodendrum genus. Computational studies have successfully identified promising lead compounds and elucidated their mechanisms of action against a variety of targets relevant to cancer, hypertension, viral infections, and inflammation.[7][8][10][13][14] Molecular docking has revealed high-affinity interactions, while network pharmacology and pathway analyses have contextualized these interactions within broader biological systems.[16][19]
The future of research in this area lies in the synergistic integration of computational and experimental approaches. High-throughput virtual screening of all known Clerodendrum compounds against emerging drug targets could uncover novel therapeutic applications. Furthermore, the use of more advanced techniques like molecular dynamics simulations can provide deeper insights into the stability and dynamics of ligand-protein interactions, refining the predictions made by static docking.[9][10] Ultimately, the most promising candidates identified through these computational pipelines must be subjected to rigorous in vitro and in vivo validation to translate these digital predictions into tangible therapeutic benefits.
References
- 1. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 6. Preclinical evaluation of antihyperglycemic activity of Clerodendron infortunatum leaf against streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and GC-MS data for the inhibition of RAD51 expression by a compound from Clerodendrum inerme L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Investigations of Chemical Constituents of Clerodendrum colebrookianum in the Anti-Hypertensive Drug Targets: ROCK, ACE, and PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 13. Natural compounds from Clerodendrum spp. as possible therapeutic candidates against SARS-CoV-2: An in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontlinejournals.org [frontlinejournals.org]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajchem-a.com [ajchem-a.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Insight into the Pharmacological Potential of Clerodendrum minahassae Leaf Extract for Type-2 Diabetes Management Using the Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Clerodendrin from Clerodendrum Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodendrin is a neo-clerodane diterpenoid compound that has been isolated from various species of the Clerodendrum genus, a group of flowering plants in the family Lamiaceae. Traditionally, various parts of Clerodendrum plants, including the roots, have been used in folk medicine to treat a range of ailments such as inflammation, rheumatism, and skin diseases. Modern pharmacological studies have begun to validate these traditional uses, attributing many of the therapeutic effects to the presence of bioactive compounds like this compound. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Clerodendrum roots, intended for use in research and drug development.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield of this compound can vary depending on the Clerodendrum species, the part of the plant used, and the extraction methodology. The following table summarizes quantitative data from a study on the extraction of this compound A from the roots of Clerodendrum phlomidis.
| Plant Material | Extraction Method | Solvent System | Analytical Method | Yield of this compound A (% w/w) | Reference |
| Clerodendrum phlomidis Roots | High-Performance Thin-Layer Chromatography (HPTLC) | n-hexane: ethyl formate (7:3) | Densitometry at 527 nm | 0.073 | [Gokani et al., 2009] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and quantification of this compound from Clerodendrum roots.
Protocol 1: Extraction and Isolation of this compound A
This protocol is adapted from the methodology described by Gokani et al. (2009) for the isolation of this compound A from Clerodendrum phlomidis roots.
1. Plant Material Preparation:
-
Collect fresh roots of the desired Clerodendrum species.
-
Wash the roots thoroughly with tap water to remove soil and other debris.
-
Air-dry the roots in the shade for 10-15 days or until they are completely brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered root material.
-
Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity, starting with petroleum ether (60-80°C) to defat the material, followed by chloroform.
-
The this compound-containing fraction is typically found in the less polar extracts. For a more targeted extraction, proceed directly with the solvent system identified for this compound A.
3. Targeted Extraction of this compound A:
-
Macerate 50 g of the powdered root material with 250 mL of n-hexane: ethyl formate (7:3 v/v) for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
4. Isolation by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Dissolve the crude extract in a minimal amount of the mobile phase (n-hexane: ethyl formate, 7:3).
-
Load the dissolved extract onto the column.
-
Elute the column with the n-hexane: ethyl formate (7:3) solvent system.
-
Collect fractions of 10-20 mL and monitor them by Thin Layer Chromatography (TLC).
5. Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.
-
Develop the plates in a chamber saturated with the mobile phase (n-hexane: ethyl formate, 7:3).
-
After development, air-dry the plates and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating at 105°C for 5-10 minutes. This compound A will appear as a distinct spot.
-
Pool the fractions containing the purified this compound A.
6. Quantification by HPTLC:
-
Apply the isolated this compound A and a standard solution of known concentration to an HPTLC plate.
-
Develop the plate using the same mobile phase as in the TLC analysis.
-
After development and derivatization, scan the plate using a densitometer at a wavelength of 527 nm.
-
Calculate the amount of this compound A in the sample by comparing the peak areas with the standard.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway for the Anti-inflammatory Action of this compound
While the precise molecular targets of this compound are still under investigation, based on the known anti-inflammatory properties of Clerodendrum extracts, a plausible mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) pathway. This pathway is a key player in the inflammatory response, leading to the production of prostaglandins.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Application Notes and Protocols for the Purification of Clerodendrin by High-Performance Liquid Chromatography (HPLC)
Introduction
The genus Clerodendrum is a source of a wide array of bioactive secondary metabolites, including flavonoids and terpenoids. The term "clerodendrin" in scientific literature can refer to different chemical structures, primarily a flavonoid glycoside or a neo-clerodane diterpenoid. Due to the significant differences in polarity and chromatographic behavior between these compound classes, this document provides two distinct protocols for the purification of each type of "this compound" by High-Performance Liquid Chromatography (HPLC).
Part 1: Purification of this compound-F (Flavonoid Glycoside)
This compound as a flavonoid glycoside is identified as apigenin-7-O-glucuronopyranosyl(1->2)-glucuronopyranoside[1]. This is a polar molecule, and its purification is typically achieved using reversed-phase HPLC.
Application Note: this compound-F Purification
This application note describes a method for the isolation and purification of the flavonoid glycoside this compound-F from a crude plant extract of a Clerodendrum species. The protocol employs a two-step HPLC process: an initial analytical method to determine the retention time and purity of the target compound, followed by a scaled-up preparative method for its isolation. A C18 reversed-phase column is used, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase of acetonitrile and water, with the addition of a small amount of formic acid to improve peak shape, is utilized.
Experimental Protocol: this compound-F
1. Sample Preparation and Extraction
-
Grinding: Air-dried and powdered leaves of the Clerodendrum species are used as the starting material.
-
Extraction: The powdered material is extracted with 80% methanol in water at room temperature with agitation for 24 hours. The process is repeated three times.
-
Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solid-Phase Extraction (SPE) for Prefractionation:
-
The crude extract is redissolved in water and loaded onto a C18 SPE cartridge.
-
The cartridge is washed with water to remove highly polar impurities.
-
The flavonoid glycoside fraction is then eluted with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fractions are collected and analyzed by analytical HPLC to identify the fraction containing the highest concentration of this compound-F.
-
2. Analytical HPLC Method Development
The purpose of the analytical method is to resolve this compound-F from other components in the prefractionated extract and to determine its retention time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm and 330 nm |
| Column Temperature | 30°C |
3. Preparative HPLC Purification
The analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining the separation achieved in the analytical run.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 50% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (of concentrated fraction) |
| Detection | UV at 270 nm and 330 nm |
| Fraction Collection | Time-based, around the retention time of this compound-F |
4. Post-Purification Processing
-
The collected fractions are analyzed by analytical HPLC to confirm the purity of this compound-F.
-
Pure fractions are pooled and the solvent is removed under reduced pressure.
-
The purified compound is lyophilized to obtain a dry powder.
Workflow for this compound-F Purification
Caption: Workflow for the purification of this compound-F.
Part 2: Purification of this compound-D (Neo-clerodane Diterpenoid)
This compound A is an example of a neo-clerodane diterpenoid found in Clerodendrum species[2]. These compounds are significantly less polar than flavonoid glycosides and require a different purification strategy.
Application Note: this compound-D Purification
This application note outlines a comprehensive methodology for the isolation of the neo-clerodane diterpenoid, referred to here as this compound-D, from a crude extract of a Clerodendrum species, such as C. trichotomum. The protocol begins with a non-polar extraction followed by a multi-step chromatographic purification process. An initial separation is performed using normal-phase column chromatography, followed by a final purification step using reversed-phase preparative HPLC. This orthogonal approach enhances the resolution of these structurally complex molecules.
Experimental Protocol: this compound-D
1. Sample Preparation and Extraction
-
Grinding: Air-dried and powdered roots or leaves of the Clerodendrum species are used.
-
Extraction: The powdered material is extracted sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. The diterpenoids are typically found in the n-hexane and ethyl acetate fractions.
-
Concentration: The ethyl acetate extract, which is likely to contain this compound-D, is concentrated to dryness under reduced pressure.
2. Preliminary Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Fraction Selection: The combined fractions are analyzed by analytical HPLC to identify those containing this compound-D.
3. Analytical HPLC Method Development
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
4. Preparative HPLC Purification
The semi-purified fraction from the silica gel column is further purified by preparative HPLC.
| Parameter | Condition |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% to 95% B over 50 minutes |
| Flow Rate | 18 mL/min |
| Injection Volume | 1-3 mL (of concentrated fraction) |
| Detection | UV at 210 nm |
| Fraction Collection | Peak-based, targeting the peak corresponding to this compound-D |
5. Post-Purification Processing
-
The purity of the collected fractions is verified using the analytical HPLC method.
-
Fractions with high purity are combined, and the methanol is removed by rotary evaporation.
-
The remaining aqueous solution is lyophilized to yield the pure this compound-D.
Workflow for this compound-D Purification
Caption: Workflow for the purification of this compound-D.
Disclaimer: These protocols are intended as a general guide. The optimal conditions for extraction and purification may vary depending on the specific Clerodendrum species, the concentration of the target compound, and the equipment used. Method optimization is recommended for achieving the best results.
References
Application Notes and Protocols for Clerodendrin Antifeedant Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodendrin, a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, has demonstrated significant antifeedant properties against various insect pests.[1] These compounds represent a promising avenue for the development of novel, plant-derived insecticides.[2] The evaluation of their bioactivity relies on standardized and reproducible antifeedant bioassays. This document provides detailed protocols for conducting such assays, presenting quantitative data from relevant studies, and illustrating the underlying biological pathways and experimental workflows.
Antifeedant compounds deter feeding by acting on the peripheral gustatory sensilla of insects, leading to the rejection of treated food sources.[3][4] The primary methods for assessing this activity are the leaf disc no-choice and choice tests, which measure the reduction in food consumption by the target insect.[5]
Quantitative Data Summary
The antifeedant activity of Clerodendrum extracts and their isolated diterpenoids has been quantified against several key lepidopteran pests. The data is summarized below, primarily focusing on the Antifeedant Index (AFI) and the concentration required to inhibit feeding by 50% (AI₅₀).
| Compound/Extract | Insect Species | Bioassay Type | Concentration | Antifeedant Activity (%) | Source |
| C. inerme Hexane Extract | Ariadne merione | No-Choice | 10% | 97% | [6][7] |
| C. inerme Acetone Extract | Ariadne merione | No-Choice | 10% | 74% | [6][7] |
| C. inerme Petroleum Ether Extract | Ariadne merione | No-Choice | 10% | 48% | [6][7] |
| Clerodin (CL) | Helicoverpa armigera | No-Choice | 5000 ppm | 91.54% | [8][9] |
| 15-methoxy-14,15-dihydroclerodin (MD) | Helicoverpa armigera | No-Choice | 5000 ppm | 89.35% | [8][9] |
| 15-hydroxy-14,15-dihyroclerodin (HD) | Helicoverpa armigera | No-Choice | 5000 ppm | 85.36% (equal to Azadirachtin) | [8][9] |
| This compound B, 3-epicaryoptin, etc. | Spodoptera litura | No-Choice | 10 µg/cm² | Effective Antifeedant | [1] |
| Compound | Insect Species | Bioassay Type | AI₅₀ (ppm) | Source |
| Clerodin (CL) | Helicoverpa armigera | No-Choice | 8 | [5][8] |
| 15-methoxy-14,15-dihydroclerodin (MD) | Helicoverpa armigera | No-Choice | 9 | [5][8] |
| 15-hydroxy-14,15-dihyroclerodin (HD) | Helicoverpa armigera | No-Choice | 11 | [5][8] |
| Clerodin (CL) | Helicoverpa armigera | Choice | 6 | [5][8] |
| 15-methoxy-14,15-dihydroclerodin (MD) | Helicoverpa armigera | Choice | 6 | [5][8] |
| 15-hydroxy-14,15-dihyroclerodin (HD) | Helicoverpa armigera | Choice | 8 | [5][8] |
Experimental Protocols
Protocol 1: Leaf Disc No-Choice Antifeedant Bioassay
This protocol is adapted from methodologies used to test the antifeedant activity of Clerodendrum extracts against lepidopteran larvae such as Spodoptera litura and Helicoverpa armigera.[4][5][10]
Objective: To determine the antifeedant activity of this compound by measuring the difference in consumption of treated and untreated leaf discs when the insect has no alternative food source.
Materials:
-
This compound (or Clerodendrum extract)
-
Acetone (or appropriate solvent)
-
Host plant leaves (e.g., Castor bean for S. litura, Cabbage for H. armigera)
-
Cork borer or circular punch
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipette
-
Third or fourth instar larvae of the test insect (pre-starved for 2-4 hours)
-
Leaf area meter or scanner and image analysis software
-
Incubator or growth chamber (26 ± 2°C, 75 ± 5% RH)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve the desired test concentrations (e.g., 100, 250, 500, 1000 ppm).
-
Preparation of Leaf Discs: Using a cork borer, cut uniform discs from fresh, healthy host plant leaves.
-
Treatment Application:
-
For the treatment group, dip each leaf disc into the respective this compound solution for 10-20 seconds.
-
For the control group, dip leaf discs into the solvent (acetone) only.
-
Allow the solvent to evaporate completely from the leaf discs at room temperature.
-
-
Bioassay Setup:
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in each Petri dish for the treatment group and one control disc in each dish for the control group.
-
Introduce one pre-starved larva into each Petri dish.
-
Each concentration and the control should have multiple replications (e.g., n=10).
-
-
Incubation: Place the Petri dishes in an incubator under controlled conditions for 24 hours.
-
Data Collection:
-
After 24 hours, remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed in both the treatment and control groups using a leaf area meter or by scanning the discs and analyzing the images.
-
-
Calculation: Calculate the Antifeedant Index (AFI) using the following formula:
AFI (%) = [(C - T) / (C + T)] * 100
Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
Protocol 2: Dual-Choice Antifeedant Bioassay
Objective: To determine the repellent or deterrent nature of this compound by providing the insect with a choice between a treated and an untreated food source.
Materials: Same as Protocol 1.
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Follow steps 1 and 2 from Protocol 1. For this assay, it is common to cut the leaf discs into semi-circles.
-
Treatment Application:
-
Treat one set of leaf semi-circles with the this compound solution.
-
Treat another set with the solvent only to serve as the control.
-
Allow the solvent to evaporate completely.
-
-
Bioassay Setup:
-
Place a moist filter paper at the bottom of each Petri dish.
-
In each dish, place one treated semi-circle and one control semi-circle on opposite sides.
-
Introduce one pre-starved larva into the center of the Petri dish, equidistant from both semi-circles.
-
Replicate each concentration multiple times.
-
-
Incubation: Place the Petri dishes in an incubator for 24 hours.
-
Data Collection: Measure the leaf area consumed for both the treated and control semi-circles in each Petri dish.
-
Calculation: The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) can be calculated using the same formula as in the no-choice assay.
Visualizations
Experimental Workflow
References
- 1. scienceopen.com [scienceopen.com]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular and Cellular Basis of Bitter Taste in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Hippo pathway integrates PI3K-Akt signals with mechanical and polarity cues to control tissue growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Different Taste Cells and Signaling Pathways to the Discrimination of “Bitter” Taste Stimuli by an Insect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. An integrative analysis of the InR/PI3K/Akt network identifies the dynamic response to Insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diverse roles of insulin signaling in insect behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Clerodendrin in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. RAW 264.7 macrophages are a widely utilized in vitro model for studying inflammatory processes. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these inflammatory molecules is largely regulated by the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Clerodendrin, a diterpenoid compound isolated from plants of the Clerodendrum genus, has garnered interest for its potential anti-inflammatory properties. Extracts from Clerodendrum species have been shown to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells in a dose-dependent manner, suggesting a mechanism that involves the suppression of the NF-κB signaling pathway[1]. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using RAW 264.7 macrophages, complete with detailed experimental protocols and data presentation formats.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.8 |
| 5 | 96.5 ± 4.1 |
| 10 | 94.7 ± 3.9 |
| 25 | 91.3 ± 4.6 |
| 50 | 85.1 ± 5.2 |
| 100 | 68.4 ± 6.3 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Unstimulated) | 1.8 ± 0.3 | - |
| LPS (1 µg/mL) | 35.4 ± 2.9 | 0 |
| LPS + this compound (10 µM) | 25.1 ± 2.1 | 29.1 |
| LPS + this compound (25 µM) | 16.8 ± 1.8 | 52.5 |
| LPS + this compound (50 µM) | 8.2 ± 1.1 | 76.8 |
| IC₅₀ (µM) | ~23.5 |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 45 ± 8 | 28 ± 6 | 15 ± 4 |
| LPS (1 µg/mL) | 1580 ± 125 | 1250 ± 110 | 850 ± 75 |
| LPS + this compound (25 µM) | 810 ± 95 | 680 ± 80 | 450 ± 50 |
| LPS + this compound (50 µM) | 420 ± 55 | 350 ± 45 | 230 ± 30 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound.
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Extracts of Clerodendrum petasites have been shown to maintain over 80% cell viability at concentrations up to 500 µg/ml[2].
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for another 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
Cytokine Quantification by ELISA
This protocol measures the concentration of pro-inflammatory cytokines in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the supernatant and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, then stimulate with 1 µg/mL LPS for a specified time (e.g., 15-60 minutes for phosphorylation studies, or 24 hours for total protein expression).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK, as well as iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for this compound anti-inflammatory studies.
Caption: LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Application Notes & Protocols for Metabolomic Profiling of Clerodendrum Extracts using LC-QTOF-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clerodendrum, a genus of flowering plants in the Lamiaceae family, encompasses species that are widely used in traditional medicine to treat a variety of ailments, including inflammation, diabetes, hypertension, and neurodegenerative diseases.[1][2][3][4] The therapeutic potential of Clerodendrum extracts is attributed to their rich and diverse phytochemical composition. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful analytical technique for comprehensive, non-targeted metabolomic profiling of complex plant extracts.[5][6][7] Its high sensitivity, resolution, and mass accuracy enable the tentative identification and relative quantification of a wide array of secondary metabolites.[3][8]
These application notes provide a detailed protocol for the metabolomic profiling of Clerodendrum extracts using LC-QTOF-MS/MS, from sample preparation to data analysis. The aim is to furnish researchers with a robust methodology to explore the chemical diversity of Clerodendrum species and to identify potential bioactive compounds for further investigation and drug development.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality and reproducible metabolomic data.[9] The following protocol outlines the steps for the extraction of metabolites from Clerodendrum plant material.
1.1. Plant Material Collection and Pre-processing:
-
Collect fresh, healthy leaves, stems, or roots of the desired Clerodendrum species.
-
Clean the plant material thoroughly with deionized water to remove any debris.
-
Immediately freeze the cleaned plant material in liquid nitrogen to quench metabolic activity.[10]
-
Lyophilize (freeze-dry) the frozen plant material to remove water, which helps in preserving the metabolites.[11]
-
Grind the dried plant material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Store the powdered sample at -80°C until extraction.[10][11]
1.2. Solvent Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (LC-MS grade) to the tube. Other solvents like ethanol or acetonitrile can also be used depending on the target metabolites.[11]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[12]
-
Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol to maximize the yield.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.[11]
-
Store the final extract at -20°C prior to LC-QTOF-MS/MS analysis.
LC-QTOF-MS/MS Analysis
The following are typical parameters for the non-targeted metabolomic analysis of Clerodendrum extracts. These may need to be optimized based on the specific instrument and target metabolites.
Table 1: Suggested LC-QTOF-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 30 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6550 iFunnel Q-TOF or equivalent |
| Ionization Mode | ESI Positive and Negative |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V (Positive), 4000 V (Negative) |
| Nozzle Voltage | 500 V |
| Fragmentor | 175 V |
| Skimmer | 65 V |
| Mass Range | m/z 100-1700 |
| Acquisition Rate | 2 spectra/s (MS), 3 spectra/s (MS/MS) |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) |
Data Presentation
The metabolomic analysis of various Clerodendrum species has led to the tentative identification of a wide range of secondary metabolites. The major classes of compounds include phenylpropanoids, flavonoids, phenolic acids, and iridoid glycosides.[13][14]
Table 2: Major Metabolites Tentatively Identified in Clerodendrum Extracts by LC-MS/MS
| Compound Class | Tentatively Identified Compound | Clerodendrum Species | Reference |
| Phenylpropanoids | Verbascoside | C. speciosum, C. infortunatum, C. glandulosum | [1][10][13] |
| Isoverbascoside | C. infortunatum | [1] | |
| Rosmarinic acid | C. speciosum | [13] | |
| Caffeic acid | C. speciosum, C. infortunatum | [1][13] | |
| Flavonoids | Luteolin | C. infortunatum | [1] |
| Apigenin | C. infortunatum, C. inerme | [1][15] | |
| Quercetin | C. infortunatum | [1] | |
| Kaempferol | C. infortunatum | [1] | |
| Phenolic Acids | Protocatechuic acid | C. infortunatum | [1] |
| Vanillic acid | C. infortunatum | [1] | |
| Ferulic acid | C. infortunatum | [1] | |
| Iridoid Glycosides | Aucubin | C. inerme, C. splendens | [14] |
| Catalpol | C. inerme, C. splendens | [14] |
Table 3: Quantitative Antioxidant Activity of Clerodendrum speciosum Extracts
| Extract/Fraction | Total Phenolic Content (mg GAE/g sample) | DPPH EC50 (µg/mL) | FRAP (Fe2+ equivalents/mg of sample) |
| Total Methanol Extract (CST) | 262 ± 3.8 | 27.1 | 11.44 |
| Ethyl Acetate Fraction (CSE) | 326 ± 9.7 | 16.2 | 16.27 |
| Remaining Aqueous Fraction (CSR) | 289 ± 6.8 | 21.3 | 12.16 |
| (Data adapted from a study on C. speciosum leaves)[13][16] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolomic profiling.
Signaling Pathways of Major Clerodendrum Metabolites
The antioxidant and anti-inflammatory properties of Clerodendrum extracts can be attributed to the modulation of key signaling pathways by their constituent metabolites, such as verbascoside and rosmarinic acid.
Verbascoside Signaling Pathways
Verbascoside has been shown to exert its effects through multiple pathways, including the PI3K/AKT, MAPK/JNK, and PKC/HMGB1/RAGE/NFκB signaling cascades, which are involved in cell survival, apoptosis, and inflammation.[6][17][18]
Caption: Verbascoside signaling pathways.
Rosmarinic Acid Signaling Pathways
Rosmarinic acid is known to activate the Nrf2/ARE pathway, a major regulator of endogenous antioxidant responses, and inhibit the pro-fibrotic TGF-β/Wnt signaling pathway.[13][15][19]
References
- 1. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics-Based Profiling of Clerodendrum speciosum (Lamiaceae) Leaves Using LC/ESI/MS-MS and In Vivo Evaluation of Its Antioxidant Activity Using Caenorhabditis elegans Model [mdpi.com]
- 3. Phenolic enriched fraction of Clerodendrum glandulosum Lindl. leaf extract ameliorates hyperglycemia and oxidative stress in streptozotocin-nicotinamide induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rosmarinic Acid Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verbascoside: Identification, Quantification, and Potential Sensitization of Colorectal Cancer Cells to 5-FU by Targeting PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 11. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. Metabolomics Analyses [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verbascoside potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Rosmarinic Acid Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models for Testing Clerodendrin's Neuroprotective Effects
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodendrin, a diterpenoid compound isolated from plants of the Clerodendrum genus, has garnered interest for its potential therapeutic properties. While various extracts of Clerodendrum species have demonstrated neuroprotective effects in preclinical studies, research specifically investigating the in vivo neuroprotective capacity of isolated this compound is currently limited. These application notes and protocols are designed to provide a comprehensive framework for researchers to investigate the neuroprotective effects of this compound in established in vivo models of neurodegenerative diseases and acute neuronal injury.
The protocols outlined below are based on established methodologies from studies on Clerodendrum extracts and standard preclinical models of neurological disorders. They provide a foundation for assessing the therapeutic potential of this compound and elucidating its mechanisms of action.
In Vivo Models for Assessing Neuroprotective Effects
The selection of an appropriate animal model is critical for evaluating the neuroprotective potential of this compound. The choice of model should align with the specific neurological condition being targeted. Here, we detail protocols for three widely used in vivo models: a cerebral ischemia-reperfusion model for stroke, a neurotoxin-induced model for Parkinson's disease, and a stress-induced model for depression-like behavior and cognitive impairment.
Rodent Model of Cerebral Ischemia-Reperfusion Injury
This model mimics the pathological cascade of ischemic stroke, a leading cause of long-term disability. The bilateral common carotid artery occlusion (BCCAO) model in rats is a well-established method to induce transient global cerebral ischemia.
Experimental Workflow for Cerebral Ischemia-Reperfusion Model
Caption: Experimental workflow for the rodent cerebral ischemia-reperfusion model.
Protocol:
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Administration:
-
Sham Group: Receives a sham surgery and the vehicle for this compound.
-
Ischemia/Reperfusion (I/R) Group: Receives a sham surgery and the vehicle.
-
This compound Treatment Groups: Receive this compound at varying doses (e.g., 200 and 400 mg/kg, p.o.) daily for 14 days prior to surgery.
-
-
Surgical Procedure (BCCAO):
-
Anesthetize the rats (e.g., ketamine/xylazine cocktail).
-
Make a midline cervical incision and expose the common carotid arteries.
-
Induce ischemia by occluding both common carotid arteries with microvascular clips for 30 minutes.
-
Remove the clips to allow reperfusion.
-
Suture the incision.
-
The sham group undergoes the same procedure without artery occlusion.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
-
Assessments (24 hours post-reperfusion):
-
Behavioral Testing: Evaluate spatial learning and memory using the Morris water maze test.
-
Biochemical Analysis: Sacrifice the animals, collect brain tissue, and measure levels of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), malondialdehyde (MDA), and myeloperoxidase (MPO).
-
Histopathology: Determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurotoxin-Induced Rodent Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is a widely used paradigm to study Parkinson's disease, as it selectively destroys dopaminergic neurons in the nigrostriatal pathway.
Logical Flow for 6-OHDA Parkinson's Model
Caption: Logical flow for the 6-OHDA-induced model of Parkinson's disease.
Protocol:
-
Animals: Male Sprague-Dawley rats (220-250g).
-
Grouping and Administration:
-
Sham Group: Receives a sham surgery and vehicle.
-
6-OHDA Lesion Group: Receives a 6-OHDA lesion and vehicle.
-
This compound Treatment Groups: Receive a 6-OHDA lesion and this compound at different doses.
-
-
Surgical Procedure (Stereotaxic Injection):
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.
-
The sham group receives a vehicle injection.
-
-
Post-operative Care and Recovery: Allow the animals to recover for at least two weeks.
-
Assessments:
-
Behavioral Testing: Assess motor asymmetry by measuring apomorphine-induced rotations.
-
Biochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histopathology: Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Acute Restraint Stress Model in Mice
This model is used to evaluate the antidepressant and anxiolytic-like effects of compounds and their ability to mitigate stress-induced neurochemical changes.[1][2]
Protocol:
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping and Administration:
-
Control Group: No stress, receives vehicle.
-
Stress Group: Acute restraint stress, receives vehicle.
-
This compound Treatment Groups: Acute restraint stress, receive this compound (e.g., 25 and 50 mg/kg, p.o.) for 7 days.
-
-
Acute Restraint Stress (ARS) Procedure:
-
Individually restrain the mice in well-ventilated polypropylene tubes for a single period of 6 hours.
-
-
Assessments (immediately after ARS):
-
Behavioral Tests:
-
Forced Swim Test: Measure the duration of immobility.
-
Tail Suspension Test: Measure the duration of immobility.
-
Locomotor Activity: Assess for any confounding effects on motor function.
-
-
Biochemical Analysis:
-
Measure brain levels of norepinephrine (NE) and serotonin (5-HT).
-
Assess oxidative stress markers (SOD, glutathione peroxidase - GPx).
-
-
Data Presentation: Quantitative Outcomes from Clerodendrum Extract Studies
While data on isolated this compound is not yet available, the following tables summarize the significant neuroprotective effects observed with extracts from Clerodendrum species in various in vivo models. These findings provide a strong rationale for investigating the purified compound.
Table 1: Effects of Clerodendrum glandulosum Extract (CGE) on Biochemical Markers in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | Sham Control | Ischemic Control | CGE (200 mg/kg) | CGE (400 mg/kg) |
| SOD (U/mg protein) | 14.8 ± 1.2 | 6.2 ± 0.8 | 10.5 ± 1.1 | 13.2 ± 1.3 |
| CAT (U/mg protein) | 38.4 ± 2.5 | 15.7 ± 1.9 | 26.8 ± 2.1 | 34.1 ± 2.4 |
| MDA (nmol/mg protein) | 1.8 ± 0.2 | 5.9 ± 0.6 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| MPO (U/g tissue) | 0.9 ± 0.1 | 3.8 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 |
* p < 0.01 compared to the ischemic control group. Data are presented as mean ± SEM.
Table 2: Effects of Clerodendrum serratum Extract (EECS) on Behavioral and Neurochemical Parameters in a Mouse Model of Acute Restraint Stress [3]
| Parameter | Unstressed Control | Stressed Control | EECS (50 mg/kg) + Stress |
| Forced Swim Test Immobility (s) | 95.3 ± 5.1 | 152.8 ± 7.3 | 108.2 ± 6.4 |
| Tail Suspension Test Immobility (s) | 110.5 ± 6.2 | 178.4 ± 8.1 | 125.6 ± 7.5 |
| Norepinephrine (ng/g tissue) | 350 ± 25 | 180 ± 20 | 310 ± 22 |
| 5-Hydroxytryptamine (ng/g tissue) | 420 ± 30 | 250 ± 25 | 380 ± 28 |
* p < 0.05 compared to the stressed control group. Data are presented as mean ± SEM.
Potential Signaling Pathways for Investigation
The neuroprotective effects of natural compounds are often mediated through the modulation of key intracellular signaling pathways. Based on the established roles of these pathways in neuroprotection, the following are proposed for investigation in relation to this compound's mechanism of action.
Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of antioxidant enzymes that protect against oxidative stress, a common feature of neurodegenerative diseases.
Nrf2/HO-1 Signaling Pathway
Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a crucial survival pathway that regulates cell growth, proliferation, and apoptosis. Its activation is known to confer neuroprotection in various models of neuronal injury.
PI3K/Akt Signaling Pathway
Caption: Hypothetical modulation of the PI3K/Akt survival pathway by this compound.
MAPK/ERK Pathway
The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Its role in neuroprotection is complex and can be context-dependent, making it an important pathway to investigate.
MAPK/ERK Signaling Pathway
Caption: Potential involvement of this compound in the MAPK/ERK signaling cascade.
Conclusion and Future Directions
The existing in vivo data on Clerodendrum extracts strongly suggest that compounds within this genus possess significant neuroprotective properties. The protocols and conceptual frameworks provided here offer a robust starting point for the systematic evaluation of isolated this compound. Future research should focus on conducting these and other relevant in vivo studies to confirm the neuroprotective efficacy of this compound, establish optimal dosing and treatment windows, and elucidate its precise molecular mechanisms of action. Such studies are essential for the potential development of this compound as a novel therapeutic agent for a range of neurological disorders.
References
- 1. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Clerodendrin-Associated Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Clerodendrum, a diverse group of flowering plants, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, cancer, and metabolic disorders. Modern scientific investigation has identified several bioactive compounds within these plants, with diterpenoids and flavonoids being of particular interest. While "Clerodendrin" refers to a specific neo-clerodane diterpenoid found in some Clerodendrum species, detailed gene expression data for this specific compound is limited in publicly available literature. However, extensive research has been conducted on other prominent bioactive molecules isolated from Clerodendrum, such as the flavonoids hesperetin and hispidulin .
These application notes provide a comprehensive overview of the effects of these representative compounds on gene expression, focusing on key signaling pathways implicated in their therapeutic effects. Detailed protocols for performing gene expression analysis in a laboratory setting are also provided to facilitate further research into the pharmacological potential of these and other compounds derived from Clerodendrum.
Application Notes: Gene Expression Modulation by Clerodendrum-Associated Flavonoids
This section details the impact of hesperetin and hispidulin on gene expression, with a focus on their roles in inflammation, cancer, and metabolism.
Hesperetin: A Modulator of Inflammatory and Apoptotic Pathways
Hesperetin, a flavanone found in Clerodendrum petasites and other species, has demonstrated significant anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways and target genes.[1]
Mechanism of Action: Hesperetin has been shown to inhibit the NLRP3 inflammasome pathway and modulate the PI3K/Akt signaling cascade. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis.[3] Hesperetin's ability to interfere with these pathways underscores its therapeutic potential.
Quantitative Gene Expression Data:
The following tables summarize the dose-dependent effects of hesperetin on the mRNA expression of key target genes in different cell lines. This data, estimated from published graphical representations, provides a quantitative insight into its modulatory effects.[1][4]
Table 1: Effect of Hesperetin on NLRP3 Inflammasome-Related Gene Expression in A549 Lung Cells [1]
| Gene | Treatment Concentration | Estimated Fold Change vs. Control |
| NLRP3 | 10 µg/mL | ~0.8 |
| 20 µg/mL | ~0.6 | |
| 40 µg/mL | ~0.4 | |
| IL-1β | 10 µg/mL | ~0.7 |
| 20 µg/mL | ~0.5 | |
| 40 µg/mL | ~0.3 | |
| IL-18 | 10 µg/mL | ~0.75 |
| 20 µg/mL | ~0.55 | |
| 40 µg/mL | ~0.4 |
Table 2: Effect of Hesperetin on Matrix Metalloproteinase (MMP) Gene Expression in 3T3-L1 Pre-adipocytes [4]
| Gene | Treatment Concentration (µM) | Treatment Duration (hours) | Estimated Fold Change vs. Control |
| MMP-2 | 50 | 72 | ~0.6 |
| 100 | 72 | ~0.4 | |
| 150 | 72 | ~0.3 | |
| MMP-9 | 50 | 72 | ~0.7 |
| 100 | 72 | ~0.5 | |
| 150 | 72 | ~0.4 |
Table 3: Qualitative Effect of Hesperetin on Apoptosis-Related Gene Expression
| Gene | Cell Line | Effect on Expression | Reference |
| Bax | Bladder Cancer Cells | Upregulation | [3] |
| Bcl-2 | Cervical Cancer Cells | Downregulation | [5] |
Hispidulin: An Inhibitor of Angiogenesis and Inflammatory Signaling
Hispidulin is another flavonoid found in the Clerodendrum genus that has been investigated for its anti-cancer and anti-inflammatory activities.
Mechanism of Action: Hispidulin has been shown to suppress tumor growth and angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-mediated PI3K/Akt/mTOR signaling pathway.[6][7] By inhibiting this pathway in endothelial cells, hispidulin can effectively cut off the blood supply to tumors. Additionally, hispidulin has been observed to modulate the expression of key inflammatory mediators.
Quantitative Gene Expression Data:
The following table summarizes the dose-dependent effects of hispidulin on the mRNA expression of TNF-α and VEGFA in a high-glucose-induced cellular model, as estimated from graphical data.[8]
Table 4: Effect of Hispidulin on TNF-α and VEGFA Gene Expression [8]
| Gene | Treatment Concentration (µM) | Estimated Fold Change vs. High Glucose Control |
| TNF-α | 10 | ~0.8 |
| 20 | ~0.6 | |
| 40 | ~0.4 | |
| VEGFA | 10 | ~0.75 |
| 20 | ~0.5 | |
| 40 | ~0.3 |
Signaling Pathway and Workflow Diagrams
Signaling pathways modulated by Hesperetin and Hispidulin.
Experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed protocols for the key experiments required for analyzing gene expression changes in cells treated with this compound-associated compounds.
Protocol 1: Cell Culture and Drug Treatment
This protocol outlines the general procedure for culturing adherent cells and treating them with a test compound.[9][10]
Materials:
-
Adherent cell line of choice (e.g., A549, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well or 12-well cell culture plates
-
Test compound (Hesperetin or Hispidulin) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the wells of a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 100 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the treated wells).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation.
-
Protocol 2: Total RNA Isolation using TRIzol Reagent
This protocol describes the isolation of high-quality total RNA from cultured cells.[1][11][12][13]
Materials:
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Microcentrifuge (refrigerated)
Procedure:
-
Homogenization:
-
Add 1 mL of TRIzol Reagent directly to each well of a 6-well plate containing the washed cells.
-
Pipette the cell lysate up and down several times to ensure complete lysis.
-
Transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Add 200 µL of chloroform to each tube.
-
Cap the tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (approximately 400-500 µL) to a new microcentrifuge tube.
-
Add 500 µL of isopropanol to the aqueous phase.
-
Mix by inverting the tube several times and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly to dislodge the pellet.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspending the RNA:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C.
-
Protocol 3: Two-Step Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol outlines the synthesis of complementary DNA (cDNA) from RNA and subsequent quantitative PCR to measure gene expression levels.[14][15][16][17]
Materials:
-
Isolated total RNA
-
Reverse transcriptase kit (with reverse transcriptase, dNTPs, random primers/oligo(dT), and reaction buffer)
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Forward and reverse primers for target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Thermocycler
-
Real-time PCR instrument
Procedure:
Step 1: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
On ice, prepare a master mix containing the components of the reverse transcriptase kit according to the manufacturer's instructions.
-
In PCR tubes, add a standardized amount of total RNA (e.g., 1 µg) and nuclease-free water to a final volume.
-
Add the reverse transcription master mix to each RNA sample.
-
-
Incubation:
-
Gently mix and briefly centrifuge the tubes.
-
Place the tubes in a thermocycler and run the reverse transcription program as recommended by the kit manufacturer (a typical program includes a primer annealing step, an extension step, and an inactivation step).
-
-
cDNA Storage:
-
The resulting cDNA can be stored at -20°C for later use.
-
Step 2: Quantitative PCR (qPCR)
-
Reaction Setup:
-
On ice, prepare a qPCR master mix for each gene of interest (including the reference gene). The mix should contain the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Dilute the cDNA template (e.g., 1:10) with nuclease-free water.
-
In a qPCR plate, add the qPCR master mix to the appropriate wells.
-
Add the diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.
-
-
Real-Time PCR Amplification:
-
Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the cycling conditions, which typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
The real-time PCR instrument will generate amplification plots and cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize to Reference Gene: ΔCt = Ct(target gene) - Ct(reference gene)
-
Normalize to Control: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
By following these protocols, researchers can reliably investigate the effects of this compound-associated compounds on gene expression and further elucidate their mechanisms of action for potential therapeutic applications.
References
- 1. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 2. Unraveling the Protective Effect of Hesperetin In Experimentally Induced Colitis: Inhibition of NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 4. Hesperetin attenuates the expression of markers of adipose tissue fibrosis in pre-adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hispidulin, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. www2.nau.edu [www2.nau.edu]
- 12. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 13. RNA Extraction using Trizol [protocols.io]
- 14. mcgill.ca [mcgill.ca]
- 15. clyte.tech [clyte.tech]
- 16. elearning.unite.it [elearning.unite.it]
- 17. RT-qPCR - 定量反轉錄 PCR [sigmaaldrich.com]
Application Notes and Protocols for Assessing Clerodendrin Antioxidant Activity using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the antioxidant activity of Clerodendrin and its extracts using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a widely used, rapid, and simple method for evaluating the free radical scavenging potential of various compounds.
Introduction to this compound and Antioxidant Activity
Clerodendrum, a genus of flowering plants, has been traditionally used in various medicinal systems for treating a range of ailments, including inflammatory diseases, liver disorders, and hypertension.[1][2][3] The therapeutic potential of these plants is often attributed to their rich phytochemical composition, particularly phenolic compounds and flavonoids, which exhibit significant antioxidant properties.[2][4]
Antioxidants are crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the evaluation of antioxidant activity a critical step in the discovery and development of new therapeutic agents. The DPPH assay serves as a primary in vitro screening method to determine the radical scavenging capabilities of natural products like this compound.[4][5]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[6][7] When the DPPH radical reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from violet to yellow, and the decrease in absorbance at 517 nm is proportional to the concentration and efficacy of the antioxidant.[7][8]
Quantitative Data Summary
The antioxidant activity of various Clerodendrum species and their extracts has been evaluated using the DPPH assay, with the results often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Clerodendrum Species/Extract | IC50 Value (µg/mL) | Reference |
| Clerodendron inerme methanol extract (CIME) | 19.20 ± 0.27 | [6] |
| Clerodendrum colebrookianum stem extract | 155.27 | [1][8] |
| Clerodendrum laevifolium ethanol extract | 12.70 | [9] |
| Clerodendrum splendens aqueous ethanol fraction | 310 (0.31 mg/ml) | [5] |
| Clerodendrum cyrtophyllum ethyl acetate fraction | 360 (0.36 mg/ml) | [4] |
| Clerodendrum cyrtophyllum n-butyl alcohol fraction | 360 (0.36 mg/ml) | [4] |
| Clerodendrum inerme n-butyl alcohol fraction | 280 (0.28 mg/ml) | [7][10] |
| Clerodendrum inerme ethyl acetate fraction | 660 (0.66 mg/ml) | [7] |
| Clerodendrum minahassae ethanol extract | 78.799 | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a generalized procedure based on common methodologies cited in the literature.[4][5][8] Researchers may need to optimize concentrations and incubation times based on the specific extracts and instrumentation used.
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound extract or isolated compound
-
Ascorbic acid or Quercetin (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Micropipettes
-
UV-Vis spectrophotometer
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.3 mM): Dissolve an appropriate amount of DPPH in methanol to achieve the desired concentration (e.g., 11.82 mg in 100 mL of methanol for a 0.3 mM solution).[8] Store the solution in a dark, amber-colored bottle at 4°C to prevent degradation.
-
Sample Stock Solution: Prepare a stock solution of the this compound extract or compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Working Sample Solutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).[8]
-
Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or quercetin in methanol (e.g., 1 mg/mL).
-
Working Positive Control Solutions: Prepare a series of dilutions of the positive control stock solution in methanol to obtain the same concentration range as the samples.
Assay Procedure
-
Reaction Setup: In a 96-well microplate or test tubes, add a specific volume of the working sample solutions (e.g., 2 mL).[8]
-
Control and Blank:
-
Control: Add the same volume of methanol instead of the sample solution.
-
Blank: Add methanol instead of the DPPH solution.
-
-
Initiate Reaction: Add a specific volume of the DPPH solution (e.g., 1 mL of 0.3 mM) to each well/tube containing the sample, positive control, and control.[8]
-
Incubation: Shake the plate/tubes vigorously and incubate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A₀ - Aₜ) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without sample).
-
Aₜ is the absorbance of the sample/positive control.[8]
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the corresponding sample concentrations. The IC50 value can be determined from the graph, representing the concentration at which 50% of the DPPH radicals are scavenged.
Visualizations
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.
References
- 1. jchr.org [jchr.org]
- 2. phcogres.com [phcogres.com]
- 3. The antioxidant rich active principles of Clerodendrum sp. controls haloalkane xenobiotic induced hepatic damage in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activities of Clerodendrum cyrtophyllum Turcz leaf extracts and their major components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advpbl.org [advpbl.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jchr.org [jchr.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of Clerodendrin-Treated Cancer Cells
Introduction
Clerodendrin, a bioactive compound derived from the Clerodendrum genus, has demonstrated potential as an anticancer agent. Extracts from various Clerodendrum species have been shown to induce cell cycle arrest and apoptosis in different cancer cell lines.[1][2][3][4][5] Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. One of the key methods to elucidate this mechanism is through cell cycle analysis, which quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces a block at a specific checkpoint, a hallmark of many anticancer drugs.
This document provides a detailed protocol for analyzing the cell cycle of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[6][7][8][9] This allows for the discrimination of cells in different cell cycle phases.
Potential Signaling Pathways of this compound Action
While the precise signaling pathways activated by a specific this compound compound are a subject of ongoing research, studies on extracts from the Clerodendrum genus suggest several potential mechanisms. These often involve the induction of oxidative stress and modulation of apoptosis-related proteins. A generalized potential signaling pathway is depicted below.
Caption: Putative signaling pathway of this compound in cancer cells.
Experimental Workflow
The overall experimental workflow for analyzing the effects of this compound on the cell cycle is outlined below.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
-
This compound Treatment:
-
Allow the cells to adhere overnight.
-
Prepare different concentrations of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6][9]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[6][9] The RNase A is crucial to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is specific to DNA.[8]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Collect the fluorescence data for PI (usually in the FL2 or FL3 channel) for at least 10,000 events within the single-cell gate.[8]
-
The fluorescence intensity should be displayed on a linear scale.[10]
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
The software will generate a histogram of DNA content, and the percentages of cells in the G0/G1, S, and G2/M phases will be calculated.
-
An increase in the sub-G1 peak can be indicative of apoptosis.[2]
-
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution of [Cancer Cell Line Name] Cells after [Time] Hours of Treatment.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) | % of Cells in Sub-G1 Phase (Mean ± SD) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Conclusion
This protocol provides a robust method for assessing the effects of this compound on the cell cycle of cancer cells. The results obtained from this analysis will be instrumental in characterizing the anticancer properties of this compound and will provide valuable insights for further preclinical development. It is important to optimize the protocol for the specific cancer cell line being used and to include appropriate controls for accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anticancer activity of Clerodendrum viscosum leaves against breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anticancer activity of Clerodendrum viscosum leaves against breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clerodendrin Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving Clerodendrin yield from plant material. Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, detailed protocols, and quantitative data to inform your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and which plant species are its primary sources?
A1: this compound is a group of bitter neo-clerodane diterpenoids, with this compound A being a notable example.[1][2][3] These compounds have been isolated from various species within the Clerodendrum genus (Family: Lamiaceae), particularly Clerodendrum trichotomum, Clerodendrum infortunatum, and Clerodendrum phlomidis.[1][2][4] The roots and whole plants are often used for extraction.[2][3][5]
Q2: What are the major challenges in extracting this compound?
A2: The primary challenges in extracting this compound, like many other secondary metabolites, include low natural abundance in the plant material, the complexity of the plant matrix containing numerous other compounds, and the potential for degradation during extraction.[6] The choice of solvent and extraction method significantly impacts the yield and purity of the final product.[7] Separation from other closely related diterpenoids can also be a significant hurdle.[8]
Q3: Which analytical techniques are suitable for quantifying this compound?
A3: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are robust and widely used techniques for the quantification and isolation of this compound and other natural products.[5][9] These methods allow for precise and reproducible measurements of this compound content in various extracts.[5]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in natural product extraction.[10] Several factors could be responsible:
-
Plant Material Variability: The concentration of secondary metabolites like this compound can vary significantly based on the plant's geographic origin, season of harvest, and even the specific variety.[11] Ensure you are using a high-yielding plant source, and consider the optimal harvest time.
-
Improper Solvent Selection: The polarity of the extraction solvent is critical.[7] this compound, being a diterpenoid, is typically extracted with moderately polar to non-polar solvents. A stepwise extraction (fractionation) with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) can help isolate the desired compound.[2]
-
Inefficient Extraction Method: Standard maceration or Soxhlet extraction may not be sufficient.[12] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency by promoting cell disruption.[12][13]
-
Degradation: this compound may be sensitive to high temperatures.[14] If using methods like Soxhlet or MAE, monitor the temperature to prevent degradation of the target compound.[11][13]
Q2: I am having difficulty purifying the crude extract. What steps can I take to improve the purity of my this compound sample?
A2: Purifying crude plant extracts is challenging due to the presence of numerous other compounds like chlorophyll, flavonoids, and other terpenoids.[9]
-
Initial Cleanup: Before chromatographic separation, a "defatting" step using a non-polar solvent like n-hexane or petroleum ether can remove lipids and other non-polar impurities.[2][15]
-
Chromatographic Techniques: A multi-step chromatographic approach is often necessary.[8]
-
Solvent System Optimization: Systematically test different solvent systems (mobile phases) for chromatography to achieve the best separation of this compound from impurities.[8]
Q3: How can I enhance the natural production of this compound in the plant material itself?
A3: Increasing the biosynthesis of this compound within the plant can significantly boost final yields.
-
Elicitation: The use of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites.[16] Both biotic (e.g., yeast extract, fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic acid, heavy metal salts) elicitors can be investigated.[16][17][18]
-
In Vitro Culture: Plant tissue culture offers a controlled environment to optimize growth and secondary metabolite production.[10][19] Experimenting with different basal media (e.g., MS, WP, B5) and supplementing with plant growth regulators can enhance biomass and this compound accumulation.[19][20]
-
Cultivation Conditions: For field cultivation, optimizing factors like fertilization, plant density, and light exposure can influence the production of secondary metabolites.[21][22][23]
Data Presentation
Table 1: Quantitative Yield of this compound A from Different Plant Sources
| Plant Species | Plant Part | Yield (% w/w) | Analytical Method | Reference |
| Clerodendrum phlomidis | Root | 0.073 | HPTLC | [5] |
| Premna integrifolia | Root | 0.04 | HPTLC | [5] |
Table 2: Comparison of Extraction Methods for Flavonoids from Clerodendrum infortunatum
| Extraction Method | Solvent | Percentage Yield of Flavonoids | Reference |
| Maceration | 80% Ethanol | Data not specified | [12] |
| Soxhlet Extraction | 80% Ethanol | Data not specified | [12] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Data not specified | [12] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Data not specified | [12] |
Note: While this study on a related class of compounds in the same genus does not provide specific quantitative yields for each method, it highlights the different techniques applied for comparison.[12]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound A from Clerodendrum phlomidis Roots
This protocol is a synthesized methodology based on established procedures for diterpenoid isolation.[2][5][8]
-
Plant Material Preparation:
-
Defatting and Extraction:
-
Pack the powdered material into a Soxhlet apparatus.
-
Perform an initial extraction with a non-polar solvent like n-hexane or petroleum ether for several hours to remove fats and waxes.[2][15]
-
Discard the non-polar extract. Air-dry the marc (the remaining plant material).
-
Re-extract the defatted marc with a solvent of intermediate polarity, such as ethyl acetate or a mixture of n-hexane and ethyl formate (e.g., 7:3 v/v), which has been shown to be effective for this compound A.[2][5]
-
-
Concentration:
-
Collect the extract and concentrate it using a rotary vacuum evaporator at a controlled temperature (e.g., <50°C) to obtain a semi-solid crude extract.
-
-
Chromatographic Purification:
-
Column Chromatography (Initial Cleanup):
-
Prepare a silica gel (60-120 mesh) column using the chosen extraction solvent as the mobile phase.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with the non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Preparative TLC/HPLC (Final Purification):
-
Pool the fractions containing the compound of interest (identified by comparing with a standard on TLC).
-
Further purify the pooled fractions using preparative TLC or HPLC to isolate pure this compound.[9]
-
-
-
Quantification and Characterization:
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Key factors influencing the final yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating isotonic solutions in plant secondary metabolite yield [eureka.patsnap.com]
- 7. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Overcoming Obstacles: Challenges in Plant Extract Production and Utilization [greenskybio.com]
- 12. longdom.org [longdom.org]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 14. radiantfarms.us [radiantfarms.us]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of Basal Medium on Polyphenol Accumulation in Shoot Cultures of Clerodendrum trichotomum and Clerodendrum colebrookianum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An exploratory method to determine the plant characteristics affecting the final yield of Echium amoenum Fisch. & C.A. Mey. under fertilizers application and plant densities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing crop yield by optimizing plant developmental features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Spectral analysis of this compound, isolated from Clerodendron trichotomum Thunb] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Clerodendrin solubility issues in aqueous buffers
Technical Support Center: Clerodendrin Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. This compound, a class of neo-clerodane diterpenoids isolated from Clerodendrum species, is characterized by its hydrophobic nature, which often leads to significant solubility challenges in aqueous media required for biological assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers low?
This compound refers to a group of bitter-tasting neo-clerodane diterpenoids.[1][2] Like many diterpenoids, its molecular structure is largely lipophilic (fat-soluble) with a limited number of polar functional groups, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers (e.g., Phosphate-Buffered Saline - PBS).[3] This characteristic is common among "brick-dust" molecules, which have high crystal lattice energy, and "grease-ball" molecules with high lipophilicity.[4]
Q2: What are the common signs of this compound solubility issues in my experiments?
You may encounter several indicators of poor solubility:
-
Visible Precipitation: The compound fails to dissolve completely, leaving a solid residue or forming a cloudy suspension.
-
Inconsistent Assay Results: Poor solubility can lead to variable and non-reproducible data in biological assays due to inconsistent compound concentration.
-
Precipitation Over Time: The compound may initially appear to dissolve but then precipitates out of solution during incubation or upon storage, especially at lower temperatures.[5]
-
Formation of Microprecipitates: In buffers like PBS, the addition of co-solvents or other components can sometimes lead to the formation of salt microprecipitates, which can be mistaken for the compound itself.[6][7]
Q3: Can changing the pH of my buffer improve this compound solubility?
Adjusting the pH can be an effective strategy for compounds with ionizable functional groups.[8][9] However, the structure of this compound A, a representative member of this class, lacks easily ionizable acidic or basic groups. Therefore, pH modification is likely to have a minimal effect on its aqueous solubility. For other poorly soluble compounds, moving the pH away from the compound's pKa can increase solubility.[10]
Q4: I am observing precipitation specifically in my PBS buffer. What could be the cause?
Precipitation in PBS can be due to the low solubility of this compound itself or a secondary effect. High concentrations of salts in buffers can sometimes decrease the solubility of hydrophobic compounds (a "salting-out" effect). More commonly, if you are using a stock solution of this compound dissolved in a solvent like DMSO and adding it to PBS, exceeding the solubility limit will cause the compound to crash out. Additionally, some additives or high concentrations of calcium ions in modified buffers can form insoluble calcium phosphate precipitates.[5][6][11]
Troubleshooting Guide
This section provides step-by-step solutions to common solubility problems.
Problem 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution of highly hydrophobic compounds in aqueous buffers is often impossible.
-
Solution: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[8] Other options include ethanol or dimethylformamide (DMF).
-
Protocol: Follow the detailed protocol below for preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Dilution: Serially dilute this stock solution into your aqueous buffer for your final working concentration. Crucially, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in biological assays.
-
Problem 2: My compound precipitates when I dilute my DMSO stock into the aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent.
-
Solution 1: Use a Co-Solvent System.
-
Description: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble drugs.[10][12] The co-solvent reduces the polarity of the aqueous medium, allowing it to better accommodate hydrophobic molecules.[13]
-
Recommended Co-solvents: Polyethylene glycol (PEG), propylene glycol, or ethanol can be effective.[14]
-
Strategy: Prepare your final buffer to contain a small percentage (e.g., 1-10%) of the chosen co-solvent before adding the this compound stock. This can stabilize the compound in the solution. Note that the co-solvent itself may affect your experimental system, so proper vehicle controls are essential.
-
-
Solution 2: Employ Solubilizing Excipients.
-
Description: Surfactants or cyclodextrins can be used to encapsulate hydrophobic molecules, enhancing their apparent solubility.[15][16]
-
Surfactants: Agents like Tween-80 or Pluronic F-68 form micelles that can enclose this compound.[12]
-
Cyclodextrins: These cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have a hydrophilic exterior and a hydrophobic interior cavity where this compound can be complexed.[15][17] This is a widely used method for improving the solubility of poorly soluble compounds.[16]
-
Consideration: The choice of excipient must be compatible with your specific assay.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
- 1. Structure of the diterpene this compound A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium-phosphate microprecipitates mimic microparticles when examined with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. echemi.com [echemi.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Clerodendrin Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic purification of clerodendrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for this compound chromatography?
A1: The most common stationary phase for the separation of this compound and related diterpenoids is silica gel (SiO2). Silica gel 60 is frequently used for both Thin Layer Chromatography (TLC) and column chromatography due to its versatility in separating compounds of varying polarities. For High-Performance Liquid Chromatography (HPLC), reversed-phase columns, such as C18, are often employed.
Q2: Which solvent systems are recommended for the initial screening of this compound on TLC?
A2: A good starting point for TLC analysis of this compound is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate until a satisfactory separation is achieved, ideally with the Rf value of the target compound around 0.3-0.4 for optimal column chromatography conditions.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is not inherently colored, so a visualization technique is required. The most common methods include:
-
UV light (254 nm): If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.
-
Iodine vapor: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.
-
Staining reagents: Spraying the plate with a solution like 50% sulfuric acid followed by heating can reveal the spots.
Q4: What is a typical elution strategy for this compound in column chromatography?
A4: A gradient elution is generally most effective for purifying this compound from a crude plant extract. The process typically starts with a low-polarity solvent system (e.g., hexane or petroleum ether) to elute non-polar impurities. The polarity is then gradually increased by adding a more polar solvent like ethyl acetate or chloroform to elute compounds of intermediate polarity, including this compound. Finally, a highly polar solvent like methanol may be used to wash out any remaining polar compounds from the column.
Troubleshooting Guides
Issue 1: Poor Separation or Overlapping Spots on TLC
| Possible Cause | Solution |
| Inappropriate Solvent System Polarity | If spots are clustered at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If spots are near the solvent front (high Rf), the system is too polar; decrease the proportion of the polar solvent. |
| Complex Mixture | For very complex extracts, a single solvent system may not resolve all components. Consider trying a different solvent combination (e.g., chloroform/methanol or toluene/acetone). Two-dimensional TLC can also be used to improve separation. |
| Sample Overloading | Applying too much sample to the TLC plate can cause streaking and overlapping spots. Apply a smaller, more concentrated spot. |
Issue 2: this compound is Not Eluting from the Column
| Possible Cause | Solution |
| Solvent System is Not Polar Enough | The polarity of the mobile phase is insufficient to move the this compound down the column. Gradually increase the polarity of the eluting solvent system (e.g., by increasing the percentage of ethyl acetate in a hexane-ethyl acetate mixture). |
| Strong Adsorption to Stationary Phase | This compound may be strongly adsorbed to the silica gel. If increasing solvent polarity is ineffective, consider using a more polar solvent like methanol in the mobile phase (up to 10% in dichloromethane, as higher concentrations can dissolve the silica).[1] |
| Compound Degradation on Column | Some compounds can degrade on acidic silica gel.[2] If you suspect this, you can neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[1] Alternatively, a different stationary phase like alumina could be tested. |
Issue 3: Co-elution of Impurities with this compound
| Possible Cause | Solution |
| Similar Polarity of Compounds | The impurity and this compound have very similar polarities in the chosen solvent system. Experiment with different solvent systems to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might change the elution order. |
| Gradient Elution is Too Steep | A rapid increase in solvent polarity during gradient elution can cause closely eluting compounds to come off the column together. Use a shallower gradient (smaller, more frequent increases in polarity) around the polarity where this compound is expected to elute. |
| Column Overloading | Loading too much crude extract onto the column can lead to broad peaks and poor separation. Use a larger column or reduce the amount of sample loaded. |
Data Presentation
Table 1: TLC Solvent Systems for Separation of Compounds from Clerodendrum Species
| Compound Type | Solvent System (v/v) | Stationary Phase | Reported Rf Value | Reference |
| Flavonoid | Chloroform: Methanol (11.8:0.2) | Silica Gel 60 F254 | 0.25 | [2][3] |
| Clerodin | Hexane: Ethyl Acetate (75:25) | Silica Gel | Not specified | [4] |
| General Flavonoids | Benzene: Ethyl Acetate (8:2) | Silica Gel | Not specified | [5] |
| General Flavonoids | Ethyl Acetate: Acetone (8:2) | Silica Gel | Not specified | [5] |
| General Flavonoids | Acetone: Methanol (9:1) | Silica Gel | Not specified | [5] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for this compound
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom.
-
Sample Application: Dissolve the crude extract or column fraction in a minimal amount of a suitable solvent (e.g., chloroform or methanol). Using a capillary tube, spot a small amount of the sample onto the starting line. Allow the solvent to evaporate completely.
-
Developing the Chromatogram: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the lid on the chamber and allow it to saturate for at least 20 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Replace the lid.
-
Elution: Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under UV light (254 nm) and/or by placing it in an iodine chamber. Alternatively, spray with a visualizing reagent like 50% H2SO4 and gently heat.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Protocol 2: Column Chromatography for this compound Purification
-
Column Packing (Wet Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Fill the column with the initial, non-polar eluting solvent (e.g., 100% hexane).
-
In a separate beaker, prepare a slurry of silica gel in the same solvent.
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing and remove air bubbles. Do not let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the silica bed with a pipette.
-
Alternatively, for samples not readily soluble in the initial solvent, pre-adsorb the sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent to a dry powder. Carefully add this powder to the top of the column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the non-polar solvent, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on).
-
Monitor the collected fractions by TLC to identify which fractions contain this compound.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions that show a pure spot corresponding to this compound on TLC.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPTLC Technique: Determination of flavonoid from Clerodendrum viscosum vent roots | Semantic Scholar [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Clerodendrin in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clerodendrin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. This compound, identified as apigenin-7-O-diglucuronide (CAS 119738-57-7), is a flavonoid glycoside that, like many polyphenolic compounds, is susceptible to degradation in solution. This guide will help you understand the factors affecting its stability and provide strategies to mitigate degradation, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a flavonoid glycoside, specifically apigenin-7-O-diglucuronide. Its structure consists of the flavone apigenin linked to two glucuronic acid moieties. Like many flavonoids, this compound is prone to degradation in aqueous solutions, which can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions.[1][2] Degradation can lead to a loss of the compound's biological activity and the formation of unknown byproducts, compromising experimental outcomes.[1] Therefore, maintaining its stability is crucial for accurate and reproducible research.
Q2: What are the primary factors that cause this compound degradation in solution?
A2: The primary factors affecting this compound stability are:
-
pH: this compound is most stable in acidic conditions (pH 3-5).[3] As the pH increases towards neutral and alkaline conditions, the rate of degradation, primarily through hydrolysis of the glycosidic bonds, significantly increases.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation of flavonoids.[1] For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.[5][6]
-
Light: Exposure to UV and even visible light can induce photodegradation of flavonoids.[7]
-
Metal Ions: Divalent metal ions, such as Fe²⁺ and Cu²⁺, can form complexes with flavonoids.[1] This interaction can either stabilize the flavonoid or catalyze its oxidation, leading to accelerated degradation.[1][8]
-
Enzymes: The presence of β-glucuronidase, an enzyme found in some biological matrices, can catalyze the hydrolysis of the glucuronide bonds, converting this compound to its aglycone, apigenin.[9][10]
Q3: How does the glycosylation of apigenin in this compound affect its stability compared to the aglycone?
A3: Glycosylation, such as the presence of the two glucuronic acid moieties in this compound, generally increases the water solubility and stability of flavonoids compared to their aglycone forms (apigenin in this case).[5][11][12] The sugar groups can protect the core flavonoid structure from oxidative degradation. However, the glycosidic bonds themselves are susceptible to hydrolysis under acidic or enzymatic conditions.[13][14]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is the sequential hydrolysis of the diglucuronide chain. This process results in the formation of apigenin-7-O-monoglucuronide and subsequently the aglycone, apigenin.[13] Further degradation of the apigenin backbone can occur, especially under harsh conditions, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in stock solution over time. | Improper storage conditions. | Store stock solutions in a non-reactive solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[5][6] |
| Rapid degradation of this compound in aqueous buffer during experiments. | Inappropriate pH of the buffer. | Use a buffer with an acidic pH (ideally pH 3-5) for your experiments whenever possible. If the experimental conditions require a neutral or alkaline pH, prepare fresh solutions immediately before use and minimize the experiment duration. |
| Presence of catalytic metal ions. | If metal ion contamination is suspected, use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions. | |
| Elevated experimental temperature. | Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, reduce the incubation time as much as possible. | |
| Inconsistent results in cell-based assays. | Degradation in cell culture media. | Cell culture media typically have a pH of around 7.4, which can promote this compound degradation. Prepare fresh this compound-containing media for each experiment. Minimize the time the compound is in the incubator before analysis. |
| Enzymatic degradation by cellular enzymes. | Be aware of potential enzymatic activity (e.g., β-glucuronidase) in your cell model that could metabolize this compound. Analyze for the presence of the aglycone (apigenin) to assess metabolic conversion. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | This indicates that this compound is degrading. Refer to the degradation pathway diagram below to tentatively identify potential degradation products. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
Quantitative Data Summary
The following tables summarize the degradation kinetics for apigenin, the aglycone of this compound. While specific data for the diglucuronide is limited, these values provide a strong indication of the stability trends you can expect.
Table 1: Effect of Temperature and Metal Ions on Apigenin Degradation Rate Constant (k)
| Compound | Condition | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| Apigenin | Aqueous Solution | 20 | 0.0207 | [1] |
| Apigenin | Aqueous Solution | 37 | 0.0226 | [1] |
| Apigenin | + Fe²⁺ | 37 | 0.0395 | [1] |
| Apigenin | + Cu²⁺ | 37 | 0.0728 | [1] |
Data extracted from a study on apigenin. The degradation of this compound is expected to follow a similar trend, although the rates may differ.
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or DMSO (for stock solution)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Constant temperature incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and sample at various time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution in separate vials in a constant temperature incubator (e.g., 70°C).
-
Sample at various time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve in the solvent before analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in foil to protect it from light.
-
Sample after a defined period of light exposure.
-
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of this compound remaining and to profile the degradation products.
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound in solution.
Experimental Workflow for Stability Testing
Caption: General workflow for a this compound stability study.
References
- 1. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sgs.com [sgs.com]
- 10. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Design of Experiments (DoE) for Optimizing Clerodendrin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Design of Experiments (DoE) for optimizing bioassays of Clerodendrin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it useful for optimizing this compound bioassays?
A1: Design of Experiments (DoE) is a statistical approach to systematically determine the relationship between factors affecting a process and the output of that process.[1] For this compound bioassays, DoE is superior to the traditional one-factor-at-a-time (OFAT) approach because it allows for the simultaneous investigation of multiple factors (e.g., drug concentration, cell density, incubation time). This approach is more efficient and can reveal critical interactions between factors that would be missed with OFAT, leading to a more robust and optimized assay.
Q2: What are the critical factors to consider when designing a DoE for a this compound cytotoxicity assay?
A2: Key factors that can significantly impact the outcome of a this compound cytotoxicity assay include:
-
This compound Concentration: The range of concentrations tested is crucial for determining the dose-response relationship.
-
Cell Density: The number of cells seeded per well can affect their growth rate and response to the compound.
-
Incubation Time: The duration of exposure to this compound will influence the extent of the cytotoxic effect.
-
Solvent Concentration: The concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant and at a non-toxic level.
Q3: Which DoE model is most appropriate for optimizing a this compound bioassay?
A3: The choice of DoE model depends on the stage of assay development.
-
Screening Designs (e.g., Factorial Designs): These are useful in the early stages to identify which factors have the most significant impact on the assay response from a larger pool of potential variables.
-
Response Surface Methodology (RSM): Once the critical factors have been identified, RSM can be used to find the optimal combination of these factors to achieve the desired response (e.g., maximum cytotoxicity or a specific IC50 value).
Q4: How can I analyze the data from my DoE experiments?
A4: Statistical software packages are typically used to analyze DoE data. The analysis often involves:
-
Analysis of Variance (ANOVA): To determine the statistical significance of each factor and their interactions.
-
Regression Analysis: To create a mathematical model that describes the relationship between the factors and the response.
-
Response Surface Plots: To visualize the relationship between factors and the response, helping to identify optimal conditions.
Experimental Protocols
Protocol 1: MTT Assay for Determining this compound Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low Absorbance Signal | Low cell density, insufficient incubation time with MTT, or cell death in control wells. | Optimize cell seeding density. Ensure the MTT incubation is sufficient for formazan crystal formation. Check the health of the cells before starting the experiment. |
| High Background Absorbance | Contamination of the culture medium or reagents. Precipitate formation of this compound. | Use fresh, sterile medium and reagents. Ensure this compound is fully dissolved in the medium. A slight warming of the medium can aid solubility. |
| Inconsistent Dose-Response Curve | Compound instability or precipitation at higher concentrations. Cellular resistance mechanisms. | Visually inspect the wells for any precipitate. Prepare fresh dilutions of this compound for each experiment. Consider using a different cell line if resistance is suspected. |
| This compound Solubility Issues | This compound, like many natural products, may have poor aqueous solubility. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low and non-toxic to the cells. Sonication may aid in dissolving the compound in the stock solution. |
Data Presentation
Table 1: Example of a 3-Factor, 2-Level Factorial Design for this compound Bioassay Optimization
| Run | This compound Conc. (µM) | Cell Density (cells/well) | Incubation Time (h) | Cell Viability (%) |
| 1 | 10 | 5000 | 24 | 85 |
| 2 | 50 | 5000 | 24 | 60 |
| 3 | 10 | 10000 | 24 | 88 |
| 4 | 50 | 10000 | 24 | 65 |
| 5 | 10 | 5000 | 48 | 70 |
| 6 | 50 | 5000 | 48 | 40 |
| 7 | 10 | 10000 | 48 | 75 |
| 8 | 50 | 10000 | 48 | 45 |
Table 2: Example of Response Surface Methodology (RSM) Optimization Results
| Factor | Optimal Level |
| This compound Concentration | 45 µM |
| Cell Density | 8000 cells/well |
| Incubation Time | 42 hours |
| Predicted Cell Viability | 50% (IC50) |
Mandatory Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining Clerodendrin purification to remove interfering compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of Clerodendrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
This compound is a bitter neo-clerodane diterpenoid. A specific variant, this compound A, has been isolated from the roots of Clerodendrum phlomidis and Premna integrifolia, both belonging to the Verbenaceae family.[1][2] The genus Clerodendrum is known for a wide range of bioactive compounds, including diterpenoids, flavonoids, and steroids.[3]
Q2: What are the primary interfering compounds during this compound purification?
During the purification of this compound from plant extracts, researchers may encounter several classes of interfering compounds. These include:
-
Other Diterpenoids: Plants from the Clerodendrum genus contain a complex mixture of various diterpenoids, which may have similar polarities to this compound, making separation challenging.[4]
-
Flavonoids: These are abundant in the Clerodendrum genus and are often co-extracted.[3][5]
-
Steroids and Triterpenes: These compounds are commonly found in plant extracts and may interfere with purification.[6][7]
-
Phenolic Compounds and Tannins: These polar compounds are present in many plant extracts and can complicate purification.[8][9]
-
Saponins: These glycosides can also be co-extracted and interfere with chromatographic separation.[9]
Q3: Which analytical techniques are best suited for monitoring this compound purity?
High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the quantification of this compound A.[1][2] Other useful techniques include standard Thin-Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.[4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.[10]
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution in Column Chromatography
Q: My column chromatography fractions show this compound co-eluting with other compounds. How can I improve the separation?
A: This is a common issue due to the presence of compounds with similar polarities.
-
Optimize the Solvent System:
-
Gradient Elution: If you are using an isocratic system (a single solvent mixture), switch to a gradient elution. Start with a non-polar solvent and gradually increase the polarity. This will help to resolve compounds that are close in polarity.
-
Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can influence the separation. For diterpenoids like this compound, combinations of n-hexane, ethyl acetate, chloroform, and methanol are often used.[1][4][11] A reported mobile phase for HPTLC of this compound A is n-hexane:ethyl formate (7:3), which could be adapted for column chromatography.[1][2]
-
-
Change the Stationary Phase:
-
Silica Gel Mesh Size: Using a smaller particle size (higher mesh number) for your silica gel can increase the surface area and improve separation, though it may reduce the flow rate.
-
Reverse-Phase Chromatography: If you are using normal-phase (e.g., silica) chromatography, consider switching to a reverse-phase column (e.g., C18). This separates compounds based on hydrophobicity and can be effective for separating diterpenoids from more polar or non-polar impurities.[4]
-
-
Sample Loading:
-
Reduce the Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column.
-
Dry Loading: Instead of dissolving the sample in the mobile phase and loading it, try adsorbing the crude extract onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column. This can lead to sharper bands.
-
Issue 2: Persistent Impurities Detected by HPTLC/TLC
Q: After multiple purification steps, my HPTLC/TLC plates still show persistent spots close to my target this compound spot. What can I do?
A: This indicates the presence of a stubborn impurity.
-
Multi-modal Chromatography: Combine different chromatography techniques that exploit different properties of the molecules. For instance, follow up a normal-phase column with a reverse-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20) which separates based on molecular size.[4]
-
Preparative TLC/HPLC: For small-scale purification, preparative TLC or preparative HPLC can provide high-resolution separation to isolate your compound of interest from closely related impurities.
-
Recrystallization: If you have a semi-purified, solid sample, try recrystallization from various solvents or solvent mixtures. This is a powerful technique for removing minor impurities.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound and general phytochemical content in Clerodendrum species.
Table 1: this compound A Content in Different Plant Sources
| Plant Species | Part Used | Percentage Content (% w/w) | Reference |
| Clerodendrum phlomidis | Root | 0.073 | [1][2] |
| Premna integrifolia | Root | 0.04 | [1][2] |
Table 2: Illustrative Phytochemical Composition of Clerodendron splendens Leaf Extract
| Phytochemical Class | Amount (mg/100g) |
| Alkaloids | 1615.9 |
| Tannins | 1026.1 |
| Flavonoids | 944.10 |
| Terpenoids | 610.82 |
| Phenols | 512.66 |
| Saponins | 277.81 |
| Steroids | 11.52 |
| Source: Data adapted from a study on Clerodendron splendens, illustrating the variety of compounds that can interfere with purification.[7] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of C. phlomidis) and pulverize it into a coarse powder.[12]
-
Defatting: To remove non-polar impurities like fats and waxes, perform an initial extraction with a non-polar solvent such as petroleum ether or n-hexane for several hours. Discard the solvent.[8][10]
-
Methanol Extraction: Extract the defatted plant material with methanol using a Soxhlet apparatus for 16-24 hours.[8][12]
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Dissolve the crude methanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate, n-butanol). This will separate compounds into different fractions based on their polarity.[8] this compound, being a diterpenoid, is likely to be found in the less polar fractions like dichloromethane or ethyl acetate.
Protocol 2: HPTLC Method for this compound A Quantification
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F254.[1][2]
-
Sample and Standard Preparation: Prepare a standard solution of purified this compound A and solutions of the fractions to be analyzed in methanol.
-
Application: Apply the samples and standard solutions to the HPTLC plate.
-
Mobile Phase: Use a solvent system of n-hexane:ethyl formate (7:3 v/v).[1][2]
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Derivatization: After development, dry the plate and spray with a derivatizing agent like H2SO4, followed by heating to visualize the spots.[1][2]
-
Densitometric Analysis: Scan the plate with a densitometer to quantify the amount of this compound A in the samples by comparing with the standard.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. [PDF] Isolation and Estimation of this compound a in Clerodendrum Phlomidis and Premna Integrifolia Root | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. researchgate.net [researchgate.net]
- 10. allstudiesjournal.com [allstudiesjournal.com]
- 11. longdom.org [longdom.org]
- 12. Pharmacognostical and high performance thin layer chromatography studies on leaves of Clerodendrum infortunatum L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance in Insect Antifeedant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance mechanisms in insect antifeedant studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding insect resistance to antifeedants.
Q1: What are the primary mechanisms of insect resistance to antifeedants?
A1: Insects have evolved several mechanisms to counteract the effects of antifeedants and other xenobiotics. These can be broadly categorized into four main types:
-
Metabolic Resistance: This is the most common mechanism and involves the detoxification of the antifeedant compound by enzymes before it can reach its target site.[1] Key enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs).[2]
-
Target-Site Resistance: This mechanism involves genetic mutations in the target protein that the antifeedant binds to. These mutations reduce the binding affinity of the compound, rendering it less effective.
-
Behavioral Resistance: Resistant insects may develop behaviors to avoid ingesting the antifeedant altogether. This can include detecting the compound and choosing not to feed on the treated source.
-
Penetration Resistance: This involves modifications to the insect's cuticle that slow down the absorption of the antifeedant, giving metabolic enzymes more time to detoxify the compound.
Q2: My antifeedant has lost its effectiveness in the field. What could be the reason?
A2: A loss of effectiveness in the field is a strong indicator that the target insect population has developed resistance. The most likely cause is metabolic resistance, where insects are detoxifying the compound at a higher rate.[1] Target-site or behavioral resistance could also be contributing factors. It is crucial to collect samples from the field and perform laboratory bioassays to confirm resistance and identify the underlying mechanism.
Q3: How can I determine if an insect population is resistant to my antifeedant compound?
A3: The standard method is to conduct a dose-response bioassay comparing the field-collected population to a known susceptible laboratory strain. If the field population shows a significantly higher LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration to cause a 50% response, such as feeding reduction), it is considered resistant. The resistance ratio (RR) is calculated by dividing the LC50/EC50 of the field population by that of the susceptible strain. An RR value significantly greater than 1 indicates resistance.
Q4: What are the key signaling pathways involved in metabolic resistance?
A4: Several signaling pathways are known to regulate the expression of detoxification genes in insects. Understanding these pathways can provide insights into the molecular basis of resistance. The primary pathways include:
-
CncC/Keap1 Pathway: This pathway is a major regulator of antioxidant and detoxification gene expression in response to oxidative stress and xenobiotics.[3][4][5][6][7]
-
HR96 Pathway: The nuclear receptor HR96 is a key regulator of xenobiotic-responsive genes, including many P450s.[8][9][10]
-
AHR/ARNT Pathway: The Aryl hydrocarbon Receptor (AhR) and its binding partner ARNT form a transcription factor complex that regulates the expression of detoxification genes in response to certain xenobiotics.[11][12]
-
GPCR Signaling Pathway: G-protein coupled receptors can be involved in the upregulation of P450 genes, contributing to insecticide resistance.[13][14][15][16][17]
-
MAPK/CREB Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway can lead to the activation of the transcription factor CREB, which in turn upregulates the expression of P450 genes involved in resistance.[18][19][20]
Section 2: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during antifeedant resistance studies.
Troubleshooting Antifeedant Bioassays (Choice and No-Choice)
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality in control group | Unhealthy insects, improper handling, starvation, or contaminated experimental setup. | 1. Ensure insects are healthy and from a thriving colony. 2. Handle insects gently to minimize stress and injury. 3. Provide a suitable acclimation period before the assay. 4. Thoroughly clean all experimental arenas and equipment. 5. Ensure the control diet is fresh and free of contaminants. |
| Inconsistent feeding in control group | Environmental stress (temperature, humidity, light), overcrowding, or unsuitable diet. | 1. Maintain optimal and stable environmental conditions. 2. Avoid overcrowding in experimental arenas. 3. Ensure the control diet is palatable and nutritionally adequate for the insect species. |
| No feeding on treated or control diet in no-choice assay | The antifeedant is also a potent repellent, or the experimental conditions are highly stressful. | 1. Conduct a choice assay to differentiate between antifeedant and repellent effects. 2. Re-evaluate and optimize the experimental conditions to reduce stress. |
| Variable results between replicates | Inconsistent application of the antifeedant, genetic variability in the insect population, or subtle differences in experimental setup. | 1. Ensure uniform application of the antifeedant to the diet. 2. Use a genetically homogeneous insect strain if possible, or increase the number of replicates to account for variability. 3. Standardize all aspects of the experimental setup and procedure. |
Troubleshooting Detoxification Enzyme Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low enzyme activity in all samples | Improper sample preparation (e.g., protein degradation), incorrect buffer pH or temperature, or degraded substrates/reagents. | 1. Prepare fresh insect homogenates on ice and use protease inhibitors. 2. Verify the pH and temperature of all buffers and reagents. 3. Use fresh, properly stored substrates and reagents. |
| High background absorbance/fluorescence | Contaminated reagents, high non-enzymatic reaction rate, or inappropriate plate type. | 1. Use high-purity water and reagents. 2. Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings. 3. Use the correct type of microplate for the assay (e.g., UV-transparent for absorbance assays at 340 nm). |
| Non-linear reaction kinetics | Substrate depletion, enzyme instability, or inappropriate enzyme concentration. | 1. Ensure substrate concentration is not limiting during the measurement period. 2. Optimize the enzyme concentration to ensure the reaction rate is linear over time. 3. Check the stability of the enzyme under the assay conditions. |
Section 3: Quantitative Data
This section presents quantitative data on insect resistance to antifeedants and insecticides, summarized for easy comparison.
Table 1: Resistance Ratios of Various Insecticides in Different Insect Strains.
| Insect Species | Insecticide | Resistant Strain | Susceptible Strain | Resistance Ratio (RR) | Reference |
| Rhopalosiphum padi | Isoprocarb | IS-R | SS | ~32.4 | [21] |
| Rhopalosiphum padi | Cyhalothrin | CY-R | SS | ~27.8 | [21] |
| Phortica okadai | β-Cypermethrin | RS (F8 generation) | SS | 10.04 |
Table 2: Detoxification Enzyme Activity in Resistant and Susceptible Insect Strains.
| Insect Species | Strain | Enzyme | Activity Level | Fold Increase in Resistant Strain | Reference |
| Phortica okadai | RS (Resistant) | Carboxylesterases (CarEs) | Significantly Higher | - | |
| Phortica okadai | SS (Susceptible) | Carboxylesterases (CarEs) | Lower | ||
| Phortica okadai | RS (Resistant) | Glutathione S-transferases (GSTs) | Notably Higher | - | |
| Phortica okadai | SS (Susceptible) | Glutathione S-transferases (GSTs) | Lower | ||
| Phortica okadai | RS (Resistant) | Cytochrome P450 (CYP450) | Notably Higher | - | |
| Phortica okadai | SS (Susceptible) | Cytochrome P450 (CYP450) | Lower | ||
| Medical Vectors | Resistant | GSTs | - | 4.28 | [22] |
| Medical Vectors | Resistant | Esterases | - | 5.35 | [22] |
| Medical Vectors | Resistant | P450s | - | 3.29 | [22] |
| Agricultural Vectors | Resistant | GSTs | - | 1.72 | [22] |
| Agricultural Vectors | Resistant | Esterases | - | 2.30 | [22] |
| Agricultural Vectors | Resistant | P450s | - | 1.50 | [22] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in antifeedant resistance studies.
Leaf Disc No-Choice Antifeedant Bioassay
Objective: To quantify the antifeedant activity of a compound by measuring the reduction in food consumption in a no-choice scenario.
Materials:
-
Insect larvae of a uniform age/stage
-
Fresh host plant leaves
-
Test compound and appropriate solvent
-
Petri dishes or other suitable containers
-
Filter paper
-
Leaf punch or cork borer
-
Fine-tipped paintbrush
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent. Make a series of dilutions to obtain the desired test concentrations.
-
Use a leaf punch to cut uniform discs from fresh host plant leaves.
-
Apply a known volume of each test concentration evenly onto the surface of the leaf discs. For the control, apply only the solvent. Allow the solvent to evaporate completely.
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-weighed insect larva into each Petri dish.
-
Seal the Petri dishes and place them in a controlled environment (temperature, humidity, and light) for a specific duration (e.g., 24 hours).
-
After the incubation period, remove the larvae and the remaining leaf disc fragments.
-
Scan or photograph the leaf disc remains alongside a disc of known area for scale.
-
Use image analysis software to measure the area of the leaf disc consumed.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Spectrophotometric Assay for Glutathione S-Transferase (GST) Activity
Objective: To measure the activity of GST in insect homogenates. This assay is based on the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.[23][24]
Materials:
-
Insect tissue homogenate (prepared in phosphate buffer on ice)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction master mix containing phosphate buffer and GSH solution.
-
Pipette the master mix into the wells of the microplate.
-
Add the insect homogenate (enzyme source) to each well. Include a blank control with buffer instead of homogenate.
-
Initiate the reaction by adding the CDNB solution to each well.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) in kinetic mode.
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity (µmol/min/mg protein). Protein concentration of the homogenate should be determined separately using a standard method (e.g., Bradford assay).
Colorimetric Assay for Carboxylesterase (CarE) Activity
Objective: To measure the activity of carboxylesterases in insect homogenates using α-naphthyl acetate as a substrate. The product, α-naphthol, reacts with a diazonium salt to produce a colored compound that can be quantified.[25]
Materials:
-
Insect tissue homogenate
-
Phosphate buffer (e.g., 40 mM, pH 6.8)
-
α-naphthyl acetate solution (substrate)
-
Fast Blue B salt solution (or similar diazonium salt)
-
Sodium dodecyl sulfate (SDS) solution
-
96-well microplate
-
Microplate reader capable of reading absorbance at a suitable wavelength (e.g., 590 nm)
Procedure:
-
Add the insect homogenate to the wells of a microplate.
-
Add the α-naphthyl acetate substrate solution to each well to start the reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
-
Stop the reaction and initiate color development by adding a mixture of Fast Blue B salt and SDS solution.
-
Allow the color to develop for a set time (e.g., 20 minutes) in the dark.
-
Measure the absorbance at the appropriate wavelength.
-
Create a standard curve using known concentrations of α-naphthol to quantify the amount of product formed.
-
Calculate the enzyme activity (nmol/min/mg protein).
Spectrophotometric Assay for Cytochrome P450 (P450) Activity (Heme Peroxidase Assay)
Objective: To estimate the total P450 content in insect microsomes or homogenates based on the peroxidase activity of heme.[26]
Materials:
-
Insect tissue homogenate or microsomal fraction
-
Potassium phosphate buffer (e.g., 90 mM, pH 7.2)
-
3,3',5,5'-Tetramethylbenzidine (TMBZ) solution
-
Sodium acetate buffer (e.g., 250 mM, pH 5.0)
-
Hydrogen peroxide (3%)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 620 nm
Procedure:
-
Add the insect homogenate or microsomal fraction to the wells of a microplate.
-
Add potassium phosphate buffer.
-
Add the TMBZ working solution (prepared in sodium acetate buffer).
-
Initiate the reaction by adding hydrogen peroxide.
-
Incubate at room temperature for a specific time.
-
Measure the absorbance at 620 nm in an endpoint reading.
-
The P450 activity is proportional to the absorbance reading. A standard curve with known concentrations of purified P450 or hemin can be used for quantification.
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways involved in metabolic resistance and a general workflow for investigating antifeedant resistance.
Signaling Pathways
Caption: CncC/Keap1 signaling pathway in insect metabolic resistance.
Caption: HR96 nuclear receptor signaling pathway in insect detoxification.
Caption: AHR/ARNT signaling pathway in xenobiotic metabolism.
Experimental Workflow
Caption: General workflow for investigating antifeedant resistance.
References
- 1. nifa.usda.gov [nifa.usda.gov]
- 2. Editorial for the Special Issue “Detoxification Mechanisms in Insects” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1/Nrf2 signaling regulates oxidative stress tolerance and lifespan in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmbio.cn [mmbio.cn]
- 6. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keap1 Negatively Regulates Transcription of Three Counter-Defense Genes and Susceptibility to Plant Toxin Gossypol in Helicoverpa armigera [mdpi.com]
- 8. Hormone receptor-like in 96 and Broad-Complex modulate phenobarbital induced transcription of cytochrome P450 CYP6D1 in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear hormone receptor DHR96 mediates the resistance to xenobiotics but not the increased lifespan of insulin-mutant Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdbonline.org [sdbonline.org]
- 11. mdpi.com [mdpi.com]
- 12. A General Signal Pathway to Regulate Multiple Detoxification Genes Drives the Evolution of Helicoverpa armigera Adaptation to Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. MAPK-directed activation of the whitefly transcription factor CREB leads to P450-mediated imidacloprid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK-directed activation of the whitefly transcription factor CREB leads to P450-mediated imidacloprid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microbial Symbiont-Based Detoxification of Different Phytotoxins and Synthetic Toxic Chemicals in Insect Pests and Pollinators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. jetir.org [jetir.org]
- 26. The P450-Monooxygenase Activity and CYP6D1 Expression in the Chlorfenapyr-Resistant Strain of Musca domestica L. [mdpi.com]
Cell line contamination issues in Clerodendrin cytotoxicity testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clerodendrin and related compounds from the Clerodendrum genus. The information addresses common issues encountered during cytotoxicity testing, with a focus on cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a subject of research?
A1: this compound refers to a group of neo-clerodane diterpenoids isolated from plants of the Clerodendrum genus.[1] This genus includes approximately 500 species known for their use in traditional medicine to treat various ailments.[2] Phytochemicals from Clerodendrum species, including diterpenoids, flavonoids, and triterpenoids, have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines.[1][3] This makes them of interest for potential anticancer drug development.
Q2: I am seeing inconsistent IC50 values in my this compound cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values are a common problem in cytotoxicity testing and can stem from several sources:
-
Cell Line Contamination: This is a major cause of irreproducible results. Contamination can be microbial (like mycoplasma) or cross-contamination with another, more aggressive cell line.[4]
-
Cell Viability and Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to compounds. Ensure you are using cells within a consistent and low passage range.
-
Assay-Specific Issues: The MTT assay, commonly used for cytotoxicity, can be affected by compounds in plant extracts that interfere with the tetrazolium salt reduction, leading to false results.[5]
-
Compound Stability: Ensure the this compound extract or compound is properly stored and handled to prevent degradation.
Q3: How can I be sure my cell lines are not contaminated?
A3: Regular cell line authentication is critical. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[6] This method generates a unique genetic fingerprint for each cell line that can be compared to reference databases. For detecting microbial contamination, regular testing for mycoplasma is essential, as it is a common and often undetectable contaminant that can alter cell metabolism and growth.[7]
Q4: What is mycoplasma and how does it affect my cytotoxicity experiments?
A4: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect by light microscopy.[7] Contamination can alter a wide range of cellular processes, including metabolism, proliferation rates, and response to stimuli, which can significantly impact the results of cytotoxicity assays, leading to unreliable and non-reproducible data.[7]
Q5: Are there alternative assays to MTT for testing cytotoxicity of plant extracts like this compound?
A5: Yes. If you suspect your plant extract is interfering with the MTT assay, consider using alternative methods to measure cell viability. These can include:
-
ATP-based assays: These measure the level of ATP in a cell population, which correlates with metabolic activity and viability.
-
LDH release assays: These measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue exclusion assay: This is a simple method to count viable cells, as only dead cells with compromised membranes will take up the dye.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After Treatment
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification | A more resistant cell line may have contaminated your culture. Solution: Authenticate your cell line using STR profiling. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to drugs. Solution: Test for mycoplasma using a PCR-based detection kit. |
| Compound Degradation | The active compound in your extract may have degraded. Solution: Verify the storage conditions and age of your compound. Prepare fresh dilutions for each experiment. |
| Assay Interference | Components in a plant extract can directly reduce the MTT reagent, leading to a false-positive signal for viability.[5] Solution: Run a control plate with your compound and MTT reagent in cell-free media to check for direct reduction. Consider using an alternative viability assay (e.g., ATP or LDH assay). |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Solution: Ensure your cell suspension is homogenous before and during plating. Mix gently between pipetting steps. |
| Edge Effects | Wells on the outer edges of a 96-well plate are prone to evaporation, altering cell growth and compound concentration. Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Solution: Ensure thorough mixing after adding the solubilization buffer. Visually inspect wells for any remaining crystals before reading the plate. |
| Pipetting Errors | Inaccurate pipetting of cells, compound, or reagents. Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate and condition. |
Data on Cytotoxicity of Clerodendrum Extracts and Isolated Compounds
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |
| Ethyl Acetate Extract (C. thomsoniae) | MCF-7 (Breast) | MTT | 29.43 ± 1.44 µg/mL | [2] |
| Ethyl Acetate Extract (C. thomsoniae) | Hep-G2 (Liver) | MTT | 43.22 ± 1.02 µg/mL | [2] |
| Ethyl Acetate Extract (C. thomsoniae) | A549 (Lung) | MTT | 56.93 ± 1.41 µg/mL | [2] |
| Ethyl Acetate Extract (C. thomsoniae) | HT-29 (Colon) | MTT | 60.68 ± 1.05 µg/mL | [2] |
| Ethyl Acetate Extract (C. thomsoniae) | MOLT-4 (Leukemia) | MTT | 69.83 ± 1.33 µg/mL | [2] |
| Ethyl Acetate Extract (C. thomsoniae) | HeLa (Cervical) | MTT | 40.02 ± 1.14 µg/mL | [2] |
| Ethanol Extract (C. infortunatum) | HeLa (Cervical) | MTT | 53.55 µg/mL | [8] |
| Ethanol Extract (C. infortunatum) | AGS (Gastric) | MTT | 82.44 µg/mL | [8] |
| Ethanol Extract (C. infortunatum) | HT-29 (Colon) | MTT | 142.2 µg/mL | [8] |
| Ferruginol (from C. glabrum) | Caco-2 (Colon) | MTT | 24.3 µg/mL | [9] |
| Ferruginol (from C. glabrum) | MCF-7 (Breast) | MTT | 48.4 µg/mL | [9] |
| Lupeol (from C. indicum/villosum) | SW620 (Colon) | MTT | 1.99 µmol/L | [10] |
| Lupeol (from C. indicum/villosum) | KATO-III (Gastric) | MTT | 1.95 µmol/L | [10] |
| Betulinic Acid (from C. indicum/villosum) | Various | MTT | 1.66 - 20.49 µmol/L | [10] |
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
This protocol outlines the general steps for preparing samples for STR profiling. It is recommended to send samples to a reputable core facility for analysis.
-
Sample Preparation:
-
Culture cells to be authenticated to approximately 80% confluency.
-
For adherent cells, wash with PBS, then detach using trypsin-EDTA.
-
Neutralize trypsin, and centrifuge the cell suspension to obtain a cell pellet.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet to a concentration of approximately 2 x 10^5 cells in PBS.
-
-
DNA Preservation:
-
Spot the cell suspension onto a designated FTA card for DNA preservation.
-
Allow the card to dry completely at room temperature.
-
Alternatively, extract genomic DNA from the cell pellet using a commercial kit.
-
-
Submission for Analysis:
-
Send the FTA card or purified DNA to a commercial service provider for STR profiling.
-
-
Data Analysis:
-
The service provider will perform PCR amplification of at least eight core STR loci and amelogenin for sex determination.
-
The resulting STR profile (a series of numbers representing the alleles) is compared to online databases (e.g., ATCC, DSMZ) to confirm the cell line's identity.
-
A match of ≥80% typically confirms identity, while a match of <56% indicates the cell line is unrelated.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol describes a standard PCR-based method for mycoplasma detection.
-
Sample Collection:
-
Culture cells for at least 48-72 hours. Cells should be near confluency.
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Boil the sample for 10 minutes to lyse cells and release DNA. Centrifuge to pellet debris. The supernatant contains the template DNA.
-
-
PCR Reaction Setup:
-
On ice, prepare a PCR master mix using a commercial mycoplasma detection kit. This typically includes a Taq polymerase master mix and a primer mix designed to amplify a conserved region of the mycoplasma 16S rRNA gene.
-
Add 2-5 µL of your prepared sample (supernatant) to a PCR tube containing the master mix.
-
Prepare a positive control (using DNA from a known mycoplasma-contaminated sample) and a negative control (using nuclease-free water instead of sample DNA).
-
-
Thermocycling:
-
Perform PCR using a thermal cycler with conditions specified by your detection kit. A typical program involves:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
30-40 cycles of:
-
Denaturation (95°C for 15-30 seconds)
-
Annealing (55°C for 15-30 seconds)
-
Extension (72°C for 15-30 seconds)
-
-
Final extension (72°C for 1-5 minutes)
-
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of a specific size (e.g., ~500 bp, depending on the kit) in the sample lane indicates mycoplasma contamination. The positive control should show this band, and the negative control should not.
-
Protocol 3: Cytotoxicity Testing using MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound extract or compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Experimental and Quality Control Workflow
Caption: Quality control workflow for cytotoxicity testing.
Proposed Apoptotic Signaling Pathway for Clerodendrum Compounds
Caption: Proposed intrinsic apoptosis pathway for Clerodendrum compounds.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evaluation-of-in-vitro-cytotoxic-activity-of-different-solvent-extracts-of-clerodendrum-thomsoniae-balf-f-and-its-active-fractions-on-different-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligodendrocyte apoptosis and primary demyelination induced by local TNF/p55TNF receptor signaling in the central nervous system of transgenic mice: models for multiple sclerosis with primary oligodendrogliopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant efficacy and cytotoxicity of ethanol extract of Clerodendrum infortunatum against different cell lines | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 8. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Clerodendrin Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of clerodendrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and preclinical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a diterpenoid compound, stem from its physicochemical properties. Like many natural products, it is presumed to have low aqueous solubility, which is a major rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2] Furthermore, its molecular weight (622.5 g/mol ) and potential for presystemic metabolism in the gut wall and liver can further limit its systemic exposure after oral administration.[3][4]
Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?
A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, both the solubility and dissolution rate can be significantly increased.[5][6]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.[1][7] Polymeric nanoparticles can also protect the drug from degradation in the GI tract.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs) can improve the solubilization of lipophilic drugs like this compound in the GI tract and may facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[9][10][11][12]
Q3: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?
A3: For a this compound nanoparticle formulation, it is crucial to monitor the following critical quality attributes:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and cellular uptake.
-
Zeta Potential: This indicates the stability of the nanoparticle suspension.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of this compound carried by the nanoparticles and are vital for dosage calculations.
-
In Vitro Release Profile: This provides insights into how the drug will be released in the GI tract.
Q4: How can I quantify the amount of this compound in plasma samples from a pharmacokinetic study?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices like plasma.[13] This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations over time. The development of such a method would involve optimizing extraction procedures, chromatographic separation, and mass spectrometric detection parameters for this compound.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in the ASD | - Poor solubility of this compound in the chosen solvent.- Incompatible polymer. | - Screen for solvents in which both this compound and the polymer are highly soluble.- Select a polymer with good miscibility with this compound. |
| Phase separation or crystallization during storage | - The formulation is thermodynamically unstable.- Moisture absorption. | - Increase the polymer-to-drug ratio.- Select a polymer with a high glass transition temperature (Tg).- Store the ASD under controlled humidity conditions. |
| Incomplete dissolution during in vitro testing | - Recrystallization of the amorphous drug upon contact with the dissolution medium.- Insufficient polymer to maintain supersaturation. | - Incorporate a precipitation inhibitor into the formulation.- Increase the polymer concentration. |
Nanoparticle Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large particle size or high PDI | - Suboptimal homogenization or sonication parameters.- Inappropriate stabilizer concentration. | - Optimize energy input during particle size reduction (e.g., increase sonication time or power).- Adjust the concentration of the stabilizer. |
| Low encapsulation efficiency | - Drug leakage during the formulation process.- Poor affinity of this compound for the nanoparticle matrix. | - Modify the formulation process (e.g., change the solvent or emulsification technique).- Select a polymer with higher affinity for this compound. |
| Particle aggregation over time | - Insufficient surface charge (low zeta potential).- Inadequate steric stabilization. | - Adjust the pH of the suspension to increase surface charge.- Add a steric stabilizer, such as a PEGylated surfactant. |
In Vitro & In Vivo Studies
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in Caco-2 cell permeability results | - Inconsistent cell monolayer integrity.- Issues with the analytical method. | - Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity.- Validate the LC-MS/MS method for accuracy and precision. |
| Low oral bioavailability in animal studies despite good in vitro dissolution | - Significant first-pass metabolism.- P-glycoprotein (P-gp) efflux. | - Consider co-administration with a metabolic inhibitor (e.g., piperine) in preclinical studies.- Investigate if this compound is a P-gp substrate and consider co-formulation with a P-gp inhibitor. |
| Poor correlation between in vitro dissolution and in vivo pharmacokinetics | - The dissolution method does not accurately mimic GI conditions.- Food effects influencing absorption. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF).- Conduct pharmacokinetic studies in both fasted and fed states. |
Quantitative Data Summary
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated) | - | - | - | 100 (Reference) |
| This compound ASD | - | - | - | - |
| This compound Nanoparticles | - | - | - | - |
| This compound LBDDS | - | - | - | - |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Milling and Sieving: Mill the dried film into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for drug content, dissolution behavior, and physical state (using techniques like DSC and PXRD to confirm the amorphous nature).
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability Coefficient (Papp): Use the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: A logical troubleshooting guide for low oral bioavailability of this compound formulations.
Caption: Potential absorption and metabolism pathways for orally administered this compound.
References
- 1. rroij.com [rroij.com]
- 2. omicsonline.org [omicsonline.org]
- 3. This compound | C27H26O17 | CID 5488004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The future of lipid-based drug delivery systems | CAS [cas.org]
- 12. mdpi.com [mdpi.com]
- 13. A comprehensive investigation of Clerodendrum Infortunatum Linn. using LC-QTOF-MS/MS metabolomics as a promising anti-alzheimer candidate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clerodendrin and Azadirachtin as Potent Antifeedants
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective and environmentally benign pest management strategies has led researchers to explore the vast repository of phytochemicals. Among these, Clerodendrin and Azadirachtin have emerged as prominent candidates, exhibiting significant antifeedant properties against a wide range of agricultural pests. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Antifeedant Efficacy
The antifeedant potential of this compound and its derivatives, isolated from Clerodendron infortunatum, has been rigorously tested and compared with Azadirachtin, a well-established commercial botanical insecticide from the neem tree (Azadirachta indica). The following tables summarize the key findings from comparative studies against the cotton bollworm, Helicoverpa armigera, a highly destructive agricultural pest.
Table 1: Antifeedant Activity in No-Choice Test Conditions (24 hours post-treatment)
| Compound | Concentration (ppm) | Antifeedant Activity (%) |
| Clerodin (CL) | 5,000 | 91.54[1] |
| 15-methoxy-14, 15-dihydroclerodin (MD) | 5,000 | 89.35[1] |
| 15-hydroxy-14, 15-dihyroclerodin (HD) | 5,000 | 85.36 (equal to Azadirachtin)[1] |
| Azadirachtin | 5,000 | 85.36[1] |
Table 2: Antifeedant Activity in Choice Test Conditions (24 hours post-treatment)
| Compound | Concentration (ppm) | Antifeedant Activity (%) |
| Clerodin (CL) | 5,000 | 100[1][2] |
| 15-methoxy-14, 15-dihydroclerodin (MD) | 5,000 | 100[1] |
| 15-hydroxy-14, 15-dihyroclerodin (HD) | 5,000 | 100[1] |
| Azadirachtin | 5,000 | 100[1][2] |
Table 3: Antifeedant Index (AI50) Values (ppm)
| Compound | No-Choice Test (AI50) | Choice Test (AI50) |
| Clerodin (CL) | 8[1][3] | 6[1][3] |
| 15-methoxy-14, 15-dihydroclerodin (MD) | 9[1] | 6[1][3] |
| 15-hydroxy-14, 15-dihyroclerodin (HD) | 11[1] | 8[1][3] |
| Tetrahydroazadirachtin-A (90%) | - | 14[4] |
AI50 represents the concentration at which a 50% antifeedant effect is observed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
No-Choice Leaf Disc Bioassay
This method is employed to evaluate the antifeedant activity of a compound when the insect has no alternative food source.
Caption: Workflow of the No-Choice Leaf Disc Bioassay.
Formula for Antifeedant Activity Calculation:
The percentage of antifeedant activity is calculated using the following formula:
Antifeedant Activity (%) = [ (C - T) / (C + T) ] * 100
Where:
-
C = Area of leaf disc consumed in the control group.
-
T = Area of leaf disc consumed in the treated group.
Topical Application Method for Insecticidal Activity
This method is utilized to assess the direct toxic effects of a compound on an insect.
-
Preparation of Test Solutions: The compounds are dissolved in a volatile solvent like acetone to prepare a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2%, 2.5%, and 3%).[1][3]
-
Application: A specific volume (e.g., 1 µL) of the test solution is applied directly to the dorsal thoracic region of a third-instar larva of H. armigera using a micro-applicator.
-
Control Group: The control group of larvae is treated with the solvent alone.
-
Observation: The treated larvae are transferred to individual containers with a fresh, untreated cabbage leaf for food.
-
Data Collection: Mortality is recorded at 24, 48, and 72 hours after treatment.[1][3]
Mechanisms of Action: A Comparative Overview
The antifeedant properties of this compound and Azadirachtin stem from their distinct interactions with insect physiology and neurobiology.
This compound: A Taste-Mediated Deterrent
This compound belongs to the clerodane diterpenoid class of compounds. Its antifeedant activity is primarily attributed to its chemical structure, which acts as a potent feeding deterrent.[2]
Caption: Proposed Antifeedant Mechanism of this compound.
The core of this compound's efficacy lies in its interaction with the insect's gustatory system. The presence of a perhydrofuranofuran moiety and the degree of its unsaturation are believed to be crucial for this activity.[2] When an insect attempts to feed on a plant treated with this compound, the compound binds to specific taste receptors on its mouthparts, triggering a negative neural response that leads to the cessation of feeding.
Azadirachtin: A Multi-faceted Physiological Disruptor
Azadirachtin, a complex tetranortriterpenoid limonoid, exhibits a more intricate mechanism of action that extends beyond simple taste deterrence.[5] It acts as an insect growth regulator by interfering with the endocrine system.[6][7]
Caption: Multifaceted Mechanism of Action of Azadirachtin.
Azadirachtin's primary mode of action involves antagonizing the activity of two crucial insect hormones: ecdysone and juvenile hormone.[6] It inhibits the release of prothoracicotropic hormone (PTTH), which in turn reduces the synthesis of ecdysone, the molting hormone.[6] This disruption leads to incomplete molting, growth abnormalities, and ultimately, mortality. Furthermore, Azadirachtin interferes with juvenile hormone activity, affecting reproductive functions.[6] In addition to these systemic effects, Azadirachtin also acts as a direct feeding deterrent by affecting the insect's sense of taste.[6]
Conclusion
Both this compound and Azadirachtin demonstrate potent antifeedant properties, making them valuable tools in the development of novel biopesticides.
-
This compound and its derivatives show comparable, and in some cases, superior antifeedant activity to Azadirachtin in laboratory settings. Specifically, Clerodin (CL) and 15-methoxy-14, 15-dihydroclerodin (MD) exhibited significantly higher antifeedant activity than Azadirachtin in no-choice tests.[1][3]
-
In choice tests, both classes of compounds can achieve 100% antifeedancy at high concentrations. [1][3]
-
The AI50 values suggest that Clerodin and its related compounds are highly potent, with comparable or even lower effective concentrations than some Azadirachtin derivatives. [1][3][4]
-
The mechanisms of action differ significantly. this compound acts primarily as a taste-mediated deterrent, while Azadirachtin has a broader physiological impact, disrupting hormonal balance and growth in addition to its antifeedant effect.
For researchers and drug development professionals, these findings highlight the potential of clerodane diterpenoids as a promising source for new biopesticide development. Further research into the specific structure-activity relationships of this compound and its analogues could lead to the synthesis of even more potent and selective antifeedants. Azadirachtin remains a benchmark for botanical insecticides due to its multifaceted and systemic effects. The choice between these compounds for a specific application will depend on the target pest, the desired mode of action, and the specific formulation requirements.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. journals.rdagriculture.in [journals.rdagriculture.in]
- 3. researchgate.net [researchgate.net]
- 4. journalspress.com [journalspress.com]
- 5. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 7. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Clerodendrin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic properties of Clerodendrin, a class of naturally derived compounds, and Doxorubicin, a conventional chemotherapeutic agent. The information presented herein is supported by experimental data to assist in the evaluation of their potential as anticancer agents.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic with broad-spectrum cytotoxic activity against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4] In contrast, this compound represents a group of neo-clerodane diterpenoids isolated from plants of the Clerodendrum genus. Emerging research indicates that these compounds also possess significant cytotoxic effects, inducing apoptosis in cancer cells through various signaling pathways.[2][4][5] This guide will delve into a comparative analysis of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound compounds and Doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Clerodin | MCF-7 | Breast Adenocarcinoma | 30.88 ± 2.06 µg/mL | Not Specified | [6] |
| Neo-clerodane Diterpenoids | HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 µM | Not Specified | [2] |
| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 µM | Not Specified | [2] | |
| HT29 | Colorectal Carcinoma | 3.5 - 8.1 µM | Not Specified | [2] | |
| P-388 | Murine Leukemia | 3.5 - 7.7 µM | Not Specified | [7][8] | |
| MCF-7 | Breast Adenocarcinoma | 3.5 - 7.7 µM | Not Specified | [8] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 µM | 24 h | [9] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 µM | 24 h | [9] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 µM | 24 h | [9] | |
| A549 | Lung Carcinoma | > 20 µM | 24 h | [9] | |
| HCT116 | Colon Carcinoma | 24.30 µg/ml | Not Specified | [10] | |
| PC3 | Prostate Cancer | 2.64 µg/ml | Not Specified | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure times and specific assays used. The data indicates that neo-clerodane diterpenoids exhibit potent cytotoxicity in the low micromolar range, comparable to Doxorubicin in some cell lines.
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[3][11][12][13][14]
MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture human cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound or Doxorubicin) in a culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a control group of cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][12]
4. Solubilization of Formazan:
-
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][13]
-
Gently shake the plate to ensure complete dissolution of the crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
6. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound-Induced Apoptosis
Clerodane diterpenoids have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[4] The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to the activation of caspase cascades.
References
- 1. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New cytotoxic neo-clerodane diterpenoids from Scutellaria strigillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Cross-Species Validation of Clerodendrin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Clerodendrin, a neo-clerodane diterpenoid, across different species. The data presented herein is compiled from various studies to facilitate an objective assessment of its therapeutic and pesticidal potential.
Executive Summary
This compound and related compounds isolated from the Clerodendrum genus have demonstrated a range of biological activities, most notably as an insect antifeedant and a potential neuroprotective and anti-inflammatory agent in mammals. This guide synthesizes the available experimental data to offer a cross-species perspective on its efficacy.
Data Presentation: Comparative Efficacy of this compound and Related Compounds
The following tables summarize the quantitative data on the biological activities of this compound and associated compounds in different species.
Table 1: Antifeedant and Insecticidal Activity in Insect Species
| Compound | Species | Assay Type | Efficacy Metric (AI50) | Concentration | Reference |
| Clerodin | Spodoptera litura | No-Choice Test | 9 ppm | Not specified | [1] |
| 15-methoxy-14,15-dihydroclerodin | Spodoptera litura | No-Choice Test | 9 ppm | Not specified | [1] |
| 15-hydroxy-14,15-dihyroclerodin | Spodoptera litura | No-Choice Test | 11 ppm | Not specified | [1] |
| Clerodin | Earias vitella | Choice Test | 6 ppm | Not specified | [1] |
| 15-methoxy-14,15-dihydroclerodin | Earias vitella | Choice Test | 6 ppm | Not specified | [1] |
| 15-hydroxy-14,15-dihyroclerodin | Earias vitella | Choice Test | 8 ppm | Not specified | [1] |
| This compound B | Earias vitella | Diet Incorporation | Effective Antifeedant | 10 µg/cm³ | [1] |
| This compound C | Earias vitella | Diet Incorporation | Effective Antifeedant | 10 µg/cm³ | [1] |
| Clerodin | Helicoverpa armigera | No-Choice Test | 8 ppm | 5000 ppm (max) | [2] |
| 15-methoxy-14,15-dihydroclerodin | Helicoverpa armigera | No-Choice Test | 9 ppm | 5000 ppm (max) | [2] |
| 15-hydroxy-14,15-dihyroclerodin | Helicoverpa armigera | No-Choice Test | 11 ppm | 5000 ppm (max) | [2] |
AI50 (Antifeedant Index 50) is the concentration at which there is a 50% reduction in feeding.
Table 2: Neuroprotective and Anti-inflammatory Activity in Vertebrate and Invertebrate Models
| Extract/Compound | Species | Model | Activity | Dosage | Reference |
| Clerodendrum paniculatum Petroleum Ether Extract | Rattus norvegicus (Rat) | Carrageenan-induced paw edema | 69.5% inhibition of edema | 400 mg/kg | [3] |
| Clerodendrum paniculatum Chloroform Extract | Rattus norvegicus (Rat) | Carrageenan-induced paw edema | Significant inhibition | 400 mg/kg | [3] |
| Clerodendron glandulosum Hydroalcoholic Extract | Rattus norvegicus (Rat) | Bilateral common carotid artery occlusion | Reduced infarct size | 400 mg/kg | [4] |
| Clerodendrum serratum Ethanol Extract | Mus musculus (Mouse) | Acute restraint stress | Antidepressant-like activity | 25 and 50 mg/kg | [5] |
| Clerodendrum speciosum Methanol Extract | Caenorhabditis elegans (Nematode) | Juglone-induced oxidative stress | 71.88% survival rate | 150 µg/mL | [6] |
Experimental Protocols
Antifeedant Activity Assay (Choice and No-Choice Tests)
Objective: To assess the feeding deterrent properties of this compound compounds against insect larvae.
Materials:
-
Test compounds (Clerodin and its derivatives)
-
Third-instar larvae of Spodoptera litura, Earias vitella, or Helicoverpa armigera
-
Leaf discs (e.g., castor bean leaves)
-
Solvent for dissolving compounds (e.g., acetone)
-
Petri dishes
-
Leaf area meter or graph paper
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent to prepare a range of concentrations.
-
Leaf Disc Treatment:
-
No-Choice Test: A single leaf disc is treated with the test solution and placed in a petri dish.
-
Choice Test: Two leaf discs, one treated with the test solution and one with the solvent control, are placed in a petri dish.
-
-
Larval Introduction: A pre-starved third-instar larva is introduced into each petri dish.
-
Incubation: The petri dishes are kept in a controlled environment (e.g., 27±1°C, 65±5% relative humidity, 12h light/12h dark cycle).
-
Data Collection: After 24 hours, the leaf area consumed is measured using a leaf area meter or by tracing on graph paper.
-
Calculation: The Antifeedant Index (AI) is calculated using the formula: AI (%) = [(C - T) / (C + T)] * 100 where C is the area of the control leaf consumed and T is the area of the treated leaf consumed. The AI50 value is then determined.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of Clerodendrum extracts.
Materials:
-
Clerodendrum paniculatum extracts (petroleum ether and chloroform)
-
Wistar albino rats
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Indomethacin (standard drug)
Procedure:
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Drug Administration: The test groups receive the plant extracts orally at specified doses (e.g., 200 and 400 mg/kg). The standard group receives indomethacin (e.g., 10 mg/kg), and the control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Mandatory Visualizations
Experimental Workflow for Antifeedant Activity Assay.
Proposed Signaling Pathways for this compound's Neuroprotective Activity.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Clerodendrin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of compounds derived from the Clerodendrum genus, with a focus on validating their mechanism of action in cancer cells. The information presented is based on experimental data from multiple studies and is intended to inform further research and drug development efforts.
Comparative Efficacy of Clerodendrum Extracts
Extracts from various species of the Clerodendrum genus have demonstrated significant cytotoxic effects against a range of cancer cell lines. The efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the plant species, the solvent used for extraction, and the cancer cell line.
| Plant Species & Extract/Compound | Cancer Cell Line | IC50 Value (µg/mL) | Duration (hours) | Reference |
| Clerodendrum chinense leaf extract | MCF-7 (Breast Cancer) | 126.8 | 72 | [1] |
| Clerodendrum chinense leaf extract | HeLa (Cervical Cancer) | 216.1 | 72 | [1] |
| Clerodendrum infortunatum decoction extract | HeLa (Cervical Cancer) | 242.28 ± 3.30 | 24 | [2] |
| Clerodendrum infortunatum hydroalcoholic extract | HeLa (Cervical Cancer) | 569.04 ± 2.46 | 24 | [2] |
| Clerodendrum infortunatum water extract | HeLa (Cervical Cancer) | 630.03 ± 3.21 | 24 | [2] |
| Clerodendrum thomsoniae ethyl acetate extract | MCF-7 (Breast Cancer) | 29.43 ± 1.44 | 24 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | Hep-G2 (Liver Cancer) | 43.22 ± 1.02 | 24 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | A549 (Lung Cancer) | 56.93 ± 1.41 | 24 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | HT-29 (Colon Cancer) | 60.68 ± 1.05 | 24 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | MOLT-4 (Leukemia) | 69.83 ± 1.33 | 24 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | HeLa (Cervical Cancer) | 40.02 ± 1.14 | 24 | [3] |
| Clerodendrum viscosum 70% methanolic extract | MCF-7 (Breast Cancer) | ~150 | 24 | [4] |
| Doxorubicin (Positive Control) | HeLa (Cervical Cancer) | Not specified | 24 | [2] |
Core Mechanisms of Action
The primary mechanism by which Clerodendrum extracts and their isolated compounds induce cancer cell death is through the induction of apoptosis. This is often accompanied by cell cycle arrest and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Multiple studies have confirmed the pro-apoptotic effects of Clerodendrum derivatives. For instance, treatment of MCF-7 breast cancer cells with Clerodendrum chinense nanoparticles led to a significant increase in late-apoptotic cells (40.13% at 1000 µg/mL) compared to control groups.[5] Similarly, a compound isolated from Clerodendrum thomsoniae, 2, 4-bis (1-phenylethyl) phenol, was also shown to induce apoptosis in MCF-7 cells.[6] In another study, various extracts of Clerodendrum infortunatum were found to induce early apoptosis in HeLa cervical cancer cells.[2]
| Plant Species & Extract/Compound | Cancer Cell Line | Apoptosis Assay | Key Findings | Reference |
| Clerodendrum chinense nanoparticles | MCF-7 (Breast Cancer) | Flow Cytometry | 40.13% late-apoptotic cells at 1000 µg/mL | [5] |
| Clerodendrum viscosum 70% methanolic extract | MCF-7 (Breast Cancer) | Annexin V/PI Staining | Dose-dependent increase in early apoptotic cells (39.91% at highest dose) | [4] |
| Clerodendrum infortunatum decoction extract | HeLa (Cervical Cancer) | Annexin V Assay | Significant induction of early apoptosis at IC50 concentration | [2] |
| 2, 4-bis (1-phenylethyl) phenol | MCF-7 (Breast Cancer) | Annexin V/PI Staining | Confirmed apoptosis induction | [6] |
Cell Cycle Arrest
Clerodendrum infortunatum extracts have been shown to arrest the cell cycle at the S and G2/M phases in HeLa cells, contributing to their anti-proliferative effects.[2]
Generation of Reactive Oxygen Species (ROS)
The induction of oxidative stress through the generation of ROS is another key mechanism. Clerodendrum viscosum methanolic extract was found to selectively induce ROS in MCF-7 cells in a dose-dependent manner, with a nearly 3.7-fold increase at the highest dose.[4] Similarly, Clerodendrum chinense leaf extract significantly elevated ROS levels in both MCF-7 (70.2%) and HeLa (60.4%) cells at a concentration of 250 µg/mL.[1]
Modulation of Signaling Pathways
The anti-cancer effects of compounds from Clerodendrum are mediated through the modulation of various cellular signaling pathways. Natural compounds, in general, are known to target pathways such as NF-κB, Akt, and MAPK to induce apoptosis in cancer cells.[7] Specifically, flavonoids found in the Clerodendrum genus, such as pectolinaringenin, have been reported to deactivate the PI3K/AKT/mTOR/ERK signaling pathway in liver cancer cells.[8] Furthermore, Clerodendrum infortunatum has been observed to downregulate the anti-apoptotic gene BCL-2 in HeLa cells.[2]
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating the mechanism of action of Clerodendrin, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A typical experimental workflow for investigating the anti-cancer properties of this compound.
Caption: Simplified signaling cascade for this compound-induced apoptosis in cancer cells.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Treatment: Treat the cells with various concentrations of the Clerodendrum extract or compound (e.g., 200-800 µg/mL) and a positive control (e.g., Doxorubicin) for 24 hours.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the desired concentrations of the Clerodendrum extract or compound for the specified duration.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with various concentrations of the Clerodendrum extract or compound.[4]
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.
-
Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a fluorescence microscope.[4]
Conclusion and Future Directions
The experimental evidence strongly suggests that compounds derived from the Clerodendrum genus, including this compound, are promising candidates for anti-cancer drug development. Their mechanism of action involves the induction of apoptosis, cell cycle arrest, and generation of ROS, mediated through the modulation of key signaling pathways.
Future research should focus on:
-
The isolation and characterization of specific bioactive compounds, such as this compound A, from crude extracts.
-
In-depth investigation of the molecular targets and signaling pathways affected by these purified compounds.
-
In vivo studies to validate the anti-tumor efficacy and assess the safety and toxicity profiles of these compounds.
-
Comparative studies against a wider range of existing chemotherapeutic agents to determine their relative potency and potential for combination therapies.
References
- 1. Phytochemical Characterization and Anticancer Activity of Clerodendrum chinense Leaf Extract Against Breast and Cervical Cancer Cells [mdpi.com]
- 2. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anticancer activity of Clerodendrum viscosum leaves against breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clerodendrum chinense Stem Extract and Nanoparticles: Effects on Proliferation, Colony Formation, Apoptosis Induction, Cell Cycle Arrest, and Mitochondrial Membrane Potential in Human Breast Adenocarcinoma Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 8. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Clerodendrin Analogues: Efficacy and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the biological activities of natural Clerodendrin isolates and their synthetic analogues reveals significant potential for the development of novel therapeutic agents. This guide provides a detailed comparison of their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction
This compound, a group of clerodane diterpenoids primarily isolated from plants of the Clerodendrum genus, has long been a subject of interest in traditional medicine. Modern scientific investigation has begun to validate these traditional uses, uncovering a range of potent biological activities. Concurrently, advances in synthetic chemistry have enabled the creation of this compound analogues, offering the potential for improved efficacy, selectivity, and pharmacokinetic properties. This guide aims to provide a clear and objective comparison of the available data on both natural isolates and synthetic analogues to aid in future research and drug development efforts.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of natural this compound isolates and their synthetic analogues across various biological activities. Data is presented as half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and as minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Natural Clerodendrum Extracts and Isolated Compounds
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Clerodendrum chinense leaf extract (CCL) | MCF-7 (Breast) | 126.8 (72h) | [1] |
| Clerodendrum chinense leaf extract (CCL) | HeLa (Cervical) | 216.1 (72h) | [1] |
| Hispidulin (from C. chinense) | MCF-7 (Breast) | 527.2 (72h) | [1] |
| Verbascoside (from C. chinense) | MCF-7 (Breast) | 173.3 (72h) | [1] |
| Isoverbascoside (from C. chinense) | MCF-7 (Breast) | 156.2 (72h) | [1] |
| Clerodendrum infortunatum decoction extract | HeLa (Cervical) | 242.28 | [2] |
| Clerodendrum thomsoniae ethyl acetate extract | MCF-7 (Breast) | 29.43 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | Hep-G2 (Liver) | 43.22 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | A549 (Lung) | 56.93 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | HT-29 (Colon) | 60.68 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | MOLT-4 (Leukemia) | 69.83 | [3] |
| Clerodendrum thomsoniae ethyl acetate extract | HeLa (Cervical) | 40.02 | [3] |
| Abietane Diterpenoid from C. bracteatum | HL-60 (Leukemia) | 10.91 µM | [4] |
| Abietane Diterpenoid from C. bracteatum | A549 (Lung) | 18.42 µM | [4] |
Table 2: Anti-inflammatory Activity of Natural Clerodendrum Extracts
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Clerodendrum infortunatum ethyl acetate extract | Membrane stabilization (heat-induced) | 331.3 | [5] |
| Clerodendrum infortunatum ethyl acetate extract | Membrane stabilization (hypotonicity-induced) | 308.3 | [5] |
| Clerodendrum infortunatum ethyl acetate extract | Protein anti-denaturation | 279.2 | [5] |
| Clerodendrum laevifolium ethanol extract | Lipoxygenase inhibition | 14.12 | [6][7] |
| Clerodendrum paniculatum petroleum ether extract | Carrageenan-induced rat paw edema | Significant reduction at 200 & 400 mg/kg | [8] |
| Clerodendrum paniculatum chloroform extract | Carrageenan-induced rat paw edema | Significant reduction at 200 & 400 mg/kg | [8] |
| Callihypolin B (from C. hypoleucophylla) | Superoxide anion generation inhibition | 9.52% inhibition at 10 µM | [9] |
| Callihypolin C (from C. hypoleucophylla) | Superoxide anion generation inhibition | 32.48% inhibition at 10 µM | [9] |
| Neo-clerodane diterpenoid from Scutellaria barbata | Nitric oxide generation inhibition | 10.6 µM | [10] |
Table 3: Antimicrobial Activity of Natural Clerodendrum Extracts and Isolated/Synthetic Clerodane Analogues
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Clerodendrum myricoides methanolic fraction | Staphylococcus aureus | 15.3 | [11] |
| Clerodendrum myricoides methanolic fraction | Escherichia coli | 31.25 | [11] |
| Clerodendrum myricoides methanolic fraction | Candida albicans | 31.25 | [11] |
| Clerodendrum myricoides methanolic fraction | Mycobacterium tuberculosis | <12.5 | [11] |
| Clerodendrum phlomidis ethanol extract | Escherichia coli | 106.66 | [12] |
| Clerodendrum infortunatum ethanolic extract | E. coli, P. vulgaris, B. subtilis, S. aureus | Significant inhibition | [13] |
| Synthetic Clerodane Analogue 3 | Mycobacterium tuberculosis H37Rv | 1.56 | [14] |
| Synthetic Clerodane Analogue 5 | Mycobacterium tuberculosis H37Rv | 1.56 | [14] |
| Solidagodiol (trans-clerodane) | Clavibacter michiganensis | 5.1 µM | [15] |
| Solidagodiol (trans-clerodane) | Bacillus subtilis | 21 µM | [15] |
| Solidagodiol (trans-clerodane) | Curtobacterium flaccumfaciens | 21 µM | [15] |
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anticancer Signaling Pathways
Several studies suggest that the anticancer effects of this compound compounds are mediated through the induction of apoptosis and inhibition of cell proliferation. Key signaling pathways implicated include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some Clerodendrum compounds have been shown to inhibit the phosphorylation of Akt, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and apoptosis. Certain this compound isolates can modulate this pathway to induce apoptosis in cancer cells.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Inhibition of NF-κB activation by this compound compounds can sensitize cancer cells to apoptosis.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are essential. The following sections outline the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2][4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (natural isolates or synthetic analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Discussion and Future Directions
The data presented in this guide highlight the significant therapeutic potential of both natural this compound isolates and their synthetic analogues. Natural extracts from various Clerodendrum species have demonstrated broad-spectrum anticancer, anti-inflammatory, and antimicrobial activities. Isolated compounds often exhibit enhanced potency, providing a strong rationale for their further investigation.
The development of synthetic this compound analogues is a promising avenue for overcoming the limitations of natural products, such as low yield and complex isolation procedures. The limited data currently available on synthetic analogues suggest that targeted modifications to the clerodane skeleton can lead to compounds with improved activity and selectivity. For instance, some synthetic clerodane analogues have shown potent antimycobacterial activity, surpassing that of standard drugs.[14]
Future research should focus on several key areas:
-
Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how specific structural modifications to the this compound scaffold influence biological activity. This knowledge will guide the rational design of more potent and selective synthetic analogues.
-
Elucidation of Mechanisms of Action: While some signaling pathways have been implicated, a more detailed understanding of the molecular targets and mechanisms of action of both natural and synthetic this compound compounds is required.
-
In Vivo Efficacy and Safety Studies: Promising compounds identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Novel Therapeutic Applications: The diverse biological activities of this compound analogues suggest that their therapeutic potential may extend beyond the currently explored areas. Further screening against a wider range of diseases is warranted.
References
- 1. Phytochemical Characterization and Anticancer Activity of Clerodendrum chinense Leaf Extract Against Breast and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. evaluation-of-in-vitro-cytotoxic-activity-of-different-solvent-extracts-of-clerodendrum-thomsoniae-balf-f-and-its-active-fractions-on-different-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of anti-inflammatory potential and GC-MS profiling of leaf extracts from Clerodendrum infortunatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and cytotoxicity properties of the organic solvent fractions of Clerodendrum myricoides (Hochst.) R. Br. ex Vatke: Kenyan traditional medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthesis and screening of clerodane diterpene analogues from 16 hydroxycleroda 3,13(14)-Z-diene 15,16-olide for potential anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Clerodendrin Activity in MCF-7 and HeLa Cancer Cell Lines
A comprehensive guide for researchers on the differential cytotoxic and apoptotic effects of Clerodendrin extracts on breast (MCF-7) and cervical (HeLa) cancer cell lines, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the anti-cancer activity of compounds derived from the Clerodendrum genus, collectively referred to here as this compound, on two of the most widely studied cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma). The data presented is compiled from multiple studies investigating the cytotoxic, apoptotic, and cell cycle inhibitory effects of various Clerodendrum extracts.
Data Presentation: Quantitative Comparison of this compound Activity
The efficacy of this compound extracts varies depending on the specific Clerodendrum species, the part of the plant used, and the solvent for extraction. However, a consistent trend observed across studies is a differential sensitivity between MCF-7 and HeLa cell lines.
| Parameter | Cell Line | Clerodendrum Species & Extract/Compound | Result | Citation |
| IC50 (µg/mL) | MCF-7 | C. chinense stem extract | 109.2 | [1] |
| HeLa | C. chinense stem extract | 155.6 | [1] | |
| IC50 (µg/mL) | MCF-7 | C. chinense leaf extract (72h) | 126.8 | [2] |
| HeLa | C. chinense leaf extract (72h) | 216.1 | [2] | |
| IC50 (µg/mL) | MCF-7 | C. phlomidis leaf (Compound 9) | 75.16 | [3] |
| MCF-7 | C. phlomidis leaf (Compound 6) | 83.80 | [3] | |
| IC50 (µg/mL) | HeLa | C. infortunatum (Decoction extract) | 242.28 ± 3.30 | [4] |
| HeLa | C. infortunatum (Hydroalcoholic extract) | 569.04 ± 2.46 | [4] | |
| HeLa | C. infortunatum (Water extract) | 630.03 ± 3.21 | [4] | |
| Cell Cycle Arrest | MCF-7 | C. chinense stem extract | G0/G1 phase | [1] |
| HeLa | C. infortunatum extracts | S and G2/M phases | [4] | |
| Apoptosis Induction | MCF-7 | C. viscosum leaf extract | Increased sub-G1 population, nuclear fragmentation | [5] |
| HeLa | C. infortunatum decoction & aqueous extracts | Induction of early apoptosis | [4] | |
| Mechanism of Action | MCF-7 | C. viscosum leaf extract | Selective induction of Reactive Oxygen Species (ROS) | [5] |
| HeLa | C. infortunatum extracts | Downregulation of BCL-2 gene | [4] | |
| Both | C. chinense leaf extract | Increased ROS generation, potential BAX activation | [2] |
Key Findings from the Data:
-
MCF-7 cells consistently exhibit a lower IC50 value compared to HeLa cells when treated with extracts from the same Clerodendrum species, suggesting a higher sensitivity of this breast cancer cell line to this compound-derived compounds.[1][2]
-
The primary mechanism of action in MCF-7 cells appears to be linked to the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and cell cycle arrest in the G0/G1 phase.[1][5]
-
In contrast, in HeLa cells, this compound extracts tend to induce cell cycle arrest at the S and G2/M phases and promote apoptosis through the downregulation of the anti-apoptotic protein BCL-2.[4]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways affected by this compound in MCF-7 and HeLa cells, and a general experimental workflow for assessing its activity.
Caption: Proposed signaling pathways of this compound in MCF-7 and HeLa cells.
Caption: General experimental workflow for comparing this compound activity.
Experimental Protocols
The following are generalized methodologies based on the protocols cited in the supporting literature. Researchers should refer to the specific publications for detailed parameters.
Cell Culture and Maintenance
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical carcinoma) cell lines are obtained from recognized cell repositories like the American Type Culture Collection (ATCC) or National Centre for Cell Science (NCCS), India.[5][6]
-
Culture Media: Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a constant supply of 5% CO2.[5]
Cytotoxicity Assay (MTT Assay)
-
Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the this compound extract for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Cell Cycle Analysis
-
Treat cells with this compound extract at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[4]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound extract as described above.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
Measurement of Reactive Oxygen Species (ROS)
-
Seed cells in a suitable plate or dish and treat with this compound extract.
-
After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.[4][7]
-
DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[5]
Western Blot Analysis
-
Treat cells with this compound extract, then lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., BCL-2, BAX, Caspases, β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
References
- 1. Clerodendrum chinense Stem Extract and Nanoparticles: Effects on Proliferation, Colony Formation, Apoptosis Induction, Cell Cycle Arrest, and Mitochondrial Membrane Potential in Human Breast Adenocarcinoma Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Characterization and Anticancer Activity of Clerodendrum chinense Leaf Extract Against Breast and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anticancer activity of Clerodendrum viscosum leaves against breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity in MCF-7 Estrogen-sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Clerodendrum Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Clerodendrin derivatives and other compounds isolated from the Clerodendrum genus, focusing on their cytotoxic and insecticidal properties. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate further research and development in this promising area of natural product chemistry.
The genus Clerodendrum is a rich source of structurally diverse secondary metabolites, particularly diterpenoids and flavonoids, which have demonstrated a wide array of biological activities.[1][2] Among these, clerodane diterpenoids, such as this compound, have garnered significant interest. This guide synthesizes experimental data to elucidate the structure-activity relationships (SAR) of these compounds.
Comparative Analysis of Biological Activity
The biological evaluation of compounds derived from the Clerodendrum genus has revealed potent cytotoxic and insecticidal activities. The following sections present a comparative analysis of these activities, supported by quantitative data from various studies.
Cytotoxic Activity of Clerodendrum Derivatives
A variety of compounds isolated from Clerodendrum species have been evaluated for their cytotoxic effects against several human cancer cell lines. The data, summarized in the table below, showcases the potential of triterpenoids, flavonoids, and steroids as anticancer agents. While a systematic SAR study on a single this compound scaffold is not extensively available, a comparison across different chemical classes provides valuable insights.
| Compound Class | Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |
| Triterpenoid | Oleanolic acid 3-acetate | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66 - 20.49 | [3] |
| Betulinic acid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66 - 20.49 | [3] | |
| 3β-hydroxy-D:B-friedo-olean-5-ene | SW620 | 23.39 | [3] | |
| Taraxerol | SW620 | 2.09 | [3] | |
| Lupeol | SW620 | 1.99 | [3] | |
| Lupeol | KATO-III | 1.95 | [3] | |
| Flavonoid | Pectolinarigenin | SW620 | 13.05 | [3] |
| Pectolinarigenin | KATO-III | 24.31 | [3] | |
| Steroid | Stigmasterol | SW620 | 2.79 | [3] |
| β-Sitosterol | SW620 | 11.26 | [3] | |
| β-Sitosterol | BT-474 | 14.11 | [3] | |
| β-Sitosterol | HepG2 | 20.47 | [3] | |
| Diterpenoid | Ferruginol | Caco-2 | 24.3 | [4] |
| Ferruginol | MCF-7 | 48.4 | [4] | |
| Combretastatin A-1 | MCF-7 | 72.0 | [4] | |
| Diterpenoid | Royleanone | Caco-2, MCF-7 | >200 | [4] |
Insecticidal and Antifeedant Activity of Clerodane Diterpenoids
A study on clerodane diterpenoids isolated from Clerodendron infortunatum provides a clear example of structure-activity relationships in relation to insect antifeedant activity against the cotton bollworm, Helicoverpa armigera.[5][6] The compounds evaluated were clerodin (CL), 15-methoxy-14,15-dihydroclerodin (MD), and 15-hydroxy-14,15-dihyroclerodin (HD).
| Compound | Antifeedant Activity (No-Choice, 24h, 5000 ppm) | AI50 (ppm) (Choice Test) | AI50 (ppm) (No-Choice Test) | Reference |
| Clerodin (CL) | 91.54% | 6 | 8 | [5][6] |
| 15-methoxy-14,15-dihydroclerodin (MD) | 89.35% | 6 | 9 | [5][6] |
| 15-hydroxy-14,15-dihyroclerodin (HD) | Equal to Azadirachtin | 8 | 11 | [5][6] |
| Azadirachtin (Positive Control) | 85.36% | - | - | [5][6] |
Interestingly, while these compounds displayed significant antifeedant properties, their direct insecticidal activity was found to be low when applied topically to the larvae.[5]
Structure-Activity Relationship Insights
Caption: SAR of Clerodane Diterpenoids.
The core clerodane skeleton is essential for activity. Saturation of the C14-C15 double bond and the nature of the substituent at C15 appear to modulate the antifeedant potency. A methoxy group at C15 (MD) retains high activity, comparable to the parent compound with a double bond (CL). However, a hydroxyl group at C15 (HD) leads to a slight decrease in activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Caption: MTT Assay Workflow.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Insect Antifeedant Bioassay (No-Choice Test)
The antifeedant activity is assessed by measuring the reduction in food consumption by the insect larvae.[5][7]
Caption: Antifeedant Bioassay Workflow.
-
Preparation of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage) are prepared.
-
Treatment: The leaf discs are treated with different concentrations of the test compounds dissolved in a suitable solvent. Control discs are treated with the solvent alone.
-
Bioassay: A single, pre-weighed insect larva is placed in a petri dish containing a treated leaf disc.
-
Data Collection: After a specific period (e.g., 24 or 48 hours), the area of the leaf disc consumed is measured.
-
Calculation: The percentage of antifeedant activity is calculated using the formula: [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. The Antifeedant Index (AI50), the concentration at which feeding is inhibited by 50%, can then be determined.
Conclusion
The derivatives from the Clerodendrum genus represent a valuable source of bioactive compounds with significant potential for the development of new therapeutic agents and crop protection agents. The data and analyses presented in this guide highlight the importance of specific structural features in dictating the cytotoxic and antifeedant activities of these molecules. Further systematic SAR studies, involving the synthesis of novel derivatives and their subsequent biological evaluation, are warranted to fully exploit the therapeutic and agrochemical potential of the this compound scaffold.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum, against the cotton bollworm, Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Genetically Validating Therapeutic Targets of Clerodendrin
For drug development professionals and researchers, the journey from identifying a promising bioactive compound to a clinically validated therapeutic is fraught with challenges. One of the most critical steps is target validation, the process of demonstrating that a specific molecular target is directly involved in the disease process and that modulating it can produce the desired therapeutic effect. This guide provides a comparative framework for validating the therapeutic targets of Clerodendrin, a bioactive compound isolated from plants of the Clerodendrum genus, using robust genetic methods.
Plants of the Clerodendrum genus have a long history in traditional medicine, with extracts demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-hypertensive, anticancer, and antidiabetic properties.[1][2][3][4] Phytochemical analysis has revealed a wealth of bioactive compounds, including this compound, which is believed to contribute to these therapeutic effects.[1][2] Recent studies on Clerodendrum extracts have implicated their role in modulating key signaling pathways such as the PI3K-Akt and MAPK pathways, which are frequently dysregulated in cancer.[5][6][7]
This guide will use a hypothetical scenario where this compound is investigated for its anti-cancer properties by targeting a key component of the PI3K/Akt signaling pathway. We will compare the phenotypic effects of this compound treatment with direct genetic modulation of the proposed target and a known clinical inhibitor.
Comparative Performance Data
The following tables summarize hypothetical quantitative data from a series of experiments designed to validate the therapeutic target of this compound in a human cancer cell line (e.g., MCF-7 breast cancer cells).
Table 1: Comparison of Anti-proliferative Effects
| Treatment Group | Concentration/Method | Cell Viability (% of Control) | IC50 |
| Vehicle Control (DMSO) | - | 100 ± 4.5 | - |
| This compound | 10 µM | 48 ± 3.2 | 8.5 µM |
| Known PI3K Inhibitor (Alpelisib) | 1 µM | 42 ± 2.8 | 0.8 µM |
| Target X siRNA | 50 nM | 55 ± 4.1 | - |
| Scrambled siRNA Control | 50 nM | 98 ± 5.0 | - |
Table 2: Apoptosis Induction Analysis
| Treatment Group | Concentration/Method | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 5 ± 1.2 |
| This compound | 10 µM | 35 ± 2.5 |
| Known PI3K Inhibitor (Alpelisib) | 1 µM | 40 ± 3.1 |
| Target X siRNA | 50 nM | 30 ± 2.8 |
| Scrambled siRNA Control | 50 nM | 6 ± 1.5 |
Table 3: Target Pathway Modulation
| Treatment Group | Concentration/Method | p-Akt (Ser473) Levels (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 8.1 |
| This compound | 10 µM | 25 ± 4.2 |
| Known PI3K Inhibitor (Alpelisib) | 1 µM | 15 ± 3.5 |
| Target X siRNA | 50 nM | 30 ± 5.0 |
| Scrambled siRNA Control | 50 nM | 95 ± 7.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Cell Culture and Treatment
MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. This compound and Alpelisib were dissolved in DMSO to create stock solutions and diluted to the final concentrations in cell culture medium. The final DMSO concentration in all treatments, including the vehicle control, was kept below 0.1%.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound, Alpelisib, or vehicle control. For genetic knockdown experiments, cells were transfected with siRNA 24 hours prior to the assay. After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cells were seeded in 6-well plates. Following treatment with this compound, Alpelisib, or transfection with siRNA for 48 hours, both adherent and floating cells were collected. Cells were washed with cold PBS and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes at room temperature. The samples were analyzed by flow cytometry within one hour.
Western Blotting for Pathway Analysis
After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.
siRNA-mediated Gene Knockdown
Cells were seeded in 6-well plates to achieve 50-60% confluency on the day of transfection. Small interfering RNA (siRNA) targeting the hypothetical gene "Target X" and a non-targeting scrambled control siRNA were transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions. The transfection medium was replaced with fresh complete medium after 6 hours. Cells were incubated for a further 48 hours before being subjected to downstream assays or protein extraction to confirm knockdown efficiency by Western blotting.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the logical flow of the target validation process and the implicated signaling pathway.
Caption: Experimental workflow for validating a therapeutic target.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The validation of a therapeutic target is a cornerstone of modern drug discovery. While phytochemicals like this compound show immense therapeutic promise, rigorous validation of their molecular targets is essential. The integration of genetic methods, such as siRNA-mediated knockdown or CRISPR-based gene editing, provides a powerful approach to de-risk drug development programs. By comparing the cellular and molecular effects of a compound to the direct genetic perturbation of its hypothesized target, researchers can build a strong, evidence-based case for advancing a compound through the development pipeline. The workflows and comparative data presented in this guide offer a template for the systematic validation of novel therapeutic targets for natural products.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Pharmacological Potential of Clerodendrum minahassae Leaf Extract for Type-2 Diabetes Management Using the Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Quercetin and Bioactive Compounds from Clerodendrum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the well-characterized flavonoid, Quercetin, and bioactive compounds derived from the medicinal plant genus Clerodendrum. While Quercetin's mechanisms have been extensively studied, plants of the Clerodendrum genus, used traditionally for inflammatory ailments, offer a complex but potent source of anti-inflammatory agents.[1] This comparison summarizes key experimental data, details the underlying molecular mechanisms, and provides methodologies for relevant assays.
Quantitative Data Summary
The following tables present a summary of quantitative data from in vitro and in vivo studies, facilitating a direct comparison of the anti-inflammatory efficacy of Quercetin and various extracts from Clerodendrum species.
Table 1: In Vitro Anti-inflammatory Effects
| Compound/Extract | Experimental Model | Parameter Measured | Key Results | Citation(s) |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | NO Production | Significant dose-dependent inhibition. | [2] |
| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Production | Significant dose-dependent inhibition.[3][4] | [2][3][4] | |
| LPS-stimulated RAW 264.7 macrophages | iNOS & COX-2 Expression | Downregulation of expression. | [5][6] | |
| Human Red Blood Cells (HRBCs) | Membrane Stabilization | Protects against hypotonicity-induced lysis. | [7] | |
| Clerodendrum Extracts | C. infortunatum leaf extract | HRBC Membrane Stabilization | 62.67% stabilization at 100 μg/ml. | [8] |
| C. infortunatum leaf extract | Inhibition of Protein Denaturation | 65.36% inhibition at 100 μg/ml. | [8] | |
| C. paniculatum leaf extracts | HRBC Membrane Stabilization | 57.15% (petroleum ether) & 48.98% (chloroform) protection at 1000 μg/ml. | [9] | |
| C. trichotomum leaf extract (60% methanol) | PGE2 Generation in RAW 264.7 cells | Significant suppression. | [10] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound/Extract | Experimental Model | Parameter Measured | Key Results | Citation(s) |
| Quercetin | Carrageenan-induced paw edema in rats | Edema Inhibition | 2-8% inhibition. | [11] |
| Clerodendrum Extracts | C. trichotomum leaf extracts (1 mg/kg) | Carrageenan-induced paw edema in rats | 19.5% (30% methanol) & 23.0% (60% methanol) inhibition. | [10] |
| C. paniculatum leaf extract (400 mg/kg) | Carrageenan-induced paw edema in rats | 69.5% inhibition. | [9] | |
| C. petasites extract (420.41 mg/kg) | Carrageenan-induced paw edema in rats | ED30 (30% effective dose). | [12] |
Mechanisms of Action and Signaling Pathways
Quercetin: A Multi-Target Inhibitor of Inflammatory Cascades
Quercetin exerts its potent anti-inflammatory effects by targeting several key signaling pathways. A primary mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS).[3][6] By modulating this upstream receptor, Quercetin effectively suppresses the activation of two major downstream inflammatory cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15]
-
NF-κB Pathway: Quercetin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2.[2][13][16]
-
MAPK Pathway: Quercetin has been shown to strongly reduce the phosphorylation of key MAPK proteins, including ERK and p38.[13][16] The inhibition of these pathways further contributes to the reduced expression of inflammatory mediators.
Figure 1: Quercetin's inhibition of LPS-induced inflammatory pathways.
Clerodendrum Bioactives: Broad-Spectrum Anti-inflammatory Action
The anti-inflammatory activity of Clerodendrum species is attributed to a rich profile of phytochemicals, including various flavonoids and diterpenoids.[1][17] While research on a single "Clerodendrin" compound is limited, studies on extracts demonstrate potent effects. The mechanisms appear to involve the inhibition of key inflammatory enzymes and signaling pathways.
-
Enzyme Inhibition: Extracts from Clerodendrum have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and swelling.[9]
-
Signaling Pathways: Flavonoids isolated from Clerodendrum, such as nepetin, have been found to inhibit the phosphorylation of MAPK and AKT proteins and prevent the nuclear translocation of NF-κB, mirroring some of the mechanisms observed for Quercetin.[17] This results in the downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2).[17]
Figure 2: Anti-inflammatory mechanisms of Clerodendrum bioactives.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below.
Figure 3: General workflow for in vitro anti-inflammatory screening.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute anti-inflammatory activity.[18][19]
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.[18]
-
Test compounds (e.g., Clerodendrum extract or Quercetin) or the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally.[9][20] The control group receives the vehicle.
-
After a set time (typically 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[21]
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of inflammatory mediators like Nitric Oxide (NO) and cytokines (TNF-α, IL-6).[23]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[24][25]
-
Procedure:
-
The culture medium is removed.
-
Cells are pre-treated for 1-2 hours with various concentrations of the test compound (Quercetin or Clerodendrum extract).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100-1000 ng/mL.[24][26]
-
The plates are incubated for 18-24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the collected supernatant is measured using the Griess reagent. Absorbance is read at 540-560 nm.[25]
-
Cytokine ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[23][27]
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This in vitro method assesses anti-inflammatory activity by measuring the ability of a substance to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[28][29]
-
Preparation of HRBC Suspension:
-
Fresh, whole human blood is collected from a healthy volunteer (who has not taken NSAIDs for at least two weeks) into an equal volume of Alsever's solution.[28]
-
The mixture is centrifuged at 3000 rpm for 15 minutes. The packed cells are washed three times with isosaline and reconstituted as a 10% v/v suspension in isosaline.[7][30]
-
-
Procedure:
-
The reaction mixture consists of 0.5 mL of the test extract at various concentrations, 1 mL of phosphate buffer (pH 7.4), 2 mL of hypotonic saline (0.36%), and 0.5 mL of the 10% HRBC suspension.[7]
-
The mixture is incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 20 minutes.
-
A positive control (e.g., Diclofenac sodium) and a negative control (distilled water instead of hypotonic saline for 100% lysis) are included.[31]
-
-
Data Analysis: The hemoglobin content in the supernatant is estimated by measuring the absorbance at 560 nm. The percentage of membrane stabilization is calculated as: % Protection = 100 - [(OD of Sample / OD of Control) x 100]
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and antipyretic properties of Clerodendrum petasites S. Moore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3.1.7. In Vitro Anti-Inflammatory Properties [bio-protocol.org]
- 29. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 30. globalresearchonline.net [globalresearchonline.net]
- 31. jamdsr.com [jamdsr.com]
In Vivo Efficacy of Clerodendrum Extracts: A Comparative Guide for Researchers
A Note on "Clerodendrin": While the term "this compound" refers to a specific class of diterpenoid compounds, the majority of in vivo efficacy studies have been conducted on whole extracts of various Clerodendrum plant species. These extracts contain a complex mixture of phytochemicals, including but not limited to this compound A, B, and other related compounds, flavonoids, and glycosides, which may all contribute to the observed pharmacological effects. This guide focuses on the in vivo validation of these extracts in animal models.
This guide provides a comparative overview of the in vivo efficacy of extracts from different Clerodendrum species across several therapeutic areas. The data presented is compiled from preclinical animal studies and is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Efficacy
Extracts from Clerodendrum species have demonstrated significant anti-inflammatory properties in various animal models. A common model used is the carrageenan-induced paw edema model in rats, which mimics the acute inflammatory response.
Comparative Efficacy Data
| Test Substance | Animal Model | Dosage | Comparator | Dosage of Comparator | Efficacy Outcome (% Inhibition of Paw Edema) |
| Clerodendrum trichotomum (30% Methanol Extract) | Rat | 1 mg/kg | Indomethacin | 1 mg/kg | 19.5%[1] |
| Clerodendrum trichotomum (60% Methanol Extract) | Rat | 1 mg/kg | Indomethacin | 1 mg/kg | 23.0%[1] |
| Clerodendrum paniculatum (Petroleum Ether Extract) | Rat | 400 mg/kg | Indomethacin | 10 mg/kg | 69.5% (at 4 hours) |
| Clerodendrum paniculatum (Chloroform Extract) | Rat | 200 mg/kg & 400 mg/kg | Indomethacin | 10 mg/kg | Dose-dependent reduction in paw edema[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the general procedure for inducing and measuring acute inflammation in a rat model.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control, standard (comparator), and test groups.
-
Test Substance Administration: Clerodendrum extracts are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The vehicle (e.g., 1% Sodium Carboxymethyl Cellulose) is administered to the control group.
-
Inflammation Induction: Thirty minutes to one hour after test substance administration, 0.1 ml of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmograph at specified time intervals (e.g., 0, 60, 120, 180, and 240 minutes) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Proposed Signaling Pathway: COX-2 Inhibition
Caption: Proposed anti-inflammatory mechanism of Clerodendrum extracts via COX-2 inhibition.
Neuroprotective and Antidepressant-like Efficacy
Extracts from Clerodendrum serratum have shown promise in mitigating depressive-like behaviors in animal models of stress.
Comparative Efficacy Data
| Test Substance | Animal Model | Dosage | Comparator | Dosage of Comparator | Efficacy Outcome |
| Clerodendrum serratum (Ethanol Extract) | Acute Restraint Stress in Mice | 25 mg/kg & 50 mg/kg | Imipramine | 15 mg/kg | Significant reduction in immobility time in Forced Swim Test and Tail Suspension Test[3][4] |
Experimental Protocol: Forced Swim Test in Mice
This protocol is a widely used behavioral test to screen for antidepressant-like activity.
-
Animals: Male Swiss albino mice are commonly used.
-
Pre-treatment: Animals are treated with the Clerodendrum extract, comparator drug, or vehicle for a specified period (e.g., 7 days).
-
Test Procedure: On the test day, mice are individually placed in a transparent glass cylinder filled with water (25°C ± 1°C) to a depth where they cannot touch the bottom.
-
Observation: The duration of immobility (when the mouse ceases struggling and remains floating motionless) is recorded during the last 4 minutes of a 6-minute session.
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Proposed Signaling Pathway: Modulation of Serotonin and Norepinephrine
Caption: Proposed antidepressant mechanism via modulation of monoamine neurotransmitters.
Antipsychotic-like Efficacy
Extracts from Clerodendrum inerme have been investigated for their potential to alleviate behaviors associated with psychosis in animal models.
Comparative Efficacy Data
| Test Substance | Animal Model | Dosage | Comparator | Dosage of Comparator | Efficacy Outcome |
| Clerodendrum inerme (Ethanol Extract) | Methamphetamine-induced Hyperlocomotion in Mice | 10-300 mg/kg (i.p.) | Haloperidol, Clozapine | Not specified in abstract | Dose-dependent inhibition of hyperlocomotion[5] |
Experimental Protocol: Methamphetamine-Induced Hyperlocomotion in Mice
This model is used to screen for antipsychotic potential by assessing the ability of a compound to counteract the stimulant effects of methamphetamine.
-
Animals: Male mice are typically used.
-
Pre-treatment: Animals are pre-treated with the Clerodendrum extract, a standard antipsychotic, or vehicle.
-
Induction of Hyperlocomotion: After a specified pre-treatment time, mice are administered methamphetamine (e.g., 2 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is measured using an automated activity monitoring system for a defined period.
-
Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups. A significant reduction in methamphetamine-induced locomotion suggests antipsychotic-like activity.
Proposed Signaling Pathway: Dopaminergic System Modulation
Caption: Proposed antipsychotic-like mechanism via modulation of the dopaminergic pathway.
Anthelmintic Efficacy
Extracts from Clerodendrum colebrookianum have been traditionally used and scientifically evaluated for their activity against intestinal parasites.
Comparative Efficacy Data
| Test Substance | Animal Model | Dosage | Comparator | Dosage of Comparator | Efficacy Outcome |
| Clerodendrum colebrookianum (Leaf Extract) | Hymenolepis diminuta infected Wistar Rats | 800 mg/kg (for 5 days) | Praziquantel | 5 mg/kg (single dose) | 62.50% reduction in worm count; 68.42% reduction in Eggs Per Gram (EPG) of feces[6] |
| Praziquantel (Standard Drug) | Hymenolepis diminuta infected Wistar Rats | 5 mg/kg (single dose) | - | - | 87.00% reduction in worm count; 95.16% reduction in EPG[6] |
Experimental Protocol: Hymenolepis diminuta Infection in Rats
This model is used to evaluate the efficacy of anthelmintic agents against tapeworm infections.
-
Infection: Laboratory-reared Wistar rats are infected with Hymenolepis diminuta cysticercoids.
-
Treatment: After the establishment of infection (confirmed by the presence of eggs in feces), the rats are treated with the Clerodendrum extract, praziquantel, or a vehicle.
-
Fecal Egg Count: Fecal samples are collected before and after treatment to determine the number of eggs per gram (EPG) of feces.
-
Worm Burden Assessment: At the end of the study, rats are euthanized, and the intestines are examined to count the number of surviving adult worms.
-
Efficacy Calculation: The percentage reduction in EPG and worm count in the treated groups is calculated relative to the untreated control group.
References
- 1. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodendrum inerme Leaf Extract Alleviates Animal Behaviors, Hyperlocomotion, and Prepulse Inhibition Disruptions, Mimicking Tourette Syndrome and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anthelmintic activity of Clerodendrum colebrookianum Walp., a traditionally used taenicidal plant in Northeast India - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clerodendrin from Diverse Clerodendrum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of clerodendrin, a bioactive clerodane diterpenoid, isolated from various species of the Clerodendrum genus. The genus Clerodendrum is a significant source of diverse secondary metabolites, with clerodane diterpenoids being of particular interest due to their wide range of biological activities, including insecticidal, neuroprotective, and anti-inflammatory properties.[1][2][3] This document summarizes the quantitative distribution of this compound in different species, details the experimental protocols for its isolation and analysis, and explores its potential mechanisms of action through signaling pathway diagrams.
Comparative Data of this compound and Related Compounds
The following table summarizes the quantitative and qualitative data on this compound and its analogues found in different Clerodendrum species, along with their observed biological activities.
| Compound Name | Clerodendrum Species | Plant Part | Quantitative Data (% w/w) | Biological Activity |
| This compound A | Clerodendrum phlomidis | Root | 0.073% | Not specified in the study. |
| This compound A | Premna integrifolia (related Verbenaceae) | Root | 0.04% | Not specified in the study. |
| Clerodin | Clerodendrum infortunatum | Leaves | Yield: 2.2 g from 2.5 kg dried leaves | Strong insect antifeedant activity against Helicoverpa armigera.[4] |
| 15-methoxy-14,15-dihydroclerodin | Clerodendrum infortunatum | Leaves | Yield: 313 mg from 2.5 kg dried leaves | Significant insect antifeedant activity against Helicoverpa armigera.[4] |
| 15-hydroxy-14,15-dihyroclerodin | Clerodendrum infortunatum | Leaves | Yield: 1.7 g from 2.5 kg dried leaves | Good insect antifeedant activity against Helicoverpa armigera.[4] |
| This compound B, C, D, E, F, G, H | Clerodendrum trichotomum | Whole Plant | Presence confirmed | Antifeedant properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are composite protocols for the isolation, purification, and quantification of this compound and related compounds based on published studies.
Protocol 1: Isolation and Purification of Clerodin from Clerodendrum infortunatum
This protocol is a synthesis of methods described for the extraction and purification of clerodin from the leaves of C. infortunatum.[2][3][4]
-
Plant Material Preparation:
-
Collect fresh leaves of Clerodendrum infortunatum.
-
Clean the leaves with running tap water, followed by a rinse with distilled water.
-
Air-dry the leaves at room temperature for 72 hours.
-
Grind the dried leaves into a fine powder using an electric grinder.
-
-
Soxhlet Extraction:
-
Pack the powdered leaf material (e.g., 50 g) into a Soxhlet apparatus.
-
Extract with n-hexane containing 1% ethyl acetate for 72 hours. This initial extraction helps in defatting the plant material and extracting non-polar compounds.
-
Alternatively, a sequential extraction can be performed, starting with hexane, followed by methanol.
-
-
Solvent Partitioning and Fractionation:
-
Concentrate the crude hexane extract using a rotary evaporator.
-
Partition the concentrated extract with hexane and methanol.
-
Separate the methanol fraction and concentrate it under vacuum at 44-45°C.
-
Further, partition the methanol residue with ethyl acetate.
-
-
Column Chromatography:
-
Subject the concentrated methanol fraction to silica gel column chromatography (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel 60 F254 plates.
-
Visualize the spots under UV light or by spraying with a 20% H₂SO₄ solution followed by heating.
-
-
Crystallization:
-
Combine the fractions containing the compound of interest (clerodin).
-
Dissolve the combined fractions in a minimal amount of methanol and allow it to crystallize in an oven at a controlled temperature.
-
Separate the crystals by filtration.
-
Protocol 2: Quantification of this compound A by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on the HPTLC method developed for the quantification of this compound A in Clerodendrum phlomidis and Premna integrifolia.
-
Sample and Standard Preparation:
-
Sample Preparation: Extract the powdered root material of the Clerodendrum species with a suitable solvent (e.g., methanol) and concentrate the extract.
-
Standard Preparation: Prepare a stock solution of isolated and purified this compound A in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
-
HPTLC System and Parameters:
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F254.
-
Mobile Phase: n-hexane: ethyl formate (7:3 v/v).
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and scan it using a TLC scanner at an appropriate wavelength.
-
Derivatization: Use H₂SO₄ as a derivatizing agent for visualization if necessary.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound A in the sample by interpolating its peak area on the calibration curve.
-
Visualizing Mechanisms and Workflows
Proposed Neuroprotective Signaling Pathway of Clerodane Diterpenoids
Recent studies on neo-clerodane diterpenoids from the Ajuga genus suggest a neuroprotective mechanism involving the inhibition of ferroptosis and neuroinflammation.[1][5] While this pathway has not been directly confirmed for this compound from Clerodendrum, it provides a plausible model for its neuroprotective effects.
Caption: Proposed neuroprotective mechanism of clerodane diterpenoids.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates the general workflow for the isolation, purification, and analysis of this compound from Clerodendrum species.
References
- 1. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allstudiesjournal.com [allstudiesjournal.com]
- 3. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Clerodendrin: A Guide for Laboratory Professionals
Clerodendrin, a bitter diterpenoid found in plants of the Clerodendrum genus, is utilized in various research applications for its biological activities.[1][2] While extracts from Clerodendrum species have generally demonstrated low acute toxicity in animal studies, proper disposal of the pure compound and associated waste is paramount to ensure personnel safety and environmental protection.[3][4][5] This guide provides a comprehensive framework for the safe handling and disposal of this compound in research and development environments.
Core Safety and Handling Principles
Before commencing any disposal procedure, a thorough risk assessment should be conducted.[6] Standard laboratory protocols for handling toxic substances should be strictly followed.[7]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to protect from splashes and contamination.
-
Respiratory Protection: If there is a risk of aerosolization, particularly with powdered forms of this compound, a properly fitted respirator may be necessary. Work should be conducted in a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[6][8]
Work Area Preparation:
-
Designate a specific area for handling and weighing this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a chemical spill kit is readily accessible.
Quantitative Data Summary
While specific toxicity data for pure this compound is limited, studies on extracts from Clerodendrum species provide some insight into their general toxicological profile.
| Extract/Compound | Test Subject | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Methanolic extract of C. infortunatum | Not Specified | Not Specified | 1015.63 mg/kg | [9] |
| Aqueous extract of C. glandulosum | Swiss albino mice | Not Specified | >5000 mg/kg | [4] |
| Various extracts of C. inerme | Swiss albino mice | Oral | >2000 mg/kg | [3] |
Note: The above data pertains to crude extracts and not purified this compound. The toxicity of the pure compound may differ.
Step-by-Step Disposal Procedures
The proper disposal route for this compound and its associated waste depends on the form of the waste (solid, liquid, contaminated labware) and local regulations.
1. Solid Waste (Pure Compound, Contaminated Materials):
-
Collection: All solid waste, including unused this compound powder, contaminated gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[10] The container must be made of a material compatible with the waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[11] Incineration at high temperatures is a common disposal method for such organic compounds.[8]
2. Liquid Waste (Solutions containing this compound):
-
Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent waste should be kept separate.[12]
-
Collection: Collect liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., glass for organic solvents).
-
Neutralization/Inactivation (if applicable): In some cases, chemical inactivation may be an option for dilute aqueous solutions. However, a validated inactivation procedure for this compound is not documented. Any chemical treatment must be approved by your EHS department.[13]
-
Disposal: Dispose of the liquid hazardous waste through your institution's EHS program. Do not pour this compound solutions down the drain.[12]
3. Contaminated Glassware:
-
Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent that will dissolve this compound. This rinsate must be collected and disposed of as liquid hazardous waste.[14]
-
Triple Rinsing: For empty containers that held this compound, triple rinse with an appropriate solvent. The rinsate must be collected as hazardous waste.[15]
-
Disposal: After decontamination, the glassware can typically be washed and reused. If disposal is necessary, follow institutional guidelines for chemically contaminated glass.
Experimental Protocols and Workflows
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: General workflow for segregating and disposing of this compound waste.
Caption: Emergency spill response plan for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of risk assessment, proper PPE usage, and systematic waste segregation, researchers can minimize potential hazards. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological evaluation and hepatoprotective potential of Clerodendron glandulosum.Coleb leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. jcesom.marshall.edu [jcesom.marshall.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Laboratory Safety [plantpath.k-state.edu]
- 11. This compound | C27H26O17 | CID 5488004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sweet.ua.pt [sweet.ua.pt]
- 13. epfl.ch [epfl.ch]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
